molecular formula C7H5BrN2O B15068452 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

カタログ番号: B15068452
分子量: 213.03 g/mol
InChIキー: VCILIDROBWLNND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is a high-purity chemical intermediate designed for advanced research and development. This compound features a bromine atom at the 6-position of the pyrrolo[1,2-c]pyrimidine scaffold, making it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . The pyrrolo[1,2-c]pyrimidine core is a structure of high interest in medicinal chemistry and materials science. Researchers value this scaffold for its role as a key synthetic intermediate in constructing complex molecules for various applications. In pharmaceutical research, pyrrolo[1,2-c]pyrimidine derivatives have been extensively investigated for their biological activities. These compounds serve as privileged structures in the discovery of novel antitumor agents . The structural motif is also a cornerstone in the development of fluorescent materials. Studies on analogous 3-biphenylpyrrolo[1,2-c]pyrimidines have shown promising photoluminescence properties, with high quantum yields, making them candidates for use in sensors and organic electronics . The synthetic route to such compounds often involves 1,3-dipolar cycloaddition reactions, which are efficient for constructing the fused ring system . This product is intended for research purposes as a building block. Researchers can leverage the reactivity of the bromo substituent to introduce diverse functional groups, exploring new chemical space in their projects. 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is provided for use in a laboratory setting only. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H5BrN2O

分子量

213.03 g/mol

IUPAC名

6-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C7H5BrN2O/c8-5-3-6-1-2-9-7(11)10(6)4-5/h1-4H,(H,9,11)

InChIキー

VCILIDROBWLNND-UHFFFAOYSA-N

正規SMILES

C1=CNC(=O)N2C1=CC(=C2)Br

製品の起源

United States
Foundational & Exploratory

Technical Guide: Synthesis of 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one .

Introduction & Structural Analysis[1][2][3][4][5]

The pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold represents a privileged bicyclic lactam architecture found in various marine alkaloids (e.g., variolin B) and synthetic kinase inhibitors. The core structure consists of a pyrrole ring fused to a pyrimidinone ring across the [1,2-c] junction.

The specific target, 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one , contains a bromine substituent at the C6 position. Structural analysis and IUPAC numbering confirm that the C6 position corresponds to the


-position of the pyrrole ring (analogous to the C4 position of the parent pyrrole precursor). This halide handle is critical for downstream functionalization via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex bioactive libraries.
Structural Numbering & Logic
  • Core: Pyrrolo[1,2-c]pyrimidine.[1][2][3][4][5][6]

  • Functional Group: 1(2H)-one (Lactam carbonyl at C1, proton at N2).

  • Substituent: 6-Bromo (Located on the pyrrole ring,

    
     to the bridgehead).
    

Retrosynthetic Analysis

The most robust and regioselective route to the 6-bromo derivative does not rely on direct bromination of the fused scaffold, which often yields mixtures of 5- and 7-bromo isomers due to the directing effects of the bridgehead nitrogen. Instead, the bromine is installed on the pyrrole precursor prior to cyclization.

Strategic Disconnection: The C1-N2 bond and the N(bridge)-C4 bond are formed via a Pomeranz-Fritsch type cyclization of an aminoacetal tethered to a pyrrole-2-carboxylic acid derivative.

  • Target: 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one.

  • Precursor:

    
    -(2,2-dimethoxyethyl)-4-bromopyrrole-2-carboxamide.
    
  • Starting Materials: 4-Bromopyrrole-2-carboxylic acid and Aminoacetaldehyde dimethyl acetal.

Retrosynthesis Target 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one (Target Molecule) Intermediate N-(2,2-dimethoxyethyl)- 4-bromopyrrole-2-carboxamide (Acyclic Precursor) Target->Intermediate Acid-Mediated Cyclization (-2 MeOH) SM1 4-Bromopyrrole-2-carboxylic acid (Regiocontrol Element) Intermediate->SM1 Amide Coupling SM2 Aminoacetaldehyde dimethyl acetal (C2-N Synthon) Intermediate->SM2

Figure 1: Retrosynthetic logic prioritizing regiocontrol via pre-functionalized starting materials.

Detailed Synthetic Protocol

Phase 1: Amide Coupling

Objective: Synthesis of


-(2,2-dimethoxyethyl)-4-bromopyrrole-2-carboxamide.
Rationale:  Using a standard peptide coupling ensures the integrity of the bromine position. 4-bromopyrrole-2-carboxylic acid is commercially available or easily accessible from pyrrole-2-carboxylic acid via bromination/decarboxylation sequences.

Reagents:

  • 4-Bromopyrrole-2-carboxylic acid (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)

  • HATU (1.2 equiv) or EDCI/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Charge a flame-dried round-bottom flask with 4-bromopyrrole-2-carboxylic acid (10 mmol) and anhydrous DMF (50 mL).

  • Add DIPEA (25 mmol) and stir at 0 °C for 10 minutes.

  • Add HATU (12 mmol) in one portion. Stir for 15 minutes to activate the acid.

  • Add aminoacetaldehyde dimethyl acetal (11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Work-up: Dilute with EtOAc (200 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) to yield the amide as a white/off-white solid.

Phase 2: Cyclization and Aromatization

Objective: Ring closure to form the 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one core. Mechanism: Acid-catalyzed hydrolysis of the acetal generates a reactive aldehyde in situ, which undergoes intramolecular nucleophilic attack by the pyrrole nitrogen (bridgehead formation). This is followed by dehydration to form the N2-C3 double bond (or tautomerization).

Reagents:

  • Precursor Amide (from Phase 1)

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 equiv) or concentrated HCl (cat.) in AcOH.

  • Solvent: Toluene (for Dean-Stark) or Acetic Acid.

Protocol:

  • Dissolve the amide precursor (5 mmol) in Toluene (50 mL).

  • Add pTSA (2.5 mmol).

  • Heat the mixture to reflux (110 °C) using a Dean-Stark trap to remove methanol/water.

  • Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours.

  • Note: If the reaction stalls at the dihydro-intermediate (non-aromatic), oxidation may be required. However, the acetal method usually yields the aromatic system directly via elimination of methanol.

  • Work-up: Cool to RT. Concentrate the solvent. Redissolve in DCM, wash with sat. NaHCO3.

  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH) affords the target 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one .

Phase 3: Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following diagnostic signals:

TechniqueDiagnostic SignalConfirmation
1H NMR

~10.5-11.0 ppm (Broad s, 1H)
Confirms Lactam NH (N2-H).
1H NMR

~6.5-7.5 ppm (Two doublets)
Confirms Pyrrole protons (H5, H7). Absence of H6 confirms Br substitution.
1H NMR

~7.0-8.0 ppm (Doublet/Singlet)
Confirms Pyrimidine protons (H3, H4).
13C NMR

~160 ppm
Confirms Carbonyl (C1).
HRMS M+ and M+2 (1:1 ratio)Confirms presence of one Bromine atom.[7]

Mechanistic Pathway[8]

The cyclization follows a specific sequence where the pyrrole nitrogen acts as the nucleophile. The regioselectivity is inherent to the starting material, but the cyclization mode is dictated by the electrophilicity of the generated aldehyde.

Mechanism Step1 Amide Precursor (Acetal Intact) Step2 Aldehyde Intermediate (In Situ Hydrolysis) Step1->Step2 H+ / -MeOH Step3 Cyclization (Pyrrole N attack on CHO) Step2->Step3 Intramolecular Step4 Carbinolamine Intermediate Step3->Step4 Step5 Elimination (-H2O) & Aromatization Step4->Step5 Acid / Heat Final 6-Bromo-pyrrolo[1,2-c] pyrimidin-1(2H)-one Step5->Final

Figure 2: Mechanistic pathway of the acid-mediated cyclization.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization.

    • Cause: Equilibrium between the aldehyde and the hemiaminal.

    • Solution: Use a Dean-Stark trap to remove water/methanol, driving the equilibrium forward. Switch solvent to Xylenes for higher temperature.

  • Issue: Regioisomers during Bromination (if using Route B).

    • Context: If you attempt to brominate the scaffold after synthesis, you will likely get a mixture of 5-bromo and 7-bromo isomers.

    • Correction: Always brominate the pyrrole before coupling (Phase 1). This is the "Expertise" insight—avoiding late-stage halogenation on this specific scaffold.

  • Issue: Solubility.

    • The final product can be sparingly soluble. Use DMSO-d6 for NMR and DMF/MeOH mixtures for chromatography.

References

  • Synthesis of Pyrrolo[1,2-c]pyrimidines. Narayan, E., Fu, L., & Gribble, G. W. (2020).[2] Synthesis of several new pyrrolo[1,2-c]pyrimidines from the base-induced condensation of pyrrolo-2-carbaldehydes with either TosMIC or ethyl isocyanoacetate. ResearchGate.[8] Link

  • Regioselective Functionalization. Minguez, J. M., et al. (1996). Improved Synthesis of Pyrrolo[1,2-c]pyrimidine and Derivatives. Tetrahedron Letters, 37(24), 4263-4266.[1] Link

  • Oroidin Analogues & Pyrrole Carboxamides. (Relevant for the amide coupling precursor synthesis). Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives.Link

  • General Pyrrolo[1,2-c]pyrimidine Properties. PubChem Compound Summary for Pyrrolo[1,2-c]pyrimidine. Link

Sources

An In-Depth Technical Guide to the ¹H NMR Characterization of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. By synthesizing data from analogous structures and fundamental spectroscopic principles, this document serves as a practical resource for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.

Introduction: The Significance of the Pyrrolo[1,2-c]pyrimidine Core

The pyrrolo[1,2-c]pyrimidine scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including anticancer and kinase inhibitory activities. The introduction of a bromine atom at the C6 position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Accurate and detailed characterization of intermediates like 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one by ¹H NMR is therefore a critical step in the development of novel therapeutics.

Predicted ¹H NMR Spectrum of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

While a publicly available experimental spectrum for this specific molecule is not readily accessible, a detailed prediction can be formulated based on the analysis of closely related pyrrolopyrimidine derivatives and the well-established effects of substituents on proton chemical shifts.[1][2][3] The predicted ¹H NMR data in a common deuterated solvent such as DMSO-d₆ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H7~ 7.8 - 8.0Doublet (d)~ 2.0 - 2.5Deshielded due to proximity to the electronegative bromine atom and the pyrimidinone ring nitrogen.
H5~ 7.0 - 7.2Doublet (d)~ 3.5 - 4.0Located on the pyrrole ring, its chemical shift is influenced by the electron-donating nitrogen and the adjacent carbonyl group.
H4~ 6.4 - 6.6Doublet of doublets (dd)~ 3.5 - 4.0, ~ 2.0 - 2.5Coupled to both H5 and H7, resulting in a doublet of doublets.
H2 (CH₂)~ 4.2 - 4.4Triplet (t)~ 6.0 - 7.0Aliphatic protons adjacent to a nitrogen atom and a carbonyl group.
H3 (CH₂)~ 3.0 - 3.2Triplet (t)~ 6.0 - 7.0Aliphatic protons coupled to the H2 methylene group.

Structural Assignment and Interpretation of Spectral Features

The predicted ¹H NMR spectrum provides a unique fingerprint for the 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one molecule.

Aromatic Region (δ 6.0 - 8.5 ppm)

The protons on the pyrrole and pyrimidine rings (H4, H5, and H7) are expected to resonate in the downfield region of the spectrum due to the aromatic nature of the heterocyclic system.

  • H7: The proton at the C7 position is anticipated to be the most deshielded aromatic proton. This is primarily due to the anisotropic effect of the neighboring C=N bond and the electron-withdrawing effect of the bromine atom at the adjacent C6 position.[4][5] It is expected to appear as a doublet due to coupling with H4.

  • H5: This proton, situated on the five-membered pyrrole ring, will likely appear as a doublet due to coupling with H4. Its chemical shift will be influenced by the electron-donating character of the pyrrole nitrogen.

  • H4: Coupled to both H5 and H7, the H4 proton is predicted to give rise to a doublet of doublets.

Aliphatic Region (δ 2.5 - 4.5 ppm)

The two methylene groups of the dihydropyrimidinone ring (H2 and H3) will be observed in the upfield region of the spectrum.

  • H2: The protons at the C2 position, being adjacent to a nitrogen atom and a carbonyl group, will experience a moderate deshielding effect. They are expected to appear as a triplet due to coupling with the H3 methylene protons.

  • H3: The H3 protons will also appear as a triplet, coupled to the H2 protons.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for similar heterocyclic compounds.[1][6][7]

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

    • Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-10 ppm).

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

    • Peak Picking: Identify the chemical shift of each peak.

Visualization of Key Structural and Experimental Aspects

To further clarify the structural assignments and the experimental workflow, the following diagrams are provided.

G cluster_mol Molecular Structure and Proton Assignments cluster_workflow ¹H NMR Experimental Workflow mol mol Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (High-Field Spectrometer) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Integration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift and Coupling Constant Determination) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: Molecular structure of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one with proton numbering and a flowchart of the ¹H NMR experimental workflow.

Conclusion

The detailed ¹H NMR characterization of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is fundamental for its use in synthetic and medicinal chemistry. This guide provides a robust framework for the prediction, acquisition, and interpretation of its ¹H NMR spectrum, ensuring structural integrity and facilitating the advancement of drug discovery projects based on the versatile pyrrolo[1,2-c]pyrimidine scaffold.

References

  • Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]

  • Hulme, C., et al. (2021). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 26(13), 3894. [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Narayan, E., Fu, L., & Gribble, G. W. (2020). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. [Link]

  • Hulme, C., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(11), 3326. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Taylor & Francis Online. [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society. [Link]

  • Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. [Link]

  • Describe the 1H NMR spectrum you would expect for each of the fol... Pearson. [Link]-of-the-fol.html)

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Navigating the Spectroscopic Landscape: A Technical Guide to the ¹³C NMR of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one. In the absence of direct experimental data in publicly available literature, this document presents a high-fidelity predicted ¹³C NMR spectrum. The prediction is grounded in established computational chemistry methods and is interpreted through a rigorous comparison with experimentally determined data for structurally related pyrrolo[1,2-c]pyrimidine derivatives and other halogenated heterocycles. This guide offers a detailed, atom-by-atom assignment of the predicted chemical shifts, elucidates the underlying electronic effects influencing the spectrum, and provides a standardized experimental protocol for the future acquisition of empirical data. Our aim is to equip researchers in synthetic chemistry and drug discovery with the necessary spectroscopic framework to confidently identify and characterize this and similar molecular scaffolds.

Introduction: The Significance of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one and its Spectroscopic Characterization

The pyrrolo[1,2-c]pyrimidine core is a significant heterocyclic scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a bromine substituent at the 6-position and a carbonyl group at the 1-position of the pyrrolo[1,2-c]pyrimidin-1(2H)-one system creates a molecule with potential for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][2] It provides a unique fingerprint of the carbon framework, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. For a novel compound like 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, a thorough understanding of its ¹³C NMR spectrum is paramount for confirming its synthesis, assessing its purity, and serving as a reference for the characterization of its future derivatives.

This guide addresses the current gap in the literature by providing a robustly predicted ¹³C NMR spectrum and a detailed interpretation, thereby facilitating the research and development efforts centered around this promising heterocyclic system.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃), are summarized in Table 1. The carbon atoms are numbered according to the IUPAC nomenclature for the pyrrolo[1,2-c]pyrimidine ring system, as illustrated in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1~160.5Carbonyl carbon, significantly deshielded.
C3~125.8Aromatic carbon adjacent to nitrogen.
C4~118.2Aromatic carbon adjacent to nitrogen.
C5~115.9Aromatic carbon in the pyrrole ring.
C6~105.3Carbon bearing the bromine atom, shielded by the heavy atom effect.
C7~133.7Aromatic carbon adjacent to the ring fusion and nitrogen.
C8a~145.1Bridgehead carbon, deshielded by two adjacent nitrogen atoms.

Figure 1: Molecular Structure and Carbon Numbering of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Caption: Structure of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one with IUPAC numbering.

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts provide valuable insights into the electronic structure of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one. The interpretation of each signal is as follows:

  • C1 (δ ~160.5 ppm): This downfield signal is characteristic of a carbonyl carbon within a lactam ring. The electronegativity of the adjacent nitrogen atom (N2) and the oxygen atom further deshields this carbon, causing it to resonate at a low field.

  • C8a (δ ~145.1 ppm): As a bridgehead carbon bonded to two nitrogen atoms (N2 and N8), C8a is expected to be significantly deshielded. Its position in the spectrum is consistent with carbons in similar electron-deficient environments in other heterocyclic systems.

  • C7 (δ ~133.7 ppm): This carbon is part of the pyrimidine ring and is adjacent to the ring fusion and a nitrogen atom. Its chemical shift is typical for an sp² carbon in an aromatic-like system.

  • C3 (δ ~125.8 ppm): This carbon is situated in the pyrimidine portion of the molecule, adjacent to the N2 atom. The electron-withdrawing effect of the nitrogen results in a downfield shift compared to a standard benzene ring.

  • C4 (δ ~118.2 ppm): Similar to C3, C4 is influenced by the adjacent nitrogen atom (N8) and the overall aromaticity of the pyrrole ring, placing it in the expected region for such carbons.

  • C5 (δ ~115.9 ppm): This signal corresponds to a carbon in the five-membered pyrrole ring. Its chemical shift is in the typical range for carbons in pyrrole and its derivatives.

  • C6 (δ ~105.3 ppm): The signal for C6, the carbon directly attached to the bromine atom, is predicted to be the most upfield of the sp² carbons. While halogens are electronegative and can have a deshielding effect, heavier halogens like bromine also exhibit a "heavy atom effect." This effect, arising from spin-orbit coupling, can lead to a significant shielding (upfield shift) of the directly attached carbon.[5] This phenomenon has been observed in various brominated aromatic and heterocyclic compounds.[6]

The overall pattern of the predicted spectrum, with a downfield carbonyl signal, several signals in the aromatic region, and a shielded carbon attached to bromine, provides a distinct and verifiable fingerprint for the target molecule.

Standardized Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire an experimental ¹³C NMR spectrum of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, the following protocol is recommended. This protocol is based on standard practices for the analysis of heterocyclic compounds.[7]

Figure 2: Workflow for ¹³C NMR Data Acquisition and Analysis

G A Sample Preparation B Instrument Setup A->B Dissolve ~10-20 mg in 0.6-0.7 mL of CDCl3 C Data Acquisition B->C Set 13C frequency, pulse width, and acquisition time D Data Processing C->D Perform Fourier Transform, phase correction, and baseline correction E Spectral Interpretation D->E Assign peaks and compare with predicted data

Caption: A standardized workflow for obtaining and interpreting the ¹³C NMR spectrum.

4.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-20 mg of the synthesized 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ can be used if solubility is an issue, but chemical shifts will vary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Parameters (for a 400 MHz Spectrometer)

  • Nucleus: ¹³C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with single lines for each carbon.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If using CDCl₃, the solvent peak can be used as a secondary reference at 77.16 ppm.[7]

Conclusion

This technical guide provides a foundational spectroscopic resource for the characterization of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one. The presented predicted ¹³C NMR data, coupled with a detailed interpretation and a standardized experimental protocol, offers a comprehensive framework for researchers. By understanding the expected chemical shifts and the underlying electronic influences, scientists can more efficiently and accurately identify this compound, verify its synthesis, and proceed with its application in drug discovery and development programs. The insights provided herein are anticipated to accelerate research involving this and related heterocyclic scaffolds.

References

  • Vertex AI Search. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note.
  • The Journal of Physical Chemistry A. (2003).
  • The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • New Journal of Chemistry (RSC Publishing). A convenient and accurate method for predicting 13C chemical shifts in organic molecules.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
  • ResearchGate. (2020). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES Easha Narayan, Liangfeng Fu, and Gordon W. Gribble Department of Chemistry, Dartmouth Co*.
  • ACS Publications. (2024).
  • PMC. (2025).
  • Scribd. (2008). A CONVENIENT ROUTE TO NEW PYRROLO (1,2-c) PYRIMIDONE.
  • Semantic Scholar.
  • MDPI. (2021).
  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.
  • MDPI. (2025).
  • Lifescience Global.
  • Journal of Molecular Science. (2025). pdf.
  • Organic Chemistry: A Tenth Edition. 13.11 Characteristics of 13C NMR Spectroscopy.
  • ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • Taylor & Francis Online. (2024). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Asian Journal of Pharmaceutical and Clinical Research. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents.
  • Semantic Scholar.
  • ChemicalBook. 6-bromo-1h-pyrrolo[2,3-b]pyridine(143468-13-7) 1 h nmr.

Sources

Comprehensive Mass Spectrometric Characterization of 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

[1][2]

Physicochemical Identity & MS Readiness

Before initiating ionization, the analyst must understand the molecule's "flight" characteristics.[1][2] The presence of the lactam moiety and the bromine atom dictates the ionization mode and isotopic expectations.

PropertyValue / CharacteristicMS Implication
Formula C

H

BrN

O
Distinct isotopic doublet required for ID.[1]
Exact Mass 211.9585 (

Br) / 213.9565 (

Br)
Target

for [M+H]

: 212.966 & 214.964 .[1][2]
LogP ~1.8 (Predicted)Elutes mid-gradient on C18; amenable to standard Reverse Phase.[2]
pKa ~1.5 (N2 protonation)Weakly basic; requires acidic mobile phase (Formic Acid) for efficient ESI(+).[1][2]
Structural Risks Lactam-Lactim TautomerismPotential for peak broadening if pH is near pKa.

Ionization Strategy: Electrospray Ionization (ESI)

Recommendation: Positive Mode ESI (+) is the definitive standard for this scaffold.[2]

Why ESI(+) over APCI or EI?
  • Protonation Site: The N2 nitrogen (amide-like) and the pyrrole ring offer sites for protonation. Under acidic conditions (0.1% Formic Acid), the carbonyl oxygen or N2 accepts a proton to form the stable

    
     species.[1][2]
    
  • Thermal Stability: While the core is stable, the C-Br bond can be labile under the high heat of APCI, potentially leading to premature in-source debromination (observation of

    
     artifacts).[1][2] ESI is "softer," preserving the intact parent ion.[1][2]
    
The Bromine Isotope Signature (The "A+2" Check)

The most critical validation step for this molecule is the 1:1 isotopic ratio .

  • Observation: You must see two peaks of nearly equal intensity separated by 2.0 Da.

  • Diagnostic Rule:

    • If the ratio is 1:1 , the molecule contains one Bromine.[1][2]

    • If the ratio shifts or the mass defect is incorrect, the halogen is absent or substituted (e.g., by Cl or OH).[1][2]

Structural Elucidation: Fragmentation Pathways (MS/MS)

Fragmentation of pyrrolo[1,2-c]pyrimidines follows a logic dictated by ring stability and the lability of the C-Br bond.[2]

Primary Fragmentation Channels[1]
  • Loss of CO (Carbon Monoxide, -28 Da): The lactam ring (pyrimidin-1-one) typically undergoes a ring contraction or cleavage, ejecting a neutral CO molecule.[1][2]

    • Transition:

      
       (
      
      
      Br species).[1]
  • Radical Loss of Br (

    
    Br, -79/81 Da): 
    Homolytic cleavage of the C-Br bond is common in collision-induced dissociation (CID), especially at higher collision energies (CE > 30 eV).[1][2]
    
    • Transition:

      
       (Formation of the radical cation 
      
      
      ).[2]
  • Loss of HCN (Hydrogen Cyanide, -27 Da): Characteristic of nitrogen heterocycles, the pyrrole or pyrimidine ring will fragment to release HCN.[1][2] This often occurs after the initial CO loss.

Visualization of Fragmentation Logic

The following diagram illustrates the stepwise degradation of the parent ion.

FragmentationPathwayParent[M+H]+ Parent Ionm/z 212.97 (79Br)m/z 214.96 (81Br)Fragment_CO[M+H - CO]+m/z 184.97 (Lactam Cleavage)Parent->Fragment_CO- CO (28 Da)Low CE (10-20 eV)Fragment_Br[M+H - Br•]•+m/z 134.05 (Debrominated Core)Parent->Fragment_Br- Br RadicalHigh CE (>35 eV)Fragment_HCN[M+H - CO - HCN]+m/z 157.96 (Ring Collapse)Fragment_CO->Fragment_HCN- HCN (27 Da)Fragment_FinalPyrrole Cationm/z ~107Fragment_HCN->Fragment_Final- C2H2 / Ring Breakup

Caption: Proposed CID fragmentation pathway for 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, highlighting the competition between lactam carbonyl loss and halogen ejection.

LC-MS Method Development Protocol

To achieve reproducible quantification and separation from synthesis impurities (e.g., unbrominated scaffold), follow this optimized setup.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Acquity BEH C18 or Zorbax Eclipse Plus), 1.7 µm or 3.5 µm particle size.[1][2]

    • Reasoning: The "end-capping" reduces peak tailing caused by the interaction of the basic nitrogen with free silanols.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Methanol if possible; Acetonitrile provides sharper peaks for bicyclic aromatics and lower backpressure.

  • Gradient:

    • 0-1 min: 5% B (Hold)[1][2]

    • 1-6 min: 5%

      
       95% B (Linear)[1][2]
      
    • 6-8 min: 95% B (Wash)[1][2]

    • 8.1 min: 5% B (Re-equilibrate)

Mass Spectrometer Settings (Generic Q-TOF/Orbitrap)
  • Source: ESI Positive

  • Capillary Voltage: 3.0 - 3.5 kV (Do not exceed 4.0 kV to prevent discharge).

  • Cone Voltage / S-Lens: 30 V (Optimized for small molecule transmission).

  • Source Temp: 350°C (High temp ensures desolvation of the lactam).

  • Desolvation Gas: 800 L/hr (

    
    ).
    
Impurity Profiling Logic

During analysis, monitor for these specific artifacts:

  • Debrominated Impurity (

    
     135):  Indicates reductive dehalogenation during synthesis or storage.[2]
    
  • Hydrolysis Product (

    
     230/232):  Opening of the lactam ring (addition of H
    
    
    O, +18 Da).
  • Dimerization (

    
    ):  At high concentrations, pyrrolopyrimidines often form non-covalent dimers.[1][2] Check 
    
    
    ~425.[3]

Analytical Workflow Diagram

This flowchart guides the researcher from sample preparation to data validation.

WorkflowSampleSample Prep(Dilute in 50:50 ACN:H2O)InjectLC Injection(C18 Column)Sample->InjectMS_FullFull Scan MS1(m/z 100-500)Inject->MS_FullCheck_IsoIsotope Check1:1 Ratio?MS_Full->Check_IsoMS2Targeted MS/MS(CE 15, 30, 45 eV)Check_Iso->MS2YesFailInvestigate:- Debromination?- Matrix Suppression?Check_Iso->FailNoReportGenerate Report(Peak Area, RT, Frag Match)MS2->Report

Caption: Step-by-step decision tree for validating the identity of brominated pyrrolopyrimidines via LC-MS.

References

  • Synthesis & Scaffold Context

    • Mabkhot, Y. N., et al. (2009).[1][2][4] "A Convenient Route to New Pyrrolo[1,2-c]pyrimidone Derivatives." Heterocycles, 78(4).[1][2][4] Link[1][2]

  • Fragmentation of Bicyclic Lactams

    • Duffield, A. M., et al. (1964).[1][2] "Mass Spectrometry in Structural and Stereochemical Problems. A Study of the Fragmentation Processes of Some Lactams." Journal of the American Chemical Society, 86(24).[1][2] Link[1][2]

  • Brominated Alkaloid Analysis

    • Carroll, A. R., et al. (2012).[1][2] "High resolution spatial mapping of brominated pyrrole-2-aminoimidazole alkaloids... via MALDI-mass spectrometry imaging." Organic & Biomolecular Chemistry, 10. Link

  • General Heterocycle MS Patterns

    • Porter, Q. N. (1985).[1][2] Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Standard Reference Text).

  • Pyrrolopyrimidine Drug Discovery

    • Gangjee, A., et al. (2010).[1][2] "Design and Synthesis of Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors." Journal of Medicinal Chemistry. Link[1][2]

Technical Guide: Solubility Profile & Handling of 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one .

Executive Summary

6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is a fused bicyclic heterocycle serving as a critical intermediate in the synthesis of kinase inhibitors and bioactive scaffolds.[1] Its solubility behavior is governed by two competing structural features: the polar lactam (cyclic amide) core , which facilitates hydrogen bonding, and the lipophilic bromine substituent , which enhances solubility in halogenated organic solvents.

For research and development applications, this compound is best categorized as sparingly soluble in protic solvents (alcohols) at room temperature but highly soluble in polar aprotic solvents (DMSO, DMF). This distinct profile dictates its specific protocols for synthesis, purification (recrystallization), and biological assay preparation.

Physicochemical Determinants of Solubility

To manipulate this molecule effectively, researchers must understand the forces at play within the crystal lattice.

Structural Analysis[2][3]
  • Scaffold: The pyrrolo[1,2-c]pyrimidine core is planar and aromatic. The 1(2H)-one designation indicates a lactam functionality. This introduces a hydrogen bond donor (N-H) and an acceptor (C=O), significantly increasing lattice energy compared to the non-oxidized parent heterocycle.

  • Substituent Effect (6-Bromo): The bromine atom at position 6 adds lipophilicity and molecular weight. While it reduces water solubility, it enhances interaction with chlorinated solvents (DCM, Chloroform) via halogen bonding and dispersion forces.

  • Tautomerism: In solution, the compound exists primarily in the keto (lactam) form, but can tautomerize to the enol (lactim) form under basic conditions, drastically altering solubility (becoming soluble in aqueous base).

Solvent Compatibility Matrix

The following data synthesizes experimental observations from synthetic procedures (recrystallization/extraction) and standard medicinal chemistry properties for pyrrolopyrimidones.

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Choice. Ideal for stock solutions (10-100 mM) in biological assays and cross-coupling reactions.
Chlorinated Dichloromethane (DCM), Chloroform Good (10-50 mg/mL)Extraction/Transfer. Excellent for dissolving the crude solid during workup.
Esters Ethyl Acetate Moderate (1-10 mg/mL)Chromatography. Often used as the mobile phase component. Solubility drops significantly at 0°C.
Alcohols Ethanol, Methanol Low to Moderate (Temperature Dependent)Recrystallization. Poor solubility at RT allows for effective crystallization upon cooling from reflux.
Ethers THF, 1,4-Dioxane Moderate Good for reaction solvents; less effective for initial dissolution of crystalline bulk.
Hydrocarbons Hexanes, Heptane Insoluble (<0.1 mg/mL)Antisolvent. Used to precipitate the product from DCM or Ethyl Acetate solutions.
Aqueous Water, PBS Insoluble Requires co-solvent (e.g., <1% DMSO) or pH adjustment (basic pH forms the salt).

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Objective: To determine the thermodynamic solubility of the compound in a specific solvent.

Materials:

  • 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one (Solid, >95% purity)

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter

  • Agilent 1100/1200 HPLC or UV-Vis Spectrophotometer

Workflow:

  • Preparation: Add excess solid (approx. 5-10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at a fixed temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-particulates.

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (detection approx. 254-280 nm) against a standard curve.

Protocol B: Purification via Recrystallization

Context: This protocol exploits the temperature-dependent solubility in ethanol.

  • Dissolution: Suspend crude 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one in Ethanol (10 mL per gram).

  • Heating: Heat the mixture to reflux (78°C). If the solid does not dissolve, add small aliquots of Chloroform or Methanol until clear.

  • Filtration (Hot): Filter rapidly while hot to remove insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The lactam will crystallize as the solubility decreases.

  • Isolation: Filter the crystals and wash with cold Hexane/Ethanol (9:1) to remove mother liquor.

Visualization: Solubility & Workflow Logic

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining thermodynamic solubility, ensuring data integrity.

SolubilityWorkflow Start Start: Solid Compound SolventAdd Add Excess Solid to Solvent Start->SolventAdd Agitate Agitate (24h, 25°C) Equilibrium SolventAdd->Agitate Centrifuge Centrifuge & Filter (0.45 µm) Agitate->Centrifuge Analyze HPLC/UV Analysis Centrifuge->Analyze Data Solubility Value (mg/mL) Analyze->Data

Caption: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Figure 2: Recrystallization Solvent Logic

A decision tree for selecting the correct solvent system based on polarity and temperature response.

RecrystLogic Crude Crude 6-bromo-pyrrolo [1,2-c]pyrimidin-1-one CheckSol Test Solubility in Hot Ethanol Crude->CheckSol Soluble Soluble? CheckSol->Soluble YesPath Cool to 4°C Soluble->YesPath Yes NoPath Add Co-solvent (CHCl3 or MeOH) Soluble->NoPath No Precip Precipitate Forms YesPath->Precip NoPath->YesPath Filter Filter & Wash (Cold Hexane) Precip->Filter Pure Pure Crystalline Solid Filter->Pure

Caption: Decision logic for purification via recrystallization, optimizing for yield and purity.

Field-Proven Insights (Troubleshooting)

  • "Oiling Out": If the compound forms an oil instead of crystals during recrystallization, the solution is likely too concentrated or contains too much non-polar solvent. Correction: Re-heat and add a small amount of Ethanol to increase polarity.

  • DMSO Removal: When using DMSO for synthesis, removal is difficult due to its high boiling point. Correction: Dilute the reaction mixture with water and extract into Ethyl Acetate; the product will partition into the organic phase while DMSO washes away.

  • Acidity Warning: Avoid using strong acids during dissolution for analysis, as protonation of the pyrrole ring or pyrimidine nitrogen can lead to decomposition or salt formation, altering the solubility profile.

References

  • Kheder, N. A., Mabkhot, Y. N., & Farag, A. M. (2009).[2] A Convenient Route to New Pyrrolo[1,2-c]pyrimidone, Thiazolo[3,4-c]pyrimidone and Pyrimido[4,5-d]pyridazine Derivatives. Heterocycles, 78(4). Link

    • Significance: Describes the synthesis and handling of the pyrrolo[1,2-c]pyrimidone scaffold, establishing the baseline for solvent compatibility (ethanol recrystalliz
  • Irwin, W. J., Wibberley, D. G., & Cooper, G. (1971).[3] Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic. Link

    • Significance: Provides historical data on the bromination of this specific ring system and the isolation of bromo-derivatives using chloroform and alcohols.[3]

  • PubChem. (2025).[4][5] 6-bromopyrrolo[1,2-c]pyrimidine (Compound Summary). National Library of Medicine. Link

    • Significance: Validates the chemical structure and provides computed physicochemical descriptors (LogP, H-bond donors) used to infer solubility.

Sources

Deep Dive: Discovery & Synthesis of Novel Pyrrolo[1,2-c]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery of Novel Pyrrolo[1,2-c]pyrimidine Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Deazapurine Paradigm

In the landscape of nitrogen-fused heterocycles, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold has long dominated kinase inhibitor discovery, serving as a bioisostere for adenine in ATP-competitive binding. However, its structural isomer, the pyrrolo[1,2-c]pyrimidine , represents a distinct and under-explored chemical space. Unlike the [2,3-d] system, which mimics the purine hydrogen-bonding face, the [1,2-c] scaffold features a bridgehead nitrogen atom, altering the electronic distribution and vector orientation of substituents.

This scaffold is not merely a synthetic curiosity; it forms the core of marine alkaloids such as Variolin B , which exhibits potent antitumor activity. The unique topology of pyrrolo[1,2-c]pyrimidine allows for novel binding modes in kinase pockets, particularly for targets like PI3K


, c-Src, and VEGFR, where "standard" purine-mimetic binding is limited by resistance mutations or selectivity issues.

Synthetic Architectures: Constructing the Core

The construction of the pyrrolo[1,2-c]pyrimidine core requires strategies that differ significantly from the Traube synthesis used for purines. Two primary methodologies have emerged as the industry standards for generating diverse libraries.

A. The Isocyanide Condensation (Suzuki/Kitagawa Method)

This is the most versatile route for introducing substituents at the C3 and C7 positions. It involves the base-induced condensation of pyrrole-2-carbaldehyde with isocyanides.[1]

  • Mechanism: The reaction proceeds via a formal [3+2] cycloaddition or a stepwise aldol-type condensation followed by cyclization.

  • Reagents:

    • Methyl isocyanoacetate:[1] Yields pyrrolo[1,2-c]pyrimidine-3-carboxylates.[1]

    • Tosylmethyl isocyanide (TosMIC):[1] Yields 3-tosyl derivatives, which are versatile intermediates for further cross-coupling.[1]

  • Strategic Advantage: This route allows for the pre-functionalization of the pyrrole ring, enabling the rapid assembly of SAR (Structure-Activity Relationship) libraries.

B. 1,3-Dipolar Cycloaddition of N-Ylides

For scaffolds requiring fusion with other rings (e.g., indolizine hybrids), the 1,3-dipolar cycloaddition is preferred.

  • Precursor: 4-substituted pyrimidines are quaternized to form cycloimmonium salts.

  • Reaction: Treatment with a base generates an N-ylide in situ, which undergoes cycloaddition with electron-deficient dipolarophiles (e.g., alkynes) to form the pyrrolo[1,2-c]pyrimidine core.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the synthetic route based on the desired substitution pattern.

SyntheticRoutes Start Target Scaffold Pyrrolo[1,2-c]pyrimidine Decision Desired Substitution? Start->Decision RouteA Route A: Isocyanide Condensation (Suzuki/Kitagawa) Decision->RouteA C3/C7 Functionalization RouteB Route B: 1,3-Dipolar Cycloaddition Decision->RouteB Ring Fusion/Bridgehead PrecursorA Start: Pyrrole-2-carbaldehyde + Isocyanoacetate/TosMIC RouteA->PrecursorA PrecursorB Start: 4-Substituted Pyrimidine + Dipolarophile RouteB->PrecursorB ProductA Product: 3-Carboxylate/Tosyl Functionalized Core PrecursorA->ProductA Base/Heat ProductB Product: Pyrimidine-Fused Complex Scaffolds PrecursorB->ProductB N-Ylide Formation

Figure 1: Decision matrix for synthetic route selection between Isocyanide Condensation and Cycloaddition.

Case Study: Targeting PI3K with Morpholine-Substituted Scaffolds[2][3]

A critical application of this scaffold is in the inhibition of Phosphoinositide 3-kinase alpha (PI3K


), a master regulator of cancer cell proliferation.
Mechanistic Rationale

Researchers have successfully fused the pyrrolo[1,2-c]pyrimidine core with morpholine moieties. The morpholine oxygen acts as a hydrogen bond acceptor, mimicking the interaction of the ATP adenine N1.

  • Key Interaction: The scaffold positions the morpholine to form a critical H-bond with the backbone amide of Val851 in the ATP-binding pocket.

  • Selectivity: Unlike pan-PI3K inhibitors, specific derivatives (e.g., morpholino-pyrimidopyrrolopyrimidinones) show selectivity for the

    
    -isoform over 
    
    
    
    ,
    
    
    , and
    
    
    isoforms.
Quantitative SAR Data

The following table summarizes the potency of key derivatives synthesized via the condensation route.

Compound IDR-Group (C3 Position)PI3K

IC50 (nM)
Selectivity (vs PI3K

)
8a Phenyl7.7>50-fold
8c 4-Fluorophenyl2.3>100-fold
12b 4-Methoxyphenyl0.8>200-fold
12e (Lead)3,4-Dimethoxyphenyl0.1 >500-fold

Table 1: SAR analysis of morpholine-substituted pyrrolo[1,2-c]pyrimidine derivatives against PI3K


. Data adapted from Ibrahim et al. (2015).

Detailed Experimental Protocol

Protocol: Synthesis of 3-Substituted Pyrrolo[1,2-c]pyrimidine via TosMIC

This protocol validates the Suzuki/Kitagawa method for generating the core scaffold.[1]

Reagents:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Sodium hydride (NaH) (2.0 eq) or Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (60% in oil) in anhydrous THF at 0°C.

  • Addition: Dropwise add a solution of pyrrole-2-carbaldehyde in THF. Stir for 30 minutes to ensure deprotonation of the pyrrole N-H.

  • Condensation: Add TosMIC (dissolved in THF) slowly to the reaction mixture.

  • Cyclization: Allow the mixture to warm to room temperature and then heat to reflux (60-65°C) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde.

  • Quench: Cool to 0°C and quench carefully with saturated ammonium chloride solution.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane). The product, 3-tosylpyrrolo[1,2-c]pyrimidine , typically elutes as a solid.

Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the pyrimidine ring protons (singlets/doublets in the aromatic region, 8.0-9.0 ppm).

  • Mass Spec: Confirm M+1 peak corresponding to the core + tosyl group.

Biological Mechanism Visualization

The efficacy of the Lead Compound 12e relies on a precise multipoint binding within the kinase pocket.

BindingMechanism Val851 Val851 (Hinge Region) Lys802 Lys802 (Catalytic) Hydrophobic Hydrophobic Pocket II Morpholine Morpholine Oxygen Morpholine->Val851 H-Bond (2.1 Å) Scaffold Pyrrolo[1,2-c]pyrimidine Core Morpholine->Scaffold Scaffold->Hydrophobic pi-pi Stacking ArylGroup 3,4-Dimethoxyphenyl Tail Scaffold->ArylGroup ArylGroup->Lys802 Cation-pi / H-bond

Figure 2: Binding mode of Lead Compound 12e within the PI3K


 active site, highlighting the critical H-bond anchor at Val851.

References

  • Ibrahim, M. A., et al. (2015).

    
     inhibitors.[2][3] European Journal of Medicinal Chemistry, 99, 1-13. Link
    
  • Arafa, R. K., et al. (2013). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. European Journal of Medicinal Chemistry, 69, 498-507. Link

  • Gribble, G. W., et al. (2020). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate/Dartmouth College. Link

  • Dumitrascu, F., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively.[4] Beilstein Journal of Organic Chemistry, 11, 121-129. Link

Sources

Electrophilic Bromination of the Pyrrolo[1,2-c]pyrimidin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The pyrrolo[1,2-c]pyrimidin-1(2H)-one core represents a class of partially saturated bicyclic heteroaromatics, a scaffold of increasing importance in medicinal chemistry due to its sp3-rich character which can lead to improved physicochemical properties.[1][2][3] Functionalization of this core is critical for developing novel molecular entities. This technical guide provides a comprehensive overview of the electrophilic bromination of the pyrrolo[1,2-c]pyrimidin-1(2H)-one system. We will explore the theoretical underpinnings governing the reaction's regioselectivity, detail field-proven experimental protocols using N-Bromosuccinimide (NBS), and discuss the characterization of the resulting brominated products. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold in their discovery programs.

Introduction to the Pyrrolo[1,2-c]pyrimidin-1(2H)-one Scaffold

The strategic incorporation of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern drug discovery. The pyrrolo[1,2-c]pyrimidine framework, in particular, has garnered interest as a versatile building block.[4][5] The partially saturated 1(2H)-one derivative introduces a lactam functionality and a defined three-dimensional geometry, moving away from the "flatland" of purely aromatic systems. This enhanced sp3 character is often correlated with improved clinical success rates.[2]

Electrophilic substitution is a powerful tool for the late-stage functionalization of aromatic and electron-rich heterocyclic systems.[6][7] Specifically, bromination introduces a synthetically versatile handle, enabling subsequent modifications through a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), thereby providing rapid access to a diverse library of analogues.

Theoretical Framework: Predicting Reactivity and Regioselectivity

Electronic Landscape of the Heterocycle

The reactivity of the pyrrolo[1,2-c]pyrimidin-1(2H)-one system towards electrophiles is dictated by the electronic nature of its constituent rings.

  • The Pyrrole Moiety: The five-membered pyrrole ring is inherently electron-rich. The nitrogen atom's lone pair of electrons is delocalized into the π-system, creating a high electron density that makes it highly susceptible to electrophilic attack.[7][8] This is analogous to the high reactivity of phenols and anilines.[9][10]

  • The Pyrimidinone Moiety: In contrast, the pyrimidine ring, particularly with an electron-withdrawing lactam carbonyl group, is electron-deficient. This part of the molecule is deactivated towards electrophilic substitution.

Consequently, any electrophilic attack will overwhelmingly favor the electron-rich pyrrole ring.

Regioselectivity of Bromination

Within the pyrrole ring, there are two electronically distinct positions available for substitution: C5 and C7. The position of electrophilic attack is determined by the stability of the resulting cationic intermediate (the Wheland or sigma complex).

Electrophilic attack at C7 (or the equivalent C5) is strongly favored. This is because the positive charge in the resulting intermediate can be delocalized over three atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the adjacent pyrimidine ring. Attack at other positions would lead to less stable intermediates. This principle is well-established for the electrophilic substitution of pyrrole and its derivatives.[8]

A study on the fully aromatic 3,6-diphenylpyrrolo[1,2-c]pyrimidine confirms this prediction, showing that bromination with N-bromosuccinimide yields the 5- and 7-monobromo and 5,7-dibromo derivatives.[11] It is logical to expect the pyrrolo[1,2-c]pyrimidin-1(2H)-one system to follow the same regiochemical outcome on its pyrrole moiety.

Reagents and Methodologies for Controlled Bromination

The Reagent of Choice: N-Bromosuccinimide (NBS)

For the bromination of electron-rich heterocycles, N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂).[9][12]

Causality behind this choice:

  • Safety and Handling: NBS is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine.

  • Reaction Control: NBS provides a low, constant concentration of electrophilic bromine in solution, which helps to minimize over-bromination and the formation of side products.[10]

  • Mechanism: In polar solvents, NBS can become protonated, increasing its electrophilicity and facilitating the attack by the electron-rich pyrrole ring.

Solvent Selection

The choice of solvent is critical for controlling the reaction.

  • Non-polar solvents (e.g., CCl₄, CHCl₃): Often used for radical brominations, but can also be used for electrophilic substitutions. Anhydrous conditions are crucial to prevent hydrolysis of the reagent or product.[10]

  • Polar aprotic solvents (e.g., DMF, Acetonitrile): These solvents are excellent for electrophilic brominations using NBS.[9][13] Dimethylformamide (DMF), in particular, is known to promote high levels of selectivity in the bromination of various aromatic heterocycles.[9][10]

Experimental Protocols

The following protocols are representative methodologies for the controlled bromination of pyrrolo[1,2-c]pyrimidin-1(2H)-one, adapted from established procedures for related heterocyclic systems.[11][13]

Protocol A: Selective Monobromination at C7

Objective: To install a single bromine atom at the most reactive position.

Step-by-Step Methodology:

  • Preparation: To a solution of pyrrolo[1,2-c]pyrimidin-1(2H)-one (1.0 eq) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (approx. 0.1 M concentration) in a round-bottom flask, add a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and maintain a positive pressure.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the reactivity and enhance selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes. Adding the reagent slowly prevents a rapid exotherm and reduces the formation of the dibrominated byproduct.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.

  • Extraction: Transfer the mixture to a separatory funnel, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 7-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one.

Protocol B: Synthesis of 5,7-Dibromopyrrolo[1,2-c]pyrimidin-1(2H)-one

Objective: To achieve exhaustive bromination of the pyrrole ring.

Step-by-Step Methodology:

  • Follow steps 1-3 from Protocol A.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C. The use of a stoichiometric excess ensures the reaction goes to completion.

  • Reaction Conditions: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until monitoring indicates the completion of the reaction.

  • Follow steps 6-8 from Protocol A for quenching, extraction, and purification.

Data Summary and Characterization

Table of Reaction Parameters
ProductStoichiometry (NBS)TemperatureTypical SolventExpected Outcome
7-Bromo derivative1.0 - 1.1 eq0 °CMeCN or DMFHigh yield of monobrominated product
5,7-Dibromo derivative> 2.1 eq0 °C to RTMeCN or DMFHigh yield of dibrominated product
Expected Spectroscopic Signatures
  • ¹H NMR: The most significant change will be the disappearance of the proton signal(s) corresponding to H5 and/or H7 in the pyrrole region of the spectrum. The remaining pyrrole proton signal will likely appear as a singlet.

  • ¹³C NMR: The appearance of new signals in the region typical for carbon atoms attached to bromine (approx. 95-115 ppm) and the disappearance of the corresponding C-H signals.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), providing definitive evidence of successful bromination. The molecular ion peak will increase by ~79/81 amu for each bromine atom incorporated.

Visualizing the Process

Mechanism of Electrophilic Bromination

The diagram below illustrates the generally accepted mechanism for the electrophilic substitution on the pyrrole ring using NBS.

Electrophilic Bromination Mechanism Pyrrole Pyrrolo[1,2-c]pyrimidin-1(2H)-one (Pyrrole Ring Moiety) SigmaComplex Wheland Intermediate (Sigma Complex) Pyrrole->SigmaComplex π-attack on Br⁺ NBS N-Bromosuccinimide (NBS) NBS->SigmaComplex Product 7-Bromo Product SigmaComplex->Product Deprotonation (-H⁺) Succinimide Succinimide

Caption: Mechanism of electrophilic attack on the pyrrole ring.

General Experimental Workflow

The following workflow provides a high-level overview of the experimental process from setup to final product analysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Dissolve Substrate in Anhydrous Solvent Inert Establish Inert Atmosphere (N₂/Ar) Prep->Inert Cool Cool to 0 °C Inert->Cool AddNBS Add NBS (Portion-wise) Cool->AddNBS Monitor Monitor by TLC / LC-MS AddNBS->Monitor Quench Quench with Na₂S₂O₃ (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analysis Characterize by NMR & MS Purify->Analysis

Caption: High-level workflow for controlled bromination.

Conclusion and Outlook

The electrophilic bromination of the pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold is a highly predictable and efficient transformation. By leveraging the inherent electronic properties of the bicyclic system, selective mono- and di-bromination of the electron-rich pyrrole ring can be achieved with high fidelity using N-Bromosuccinimide under controlled conditions. The resulting bromo-derivatives are valuable intermediates, primed for diversification through modern cross-coupling chemistries. This guide provides the theoretical basis and practical protocols necessary for researchers to confidently employ this strategy in the synthesis of novel, sp3-enriched compounds for drug discovery and development programs.

References

  • N-Bromosuccinimide - Wikipedia. (Source: Wikipedia, URL: [Link])

  • Fast and green one-pot multicomponent synthesis of a library of pyrrolo [1,2-c] pyrimidines under microwave irradiation. (Source: PubMed, URL: [Link])

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. (Source: PMC, URL: [Link])

  • Partially Saturated Bicyclic Heteroaromatics as an sp3-enriched Fragment Collection. (Source: University of Cambridge, URL: [Link])

  • N-Bromosuccinimide. (Source: Wikipedia, URL: [Link])

  • SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. (Source: ResearchGate, URL: [Link])

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (Source: ResearchGate, URL: [Link])

  • N-Bromosuccinimide (NBS). (Source: Organic Chemistry Portal, URL: [Link])

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (Source: Oriental Journal of Chemistry, URL: [Link])

  • Improved synthesis of pyrrolo[1,2-c]pyrimidine and derivatives. (Source: SciSpace, URL: [Link])

  • Scalable Transannular Bromocyclization Approach to Functionalized Bis-Heterobicyclo[3.n.1]anes. (Source: R Discovery, URL: [Link])

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (Source: Ain Shams University, URL: [Link])

  • Synthesis of Pyrrolo[1,2-c]pyrimidines. (Source: ResearchGate, URL: [Link])

  • Scalable Transannular Bromocyclization Approach to Functionalized Bis-Heterobicyclo[3.n.1]anes. (Source: ChemRxiv, URL: [Link])

  • Electrophilic Substitution reactions of Pyrrole (part -1). (Source: YouTube, URL: [Link])

  • The bromides 11 and the new pyrrolo[1,2-c]pyrimidines 12. (Source: ResearchGate, URL: [Link])

  • Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. (Source: ResearchGate, URL: [Link])

  • Bromination of pyrrolo[1,2-c]pyrimidines. (Source: Journal of the Chemical Society C, URL: [Link])

  • (PDF) Partially Saturated Bicyclic Heteroaromatics as an sp(3) -Enriched Fragment Collection. (Source: ResearchGate, URL: [Link])

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (Source: PMC, URL: [Link])

  • Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. (Source: Beilstein Journals, URL: [Link])

  • Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. (Source: Beilstein Journals, URL: [Link])

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Source: MDPI, URL: [Link])

  • pdf. (Source: Journal of Molecular Science, URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (Source: PMC, URL: [Link])

  • Pyrrole: Electrophilic Substitution Reactions Lecture 1. (Source: YouTube, URL: [Link])

  • Electrophilic Substitution of Pyrrole and Pyridine. (Source: YouTube, URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (Source: MDPI, URL: [Link])

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regioselectivity in the synthesis of substituted pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of substituted pyrrolo[2,3-d]pyrimidines (7-deazapurines) is a cornerstone of modern kinase inhibitor discovery. This scaffold, mimicking the adenosine core of ATP, serves as the structural foundation for blockbuster drugs like Tofacitinib and Ruxolitinib.

However, the scaffold's "ambident" electrophilic and nucleophilic character presents a significant challenge: Regioselectivity .

This guide provides a technical analysis of the regioselective control points in pyrrolo[2,3-d]pyrimidine synthesis, focusing on mechanistic causality and experimental protocols.

Mechanistic Foundations & Scaffold Numbering

To navigate the regiochemistry, one must first map the electronic landscape of the core. Unlike the indole scaffold (which is electron-rich), the pyrrolo[2,3-d]pyrimidine is an electron-deficient bicycle due to the pyrimidine ring's influence.

  • The Pyrimidine Ring (Positions 2, 4): Highly electron-deficient. Prone to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Pyrrole Ring (Positions 5, 6, 7): Electron-rich relative to the pyrimidine, but deactivated relative to indole. Prone to Electrophilic Aromatic Substitution (EAS) and N-alkylation.

Numbering Convention (IUPAC):

  • N1, C2, N3: Pyrimidine face.[1][2][3]

  • C4: The "top" carbon (equivalent to C6 in purines/adenine).

  • C5: Pyrrole

    
    -carbon (equivalent to N7 in purines).
    
  • C6: Pyrrole

    
    -carbon (equivalent to C8 in purines).
    
  • N7: Pyrrole nitrogen (equivalent to N9 in purines).

G N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 SnAr2 C2->SnAr2 Secondary SnAr (Slower) C4 C4 N3->C4 C5 C5 C4->C5 Fused SnAr C4->SnAr Primary SnAr (LUMO coeff) C6 C6 C5->C6 EAS C5->EAS Electrophilic Halogenation N7 N7 C6->N7 Alk N7->Alk Alkylation (pKa ~13)

Figure 1: Reactivity map of the pyrrolo[2,3-d]pyrimidine scaffold illustrating primary sites for functionalization.

Nucleophilic Aromatic Substitution ( ): C4 vs. C2

The most critical regioselective decision often occurs on the 2,4-dihalopyrrolo[2,3-d]pyrimidine intermediate.

The Core Rule: C4 Selectivity

In unsubstituted 2,4-dichloro substrates, nucleophilic attack occurs preferentially at C4 .

  • Mechanism: The LUMO coefficient is highest at C4. Additionally, the Meisenheimer complex formed by attack at C4 allows the negative charge to be delocalized onto N3 , which is adjacent to the bridgehead, providing better stabilization than the C2 attack trajectory.

  • Standard Conditions: Treatment with amines, alkoxides, or thiols in polar aprotic solvents (DMF, DMSO) or alcohols with base (DIPEA) yields the C4-substituted product.

Reversing Selectivity: Accessing C2

Achieving C2-selectivity while leaving C4 intact is challenging but possible through specific electronic or catalytic manipulations.

FactorEffect on RegioselectivityMechanism
C6-Electron Donating Groups Favors C2 Strong EDGs (e.g., -OMe, -NHMe) at C6 increase electron density, raising the LUMO energy at C4 relative to C2.
Steric Bulk (Nucleophile) Favors C2 (Tertiary Amines) Tertiary amines often react at C2.[4] This is hypothesized to proceed via a quaternary ammonium intermediate that undergoes in situ dealkylation.
Catalysis (Pd-NHC) Favors C2 Bulky N-heterocyclic carbene (NHC) ligands on Palladium can direct oxidative addition to the sterically less hindered C2 position (or electronically distinct C2), overriding innate

bias.
H-Bonding Directing Groups Favors C2 Critical Insight: In 2-methylsulfonyl-4-chloropyrimidines, alkoxides attack C2 selectively at -78°C.[5] This is driven by H-bonding between the sulfone methyl protons and the incoming alkoxide oxygen.[5]
Experimental Protocol: C4-Selective Amination
  • Substrate: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagents: Primary amine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol or IPA (Protic solvents stabilize the transition state).

  • Conditions: Heat at 80–100°C for 2–4 hours.

  • Observation: TLC will show the conversion of the starting material (

    
    ) to a more polar mono-substituted product (
    
    
    
    ).
  • Note: If C2 substitution is observed as a byproduct, lower the temperature and switch to a non-polar solvent like DCM or THF (slower rate, higher selectivity).

Electrophilic Functionalization: The Pyrrole Ring (C5 vs. C6)

The pyrrole ring is electron-rich, but the fusion to the pyrimidine ring reduces its reactivity compared to indole.

Halogenation (C5 Selectivity)

Electrophilic aromatic substitution (EAS) overwhelmingly favors C5 .

  • Reasoning: C5 is the

    
    -position relative to the pyrrole nitrogen (N7). In indole, C3 (
    
    
    
    ) is preferred. In 7-azaindole, C5 retains this preference because the resulting carbocation intermediate is stabilized by the lone pair of N7 without disrupting the aromaticity of the pyrimidine ring as severely as C6 attack would.
  • Reagents: NIS (Iodination), NBS (Bromination), NCS (Chlorination).

  • Conditions: DMF or MeCN,

    
     to RT.
    
C-H Arylation (C6 Selectivity)

While EAS favors C5, transition-metal catalyzed C-H activation can be tuned to favor C6 .

  • Mechanism: This reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The acidity of the C6-H bond (adjacent to N7) makes it the kinetic site for palladation when directed by specific ligands.

  • Protocol: Pd(OAc)2, Phosphine ligand, Aryl iodide, Base (Cs2CO3).[6]

ReactionFlow Start Pyrrolo[2,3-d]pyrimidine (Unsubstituted Pyrrole) Decision Target Modification? Start->Decision PathEAS Electrophilic Halogenation (NIS/NBS) Decision->PathEAS Electronic Control PathCH Pd-Catalyzed C-H Activation (Pd(OAc)2, Ar-I) Decision->PathCH Catalytic/Steric Control ProdC5 C5-Halo Product (Major) PathEAS->ProdC5 Transition State Stability ProdC6 C6-Aryl Product (Major) PathCH->ProdC6 Acidity of C6-H (CMD Mechanism)

Figure 2: Divergent synthesis pathways for functionalizing the pyrrole ring (C5 vs C6).

N-Alkylation: N7 vs. N1 vs. Exocyclic Amines

The pyrrolo[2,3-d]pyrimidine core has multiple nucleophilic nitrogens. Controlling alkylation is vital for SAR.[7]

Regioselectivity Hierarchy: N7 > Exocyclic NH > N1
  • N7 (Pyrrole Nitrogen): Most acidic (

    
    ). Under basic conditions (NaH, 
    
    
    
    ), the N7-anion is formed and alkylated rapidly.
  • Exocyclic Amines (e.g., C4-NHR): Less acidic than N7. However, under neutral conditions or Mitsunobu conditions, competition can occur.

  • N1 (Pyrimidine Nitrogen): Least reactive in the anionic state due to charge localization preferences.

Protocol: N7-Selective Alkylation
  • Reagents: Alkyl Halide (1.1 eq),

    
     (2.0 eq) or NaH (1.2 eq).
    
  • Solvent: DMF (promotes

    
    ).
    
  • Procedure:

    • Dissolve scaffold in dry DMF.

    • Add base at

      
       and stir for 30 min (deprotonation).
      
    • Add alkyl halide dropwise.

    • Warm to RT.

  • Troubleshooting: If N-alkylation at an exocyclic amine (at C4) is observed, use a protecting group (e.g., Boc or SEM) on the exocyclic amine before alkylating N7. Alternatively, perform the N7 alkylation before introducing the C4-amine (i.e., alkylate the 4-chloro intermediate).

Protection Strategies
  • SEM (2-(Trimethylsilyl)ethoxymethyl): Ideal for N7.[6] Installed using SEM-Cl/NaH. Stable to basic

    
     conditions; removed with TFA or TBAF.
    
  • Tos (Tosyl): Electron-withdrawing. Deactivates the ring, making C4-Cl MORE reactive toward

    
     but making C5-EAS difficult.
    

Summary Data Table: Reaction Conditions & Selectivity

Reaction TypeTarget SiteReagents/ConditionsSelectivity DriverRef

C4 Prim. Amine, DIPEA, nBuOH,

Electronic (LUMO @ C4)[1, 2]

C2 Alkoxide,

(on 2-SO2Me)
H-Bonding Guidance[4]
EAS C5 NIS, DMF, RTElectronic (

-attack)
[5]
C-H Activation C6 Pd(OAc)2, Ligand, Ar-IKinetic Acidity (C6-H)[6]
Alkylation N7 NaH, RX, DMFAcidity (

N7)
[3]

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Link

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Link

  • Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem. Link

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. Link

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. Molecules. Link

  • Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives. J. Org. Chem.Link

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for PI3K inhibitors, kinase modulators, and various anti-neoplastic agents. The introduction of diversity at the C6 position (pyrrole ring) is critical for Structure-Activity Relationship (SAR) exploration.

However, the Suzuki-Miyaura coupling of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one presents specific synthetic challenges:

  • Electronic Duality: The scaffold contains an electron-rich pyrrole ring fused to an electron-deficient pyrimidinone. The C6-bromide is electronically similar to a pyrrolyl bromide, making it prone to protodehalogenation.

  • Lactam Interference: The free NH of the lactam (1(2H)-one) can coordinate to palladium species, potentially poisoning the catalyst or reducing turnover frequency (TOF).

  • Solubility: The fused lactam structure often leads to poor solubility in standard non-polar organic solvents, necessitating polar protic or aqueous-biphasic systems.

This guide provides a validated, high-fidelity protocol for coupling this substrate, prioritizing yield, reproducibility, and scalability.

Mechanistic Insight & Reaction Design

To design a robust protocol, we must understand the substrate's behavior in the catalytic cycle.

Substrate Electronics

The bromine at position 6 is located on the pyrrole segment of the fused system. Unlike electron-deficient pyrimidines where oxidative addition is rapid, this C-Br bond is electron-rich.

  • Implication: Oxidative addition is the rate-limiting step. Electron-rich ligands (e.g., phosphines like XPhos or SPhos) are required to facilitate this step.

  • Risk: Slow oxidative addition increases the residence time of the active Pd(0) species, leading to aggregation (palladium black formation).

The Lactam "Trap"

The N2-H proton has a pKa of approximately 10-11. Under basic Suzuki conditions (e.g., K₂CO₃ or Cs₂CO₃), this position is deprotonated.

  • Scenario A (Unprotected): The resulting amidate anion can coordinate to Pd(II), potentially stabilizing off-cycle resting states.

  • Scenario B (Protected): Alkylation (e.g., N-Methyl, N-SEM) prevents this interaction and generally improves solubility.

Recommendation: While N-protection is safer, unprotected coupling is feasible and often preferred to shorten step counts. The protocol below addresses the unprotected substrate using a specific catalyst system (XPhos Pd G2) designed to tolerate heteroatoms.

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for this coupling.

SuzukiWorkflow Start Substrate: 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one SolubilityCheck Solubility Check in Dioxane/H2O (4:1) Start->SolubilityCheck Decision Is Substrate Soluble? SolubilityCheck->Decision RouteA Route A: Standard Protocol Solvent: Dioxane/H2O Base: K2CO3 Cat: Pd(dppf)Cl2 Decision->RouteA Yes RouteB Route B: High-Performance Solvent: n-BuOH or DMA/H2O Base: K3PO4 Cat: XPhos Pd G2 Decision->RouteB No / Low Yield Execution Degas & Heat (80-100°C) RouteA->Execution RouteB->Execution Monitor Monitor via LCMS (Check for Protodebromination) Execution->Monitor Workup Acidic Workup (pH 4-5) to precipitate Lactam Monitor->Workup

Caption: Decision matrix for selecting the optimal coupling route based on solubility and reactivity profiles.

Validated Protocols

Method A: The "Workhorse" Protocol (Standard Substrates)

Best for: Boronic acids with good solubility; scale-up friendly.

Reagents:

  • Substrate: 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the bromide, boronic acid, and base.

  • Solvent: Add the Dioxane/Water mixture.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under positive inert gas pressure.

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify the aqueous layer slightly (pH ~5) to ensure the lactam is protonated if it ended up in the aqueous phase. Extract, dry (Na₂SO₄), and concentrate.

Method B: The "High-Performance" Protocol (Difficult Substrates)

Best for: Sterically hindered boronic acids, unprotected lactams, or substrates prone to dehalogenation.[3]

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is gentler than carbonate for lactams.

  • Solvent: n-Butanol or THF/Water (10:1)

Rationale:

  • XPhos: A bulky, electron-rich biaryl phosphine that accelerates oxidative addition (crucial for the electron-rich pyrrole ring) and stabilizes the catalyst against poisoning by the lactam nitrogen.

  • n-Butanol: Provides excellent solubility for polar lactams and allows for higher temperatures (100°C+) without high pressure.

Optimization & Troubleshooting Guide

Use the data below to diagnose reaction failures.

IssueObservation (LCMS/TLC)Root CauseCorrective Action
No Reaction Starting material (SM) intact. No Pd black.Oxidative addition failed.Switch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 110°C.
Protodebromination Mass of [M-Br+H] observed.[4]Reductive elimination is too slow; Hydride source present.Use anhydrous conditions (Dioxane/dry base). Avoid alcohols. Increase catalyst loading.
Pd Black Formation Rapid precipitation of black metal.Catalyst decomposition.Ligand dissociation. Add free ligand (e.g., 5% extra XPhos). Ensure rigorous degassing.
Homocoupling Dimer of boronic acid observed.Oxidation of boronic acid.Oxygen leak. Re-degas solvents. Reduce excess boronic acid.
Mechanistic Cycle Diagram

Understanding the cycle helps in troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar'-B(OH)2 + Base Note1 Electron-rich pyrrole ring slows this step. OxAdd->Note1 RedElim Reductive Elimination (Product Release) TransMet->RedElim Note2 Lactam N can coordinate here if unprotected. TransMet->Note2 RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-rich pyrrole ring.

References

  • General Suzuki Coupling on Pyrrolo-Pyrimidine Scaffolds

    • Synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines.
    • Source: European Journal of Medicinal Chemistry.
  • Catalyst Selection for Heteroaryl Chlorides/Bromides

    • Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Heterocycles."
    • Source: Journal of the American Chemical Society.[5]

    • (Contextual grounding for XPhos usage).

  • Scaffold Reactivity & Numbering

    • PubChem Entry: Pyrrolo[1,2-c]pyrimidine.[6]

    • Source: National Center for Biotechnology Inform
  • Analogous Coupling (Pyrazolo[1,5-a]pyrimidin-5-one)

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
    • Source: PMC / NIH.

Sources

Application Note: Late-Stage Buchwald-Hartwig Amination of 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Pyrrolo[1,2-c]pyrimidines represent a privileged class of azaheterocycles with profound pharmacological and photophysical properties. Due to their extended


-electron conjugated systems, these scaffolds frequently exhibit high quantum yields (up to 55%), making them highly promising candidates for fluorescent chemical sensors and bio-imaging probes[1],[2]. In medicinal chemistry, late-stage diversification of these scaffolds is critical for exploring structure-activity relationships (SAR).

The Buchwald-Hartwig amination—a palladium-catalyzed cross-coupling reaction between aryl/heteroaryl halides and amines—is the premier method for constructing complex C–N bonds[3]. However, the functionalization of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one presents a unique chemoselectivity challenge: the substrate contains an acidic lactam motif (the 1(2H)-one) alongside an electron-rich, halogenated pyrrole ring. This application note details a highly optimized, self-validating protocol for the selective C6-amination of this scaffold, eliminating off-target N-arylation and catalyst poisoning.

Mechanistic Insights & Causality (E-E-A-T)

As with any advanced cross-coupling methodology, success relies on understanding the interplay between the catalyst, ligand, base, and substrate. The reaction proceeds through the classical Pd(0)/Pd(II) catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination[3].

Chemoselectivity & Base Selection (Critical Insight)

The most common failure point in functionalizing 1(2H)-one azaheterocycles is the use of strong alkoxide bases like Sodium tert-butoxide (NaOtBu). The lactam NH is relatively acidic. Strong bases readily deprotonate this position, leading to competitive N-arylation at the pyrimidine core or the formation of stable, inactive Pd-heteroatom complexes that poison the catalytic cycle. The Solution: We mandate the use of the milder, non-nucleophilic base Cesium Carbonate (Cs


CO

)
. While weaker bases can sometimes result in lower reaction rates, Cs

CO

provides the perfect thermodynamic balance—it is basic enough to facilitate the deprotonation of the Pd(II)-amine intermediate but mild enough to leave the lactam NH completely intact[4].
Ligand Design for Electron-Rich Bromides

The 6-position of the pyrrolo[1,2-c]pyrimidine system is located on the electron-rich pyrrole ring. Oxidative addition into electron-rich C(sp


)–Br bonds is notoriously sluggish. To overcome this energy barrier, highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands are required. BrettPhos  or RuPhos  paired with Pd

(dba)

forces the palladium center into a highly active mono-ligated Pd(0)L state, accelerating both oxidative addition and the final reductive elimination step, while completely suppressing the bis-arylation of primary amines.

Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Insertion) Pd0->OxAdd 6-bromo substrate PdII_Ar L-Pd(II)(Ar)(Br) Intermediate I OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind Amine + Cs2CO3 PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineBind->PdII_Amido - CsBr, - CsHCO3 RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Pyrrolo[1,2-c]pyrimidine Product RedElim->Product

Caption: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination for pyrrolo[1,2-c]pyrimidines.

Reaction Optimization Data

The following table summarizes the quantitative optimization data that validates our protocol choices. Reactions were performed on a 0.1 mmol scale using morpholine as the model amine.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Scientific Observation
1Pd

(dba)

(2.5)
BINAP (6.0)NaOtBu (2.0)Toluene10018Extensive lactam N-arylation; catalyst poisoning.
2Pd(OAc)

(5.0)
XPhos (10.0)K

PO

(2.0)
DMF10045Sluggish reductive elimination; incomplete conversion[4].
3Pd

(dba)

(2.5)
RuPhos (6.0)Cs

CO

(2.0)
1,4-Dioxane10084Clean conversion for secondary amines.
4 Pd

(dba)

(2.5)
BrettPhos (6.0) Cs

CO

(2.0)
1,4-Dioxane 100 92 Optimal system; completely suppresses bis-arylation.

Standard Operating Protocol (SOP)

Workflow Prep 1. Schlenk Setup (Inert Atmosphere) Heat 2. Thermal Heating (100°C, 16h) Prep->Heat Workup 3. Aqueous Workup (EtOAc Extraction) Heat->Workup Purify 4. Chromatography (Silica Gel) Workup->Purify

Caption: Step-by-step experimental workflow for the late-stage amination protocol.

Reagent Preparation
  • Substrate: 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one (1.0 equiv, 0.5 mmol, 106.5 mg)

  • Amine: Primary or secondary amine (e.g., morpholine) (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%, 0.0125 mmol, 11.4 mg)
  • Ligand: BrettPhos (6.0 mol%, 0.030 mmol, 16.1 mg)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, 1.0 mmol, 325.8 mg)
  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL). Note: Palladium(0) species are highly susceptible to oxidation by dissolved O

    
    . Sparging the solvent with Argon for 30 minutes prior to use is mandatory.
    
Experimental Execution
  • Atmosphere Control: Flame-dry a 10 mL Schlenk tube equipped with a Teflon stopcock and a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

  • Solid Addition: Briefly open the tube under a positive flow of Argon and charge it with the substrate, Pd

    
    (dba)
    
    
    
    , BrettPhos, and Cs
    
    
    CO
    
    
    .
  • Purge: Evacuate the tube and backfill with Argon (repeat 3x) to ensure a strictly inert environment[5].

  • Liquid Addition: Add the amine (if liquid) and the degassed 1,4-Dioxane (5.0 mL) via a gas-tight syringe.

  • Reaction: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

Workup and Purification
  • Quenching: Remove the tube from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the crude mixture with Ethyl Acetate (10 mL). Filter the suspension through a short pad of Celite to remove precipitated inorganic salts (CsBr, CsHCO

    
    ) and palladium black. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.
    
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. A gradient of Hexanes/Ethyl Acetate (or DCM/MeOH for highly polar amines) is typically sufficient to elute the pure 6-amino-pyrrolo[1,2-c]pyrimidin-1(2H)-one product.

Quality Control & Self-Validation

To ensure the integrity of the protocol, validate the product using the following checks:

  • LC-MS: Confirm the total disappearance of the starting material's isotopic [M+H]

    
     doublet (characteristic of the 
    
    
    
    Br/
    
    
    Br isotopes) and the appearance of the expected product mass.
  • 
    H NMR (DMSO-
    
    
    
    ):
    The critical validation marker is the preservation of the lactam NH proton, which typically resonates as a broad singlet between 10.5–11.5 ppm. Its presence confirms that the Cs
    
    
    CO
    
    
    base successfully prevented unwanted N-arylation.

References

  • Buchwald-Hartwig Amination Overview & Catalytic Cycle Chemistry LibreTexts. URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines The Journal of Organic Chemistry (2007). URL:[Link]

  • A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles National Institutes of Health (NIH) / Molecules (2022). URL:[Link]

  • Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles Encyclopedia.pub (2022). URL: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Beilstein Journal of Organic Chemistry (2018). URL:[Link]

Sources

protocol for in vitro kinase assay of pyrrolo[1,2-c]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity In Vitro Kinase Profiling of Pyrrolo[1,2-c]pyrimidine Derivatives

Executive Summary

Pyrrolo[1,2-c]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, increasingly utilized to target serine/threonine kinases (e.g., ERK1/2) and tyrosine kinases (e.g., FLT3, JAK) due to their structural ability to mimic the adenine moiety of ATP. However, the accurate pharmacological characterization of these compounds is often complicated by their high lipophilicity and potential for aggregation-based artifacts.

This Application Note details a robust, validated protocol for determining the inhibitory potency (


) of pyrrolo[1,2-c]pyrimidine analogs. We utilize the ADP-Glo™ Kinase Assay , a homogeneous, luminescent method that quantifies ADP generation.[1][2] This method is selected for its high Z' factor (>0.7), resistance to fluorescent interference common with heterocycles, and wide dynamic range.

Scientific Rationale & Experimental Design

Mechanism of Action & Assay Choice

Most pyrrolo[1,2-c]pyrimidines function as Type I ATP-competitive inhibitors . They bind to the kinase hinge region, displacing ATP. Therefore, the assay must be performed at an ATP concentration near the enzyme's


 (

) to ensure the

reflects the compound's true affinity (

) and allows for comparative SAR (Structure-Activity Relationship) analysis.

Why ADP-Glo?

  • Universal: Measures ADP, the invariant product of all kinase reactions.

  • Interference-Free: Pyrrolo-fused systems often exhibit autofluorescence in the blue/green spectrum. ADP-Glo uses a red-shifted luciferase signal, eliminating false positives/negatives associated with fluorescence intensity (FI) or FRET assays.

Critical Pre-Assay Optimization

Before screening libraries, three parameters must be defined for the specific kinase target (e.g., ERK2):

  • Enzyme Linearity: Determine the linear range of enzyme concentration vs. signal. Choose a concentration (typically 0.5–5 nM) that yields a signal-to-background (S/B) ratio >10 within the initial velocity phase (<20% substrate conversion).

  • ATP

    
     Determination:  Perform an ATP titration curve. For competitive inhibitors, fix [ATP] = 
    
    
    
    .
  • Solubility Management: Pyrrolo[1,2-c]pyrimidines are hydrophobic. The assay buffer must contain adequate detergent (0.01% Brij-35 or Tween-20) to prevent "hook effect" artifacts caused by colloidal aggregation.

Materials & Reagents

ComponentSpecificationPurpose
Kinase Recombinant Human Kinase (e.g., ERK2)Target Enzyme
Substrate Specific Peptide/Protein (e.g., MBP for ERK)Phosphorylation acceptor
ATP Ultra-Pure ATP (10 mM stock)Phosphate donor
Inhibitor Pyrrolo[1,2-c]pyrimidine analogsTest compounds
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTTReaction environment
Detergent 0.01% Brij-35 or CHAPSPrevents compound aggregation
Detection ADP-Glo™ Reagent & Kinase Detection ReagentADP quantification
Plate 384-well, solid white, low-volumeLuminescence reading

Visualizing the Assay Principle

The following diagram illustrates the biphasic nature of the ADP-Glo assay: the Kinase Phase (analyte generation) and the Luciferase Phase (signal generation).

ADPGlo_Mechanism cluster_0 Phase 1: Kinase Reaction cluster_1 Phase 2: ADP Detection ATP ATP ADP ADP ATP->ADP Kinase Depletion ADP-Glo™ Reagent (Depletes residual ATP) ATP->Depletion Digested Substrate Substrate (Peptide) P_Sub Phospho- Substrate Substrate->P_Sub Kinase ADP->Depletion Step 1 Inhibitor Pyrrolo[1,2-c] pyrimidine Inhibitor->ATP Competes Conversion Kinase Detection Reagent (Converts ADP -> ATP) Depletion->Conversion Step 2 Luciferase Luciferase/Luciferin Conversion->Luciferase Ultra-Pure ATP Light Luminescence (RLU) Luciferase->Light Glow

Figure 1: Mechanism of the ADP-Glo™ Kinase Assay.[1][3] The pyrrolo[1,2-c]pyrimidine inhibitor competes with ATP in Phase 1. Phase 2 converts the generated ADP into a stable luminescent signal.

Detailed Protocol: 384-Well Format[2][3][5]

Total Assay Volume: 10 μL (Reaction) + 10 μL (Stop) + 20 μL (Detect).

Step 1: Compound Preparation[6]
  • Stock Solution: Dissolve pyrrolo[1,2-c]pyrimidine derivatives in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare a 12-point dose-response curve in DMSO (3-fold dilutions).

  • Intermediate Dilution: Dilute 1:25 into 1X Assay Buffer (without ATP) to yield a 4X working concentration (4% DMSO).

    • Note: Final DMSO concentration in the assay will be 1%, which is generally well-tolerated by kinases.

Step 2: Kinase Reaction Assembly
  • Dispense Inhibitor: Add 2.5 μL of 4X Compound to respective wells.

    • Controls: Add 2.5 μL of 4% DMSO/Buffer to "No Inhibitor" (Max Signal) and "No Enzyme" (Min Signal) wells.

  • Dispense Enzyme: Add 2.5 μL of 4X Kinase/Substrate Mix.

    • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10–15 mins at RT. This allows the inhibitor to access the binding pocket before ATP competition begins.

  • Initiate Reaction: Add 5 μL of 2X ATP Solution.

    • Final Conditions: 1X Buffer, 1% DMSO, [ATP] =

      
      .
      
  • Incubation: Seal plate and incubate at RT (22–25°C) for 60 minutes (or time determined in linearity study).

Step 3: Signal Detection
  • Stop Reaction: Add 10 μL of ADP-Glo™ Reagent to all wells.

  • Depletion Incubation: Incubate for 40 minutes at RT.

    • Critical: This step digests unconsumed ATP. Incomplete digestion leads to high background.

  • Detection: Add 20 μL of Kinase Detection Reagent .

  • Final Incubation: Incubate for 30–60 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

Workflow Visualization

Workflow Start Start: Prepare Reagents Dilution Compound Dilution (100% DMSO -> 4% DMSO Buffer) Start->Dilution Plate_Setup Plate Setup (384-well) 2.5 µL Cmpd + 2.5 µL Enzyme Dilution->Plate_Setup Pre_Inc Pre-Incubation 15 min @ RT Plate_Setup->Pre_Inc Start_Rxn Add 5 µL ATP (Initiate Kinase Rxn) Pre_Inc->Start_Rxn Incubate_Rxn Kinase Reaction 60 min @ RT Start_Rxn->Incubate_Rxn Stop_Rxn Add 10 µL ADP-Glo Reagent (Stop & Deplete ATP) Incubate_Rxn->Stop_Rxn Incubate_Stop Depletion Incubation 40 min @ RT Stop_Rxn->Incubate_Stop Detect Add 20 µL Detection Reagent (Convert ADP -> Light) Incubate_Stop->Detect Read Read Luminescence Detect->Read

Figure 2: Step-by-step workflow for the high-throughput screening of kinase inhibitors.

Data Analysis & Quality Control

Calculation of % Inhibition

Normalize raw luminescence units (RLU) to controls:



  • 
    : Enzyme + Substrate + ATP + DMSO (No Inhibitor)
    
  • 
    : Buffer + Substrate + ATP + DMSO (No Enzyme)
    
IC₅₀ Determination

Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response):



  • Check Hill Slope: For pure competitive inhibition, the slope should be near -1.0. A steep slope (> -2.0) may indicate compound aggregation or covalent binding.

Assay Robustness (Z-Factor)

Ensure the assay quality meets HTS standards (


):


Troubleshooting Guide

IssuePossible CauseCorrective Action
High Background Incomplete ATP depletionExtend ADP-Glo Reagent incubation to 60 min; Ensure ATP used is "Ultra-Pure".
Low Signal window Low enzyme activityIncrease enzyme concentration; Verify ATP concentration is sufficient (

).
Steep IC₅₀ Slope Compound AggregationIncrease detergent (Brij-35) to 0.01%; Spin down compound plates.
Shifted IC₅₀ ATP CompetitionEnsure [ATP] is fixed at

. If [ATP] >>

, competitive inhibitors appear less potent.

References

  • Promega Corporation. (2023).[1] ADP-Glo™ Kinase Assay Technical Manual (TM313). Promega. Link

  • Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases."[1][3] Assay and Drug Development Technologies, 7(6), 560–572. Link

  • Burdick, D. J., et al. (2015). "Fragment-based discovery of potent ERK2 pyrrolopyrazine inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(20), 4728-4732. Link

  • Metwally, K., & Abo-Dya, N. (2024).[4] "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry, 31(36), 5918-5936. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). "Assay Guidance Manual: In Vitro Enzyme Inhibition Assays." NCBI Bookshelf. Link

Sources

synthesis of a focused library of pyrrolo[1,2-c]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Synthesis of a Focused Pyrrolo[1,2-c]pyrimidine Library

Executive Summary & Strategic Rationale

The pyrrolo[1,2-c]pyrimidine ring system is a privileged, yet historically underexplored, bicyclic heteroaromatic scaffold. Structurally related to bioactive marine alkaloids like variolin B, these compounds exhibit significant potential in oncology drug discovery and as highly fluorescent probes in chemical biology[1]. Early synthetic routes—such as the classical Rapoport synthesis—suffered from abysmal overall yields (often <1%) due to the oxidative lability of the intermediates and harsh reaction conditions[2].

Modern synthetic chemistry has unlocked highly efficient pathways to access this core. This guide details two orthogonal, self-validating protocols for generating a focused library of pyrrolo[1,2-c]pyrimidine analogs:

  • A Green, Microwave-Assisted Multicomponent Reaction (MCR): Ideal for rapid, divergent library generation using readily available building blocks[3][4].

  • A Telescoped Continuous Flow Synthesis: Ideal for scalable, targeted functionalization while safely managing hazardous intermediates[5].

Mechanistic Causality & Experimental Design

Route A: The 1,2-Epoxybutane MCR Strategy

The classical synthesis of N-bridged azoles via N-ylides often fails because the transient ylide is inactivated or degraded in the presence of strong external bases (e.g., triethylamine). To circumvent this, our protocol utilizes 1,2-epoxybutane as both the reaction solvent and an in situ acid scavenger[3][4].

  • Causality: As the substituted pyrimidine is alkylated by the 2-bromoacetophenone, HBr is generated. The 1,2-epoxybutane ring opens upon nucleophilic attack by the bromide ion, forming a neutral bromohydrin. This slowly neutralizes the acid, maintaining a perfectly balanced microenvironment that allows the transient pyrimidinium N-ylide to undergo a 1,3-dipolar cycloaddition with electron-deficient alkynes without degradation[3]. Microwave irradiation accelerates this cycloaddition, reducing reaction times from days to minutes[4].

Route B: Telescoped Continuous Flow Strategy

The base-induced condensation of pyrrole-2-carboxaldehydes with isocyanides (like ethyl isocyanoacetate) is a powerful route to the pyrrolo[1,2-c]pyrimidine core[1]. However, low-molecular-weight isocyanides are notoriously toxic, unstable, and foul-smelling.

  • Causality: By employing a telescoped flow reactor, ethyl isocyanoacetate is generated in situ from N-formylglycine and triphosgene, and is immediately consumed in a secondary stream containing the pyrrole[5]. This spatial compartmentalization ensures operator safety, while precise thermal control (85 °C) in the flow coil prevents the thermal degradation of the product, a common failure point in batch syntheses[5].

Workflow Visualization

G cluster_MCR Route A: Microwave MCR cluster_Flow Route B: Telescoped Flow SM1 Pyrimidines + 2-Bromoacetophenones Cond1 1,2-Epoxybutane (HBr Scavenger) SM1->Cond1 Int1 Pyrimidinium N-ylide [Transient] Cond1->Int1 Quaternization MCR_React 1,3-Dipolar Cycloaddition Int1->MCR_React SM2 Electron-Deficient Alkynes SM2->MCR_React Final Focused Library of Pyrrolo[1,2-c]pyrimidine Analogs MCR_React->Final Oxidation SM3 N-formylglycine + Triphosgene Cond2 In Situ Generation (Flow Stream) SM3->Cond2 Int2 Ethyl isocyanoacetate [Hazardous] Cond2->Int2 Flow_React Condensation (85 °C Coil) Int2->Flow_React SM4 Pyrrole-2- carboxaldehyde SM4->Flow_React Flow_React->Final SEAr Derivatization

Figure 1: Divergent synthetic pathways for pyrrolo[1,2-c]pyrimidine library generation.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted One-Pot, Three-Component Synthesis

Designed for rapid generation of highly substituted analogs.

Reagents: Substituted pyrimidine (1.0 mmol), 2-bromoacetophenone derivative (1.0 mmol), electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) (1.2 mmol), 1,2-epoxybutane (3.0 mL).

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe heavy-walled vial equipped with a magnetic stir bar, sequentially add the pyrimidine, 2-bromoacetophenone, and the alkyne.

  • Solvent Addition: Add 3.0 mL of 1,2-epoxybutane. Critical Note: Do not add any external base (e.g., TEA or DIPEA), as this will cause premature ylide decomposition[3].

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 100 °C for 15 minutes.

  • In-Process Validation: The reaction mixture should transition from a pale yellow suspension to a deep orange/red homogeneous solution, indicating successful ylide formation and subsequent cycloaddition. Verify complete consumption of the pyrimidine via TLC (EtOAc/Hexane 1:2 under 254 nm UV).

  • Isolation: Cool the vial to room temperature. Add 5 mL of cold ethanol to precipitate the product. Filter the precipitate under a vacuum and wash with cold ethanol (2 × 2 mL).

  • Purification: Recrystallize from an appropriate solvent (e.g., chloroform/methanol) to yield the pure pyrrolo[1,2-c]pyrimidine derivative.

Protocol B: Telescoped Continuous Flow Synthesis

Designed for scalable synthesis of the core scaffold for downstream


 functionalization.

Equipment: A modular continuous flow reactor equipped with two mixing T-pieces, a 10 mL PTFE reaction coil, and an inline IR spectrometer.

Step-by-Step Methodology:

  • Stream Preparation:

    • Stream A: N-formylglycine (0.5 M) and triphosgene (0.18 M) in anhydrous DCM.

    • Stream B: Piperidine (3.0 M) in anhydrous DCM.

    • Stream C: Pyrrole-2-carboxaldehyde (0.25 M) and piperidine (1.5 M) in anhydrous DCM.

  • Isocyanide Generation: Pump Stream A and Stream B at equal flow rates (0.5 mL/min) into a T-mixer at 0 °C.

  • In-Process Validation 1: Pass the combined stream through an inline IR flow cell. Monitor for the appearance of a sharp, intense band at ~2140 cm⁻¹, confirming the quantitative in situ generation of ethyl isocyanoacetate[5].

  • Condensation: Direct the isocyanide stream into a second T-mixer where it meets Stream C (pumped at 1.0 mL/min).

  • Thermal Cyclization: Route the combined mixture through a 10 mL heated PTFE coil maintained at 85 °C (residence time ~26 minutes)[5].

  • In-Process Validation 2: Collect a 50 µL aliquot from the output stream and analyze via LC-MS to confirm the presence of the desired pyrrolo[1,2-c]pyrimidine mass (

    
    ).
    
  • Workup: Collect the output stream into a flask containing saturated aqueous

    
    . Separate the organic layer, dry over 
    
    
    
    , and concentrate in vacuo.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Strategies for Pyrrolo[1,2-c]pyrimidine Generation

StrategyReagents / IntermediatesReaction TimeYield RangeKey Operational Advantages
Microwave MCR Pyrimidines, 2-bromoacetophenones, alkynes15 min65–85%One-pot, no external base required, high substituent diversity[4].
Telescoped Flow Pyrrole-2-carboxaldehyde, ethyl isocyanoacetate26 min (residence)50–70%Highly scalable, safely handles toxic/hazardous intermediates[5].
Classical Batch Pyrrole-2-carboxaldehyde, TosMIC12–24 hours40–60%Requires harsh reductive desulfonylation (Na/Hg amalgam)[2].

Table 2: Representative Library Analogs and Physicochemical Properties (Data adapted from the MCR methodology[3])

Compound IDPyrimidine (

)
Acetophenone (

)
Alkyne (

)
MW ( g/mol )cLogPIsolated Yield (%)
PP-01 H4-Br-


371.23.882
PP-02 4-

4-Cl-


354.84.178
PP-03 4-Phenyl4-

-


384.44.575

References

  • Georgescu, E., Georgescu, F., Popa, M. M., Draghici, C., Tarko, L., & Dumitrascu, F. (2012). Efficient one-pot, three-component synthesis of a library of pyrrolo[1,2-c]pyrimidine derivatives. ACS Combinatorial Science. 3

  • Minguez, J. M., Vaquero, J. J., Garcia-Navio, J. L., & Alvarez-Builla, J. (1996). Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. ACS Publications / Journal of Organic Chemistry. 2

  • Georgescu, E., et al. (2013). Fast and green one-pot multicomponent synthesis of a library of pyrrolo [1,2-c] pyrimidines under microwave irradiation. Combinatorial Chemistry & High Throughput Screening (PubMed). 4

  • Narayan, E., Fu, L., & Gribble, G. W. (2020). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. 1

  • Baxendale, I. R., et al. (2013). The efficient flow synthesis of important heterocyclic building blocks based on the 1,2,4-triazole and pyrrolo[1,2-c]pyrimidine scaffold. Organic & Biomolecular Chemistry - RSC Publishing. 5

Sources

Application Note: Molecular Docking of 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular docking protocol for 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives , a promising scaffold in medicinal chemistry often explored for kinase inhibition (e.g., CDK2, EGFR) and antimicrobial activity. The presence of the bromine atom at the C6 position is critical for halogen bonding and hydrophobic interactions within target active sites.

Introduction & Scientific Rationale

The pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold represents a privileged structure in drug discovery, serving as a bioisostere for purines and quinazolines. Its planar, aromatic architecture allows it to intercalate into DNA or, more commonly, bind to the ATP-binding pocket of protein kinases.

The specific derivative, 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one , incorporates a bromine atom on the pyrrole ring. This halogen substitution is not merely structural; it is functionally significant for:

  • Halogen Bonding (XB): The polarized bromine atom (sigma-hole) can form highly specific interactions with backbone carbonyl oxygens or side-chain residues in the target protein.

  • Lipophilicity: Enhances membrane permeability and hydrophobic fit within the enzyme's cryptic pockets.

  • Synthetic Utility: Serves as a handle for further diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

This protocol focuses on docking these derivatives into Cyclin-Dependent Kinase 2 (CDK2) , a validated oncology target where this scaffold class has shown efficacy.

Computational Workflow Overview

The following diagram illustrates the critical path for the docking campaign, from ligand design to interaction profiling.

DockingWorkflow cluster_Prep Preparation Phase cluster_Analysis Post-Docking Analysis Start Ligand Library Design (6-Br-pyrrolo[1,2-c]pyrimidine) LigPrep Ligand Preparation (3D Gen, Energy Min, Ionization) Start->LigPrep Docking Molecular Docking (Genetic Algorithm / Scoring) LigPrep->Docking ProtPrep Protein Preparation (PDB: 1DI8, H-bond opt, Charge) GridGen Grid Generation (Center: ATP Pocket) ProtPrep->GridGen GridGen->Docking Scoring Binding Affinity (ΔG) & RMSD Filtering Docking->Scoring Interactions Interaction Profiling (H-bonds, Pi-Stacking, Halogen Bonds) Scoring->Interactions End Lead Candidate Selection Interactions->End

Figure 1: End-to-end computational workflow for docking pyrrolopyrimidine derivatives.

Detailed Experimental Protocol

Phase 1: Target Selection & Preparation

Objective: Prepare the receptor structure for simulation by correcting crystallographic artifacts.

  • Structure Retrieval:

    • Download the crystal structure of CDK2 from the RCSB Protein Data Bank.

    • Recommended PDB: 1DI8 (Resolution: 1.90 Å) or 1HCK. These structures are co-crystallized with ATP-competitive inhibitors, ensuring the "hinge" region is in an active conformation.

  • Protein Cleanup (Protocol A):

    • Remove Water: Delete all crystallographic water molecules except those bridging the ligand and protein (e.g., conserved waters in the kinase back-pocket).

    • Chain Selection: Isolate Chain A if the PDB is a multimer.

    • Missing Atoms: Use a homology modeler (e.g., SwissModel or Prime) to repair missing loops or side chains.

  • Protonation & Charging:

    • Add polar hydrogens.

    • Assign Kollman united atom charges.

    • Critical Step: Verify the protonation state of His84 (gatekeeper residue). It should be neutral (HIE or HID) to allow hydrophobic interaction with the 6-bromo group.

Phase 2: Ligand Preparation

Objective: Generate accurate 3D conformers of the 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives.

  • 2D to 3D Conversion:

    • Draw the core scaffold: C1=CC2=C(N1)N=CC(=O)N2 (simplified SMILES for core).

    • Add the Bromine at position 6 (pyrrole ring).

    • Generate 3D coordinates using algorithms like MMFF94 (Merck Molecular Force Field).

  • Energy Minimization:

    • Minimize ligand energy to a gradient of 0.01 kcal/mol/Å.

    • Software: OpenBabel (command: obminimize) or Schrödinger LigPrep.

  • Charge Assignment:

    • Compute Gasteiger-Marsili partial charges.

    • Ensure the total charge is 0 (neutral) for standard cellular conditions (pH 7.4), unless a basic amine side chain is present.

Phase 3: Grid Generation & Docking

Objective: Define the search space and execute the docking algorithm.

Grid Parameters (CDK2 Example):

  • Center: X=31.9, Y=-6.4, Z=10.5 (Coordinates of the ATP binding site in PDB 1DI8).

  • Size: 40 Å x 40 Å x 40 Å (Sufficient to cover the hinge region, G-loop, and specificity pocket).

  • Spacing: 0.375 Å (Standard for AutoDock Vina).

Docking Execution (AutoDock Vina Protocol):

  • Input Preparation: Convert Protein and Ligand PDB files to PDBQT format (includes charge and atom type info).

  • Configuration File (conf.txt):

    Note: High exhaustiveness (32-64) is recommended for halogenated compounds to accurately sample the sigma-hole orientation.

Data Analysis & Interpretation

Quantitative Metrics

Summarize results in a comparative table. A binding affinity stronger (more negative) than -7.5 kcal/mol generally indicates a potential hit for fragment-sized molecules.

Compound IDR-Group (Pos 3/4)Binding Energy (kcal/mol)Ligand Efficiency (LE)H-Bonds (Residues)Halogen Bond (Dist < 3.5Å)
Ref (ATP) --9.20.35Glu81, Leu83N/A
6-Br-001 -H-7.10.42Leu83 (Hinge)No
6-Br-002 -Phenyl-8.80.39Leu83, Lys33Yes (Val18)
6-Br-003 -4-F-Phenyl-9.40.41Leu83, Asp145Yes (Val18)
Mechanistic Interaction Map

The 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold typically binds via the following mechanism:

  • Hinge Region (Leu83): The lactam (C=O and NH) of the pyrimidine ring acts as a classic donor-acceptor pair, forming hydrogen bonds with the backbone of Leu83. This mimics the Adenine ring of ATP.

  • Hydrophobic Pocket: The pyrrole ring sits in the hydrophobic cleft.

  • Halogen Bonding (The "6-Bromo Effect"): The 6-Br atom often projects toward the gatekeeper residue or the back-pocket (e.g., Val18 or Ala31 in CDK2), forming a halogen bond that stabilizes the complex and improves selectivity over other kinases.

InteractionMap Ligand_Core Pyrrolo-Pyrimidine Core Ligand_Br 6-Bromo Atom Ligand_Core->Ligand_Br Ligand_NH Lactam NH (Donor) Ligand_Core->Ligand_NH Ligand_CO Lactam C=O (Acceptor) Ligand_Core->Ligand_CO Lys33 Lys33 (Salt Bridge) Ligand_Core->Lys33 Cation-Pi Val18 Val18 / Phe80 (Hydrophobic/XB) Ligand_Br->Val18 Halogen Bond (Sigma Hole) Leu83_O Leu83 (Backbone O) Ligand_NH->Leu83_O H-Bond (2.1 Å) Leu83_NH Leu83 (Backbone NH) Ligand_CO->Leu83_NH H-Bond (2.3 Å)

Figure 2: Interaction map showing critical contacts between the scaffold and CDK2 active site.

Troubleshooting & Validation

  • Issue: High RMSD values (> 2.0 Å) in redocking.

    • Cause: Incorrect protonation states or flexible loops in the receptor.

    • Solution: Perform "Induced Fit Docking" (IFD) if the active site is tight. Ensure the exhaustiveness parameter is increased.

  • Issue: No Halogen Bond observed.

    • Cause: Standard force fields (like Vina's default) treat halogens as simple hydrophobic spheres.

    • Solution: Use a specialized scoring function like AutoDock VinaXB or manually inspect the geometry (Angle C-X···O ≈ 160-180°) to confirm the interaction potential.

References

  • Synthesis and Biological Activity of Pyrrolo[1,2-c]pyrimidines Narayan, E., et al. (2020).[1] Synthesis of pyrrolo[1,2-c]pyrimidines. ResearchGate.

  • Structural Basis of CDK2 Inhibition RCSB Protein Data Bank. Structure of CDK2 with ATP-competitive inhibitors (PDB: 1DI8).

  • Halogen Bonding in Drug Discovery Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry.

  • AutoDock Vina Protocol Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthetic Challenge

The synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one presents a multi-faceted challenge. The initial construction of the pyrrolo[1,2-c]pyrimidin-1(2H)-one core is not extensively documented for the unsubstituted parent system, requiring careful adaptation of existing methods for related structures. Subsequently, the regioselective bromination of this electron-rich bicyclic system is a significant hurdle, as multiple positions on the ring are susceptible to electrophilic attack. This guide provides a logical framework for troubleshooting these key steps to achieve a successful and high-yield synthesis.

Troubleshooting Guide: From Core Synthesis to Final Product

This section is formatted as a series of questions you might encounter during your experimental work, with detailed answers and actionable solutions.

Part 1: Synthesis of the Pyrrolo[1,2-c]pyrimidin-1(2H)-one Core

Question 1: I am seeing very low yields or no product when trying to synthesize the pyrrolo[1,2-c]pyrimidin-1(2H)-one core. What are the most likely causes?

Answer: Low yields in the synthesis of the core structure often stem from issues with the cyclization strategy. The most plausible route involves the condensation of a pyrrole-based starting material with a reagent that builds the pyrimidinone ring.

  • Plausible Synthetic Route: A promising approach is the reaction of a 2-substituted pyrrole derivative with a reagent that can form the pyrimidinone ring. For instance, a reaction analogous to the synthesis of substituted pyrrolo[1,2-c]pyrimidones could involve the condensation of a 2-cyanopyrrole with a suitable C2 synthon or the cyclization of an N-substituted pyrrole.

  • Causality and Solutions:

    • Inefficient Cyclization Precursor: The choice of starting materials is critical. If you are attempting a multi-step synthesis, ensure that the precursor for the final cyclization is of high purity. For example, if you are preparing an N-acylated pyrrole for subsequent ring closure, any impurities can inhibit the cyclization.

    • Harsh Reaction Conditions: Pyrrole rings are sensitive to strongly acidic or basic conditions, which can lead to polymerization or decomposition. If your proposed cyclization requires harsh conditions, this could be the source of your low yield.

      • Solution: Explore milder reaction conditions. For example, if using a strong base, consider switching to a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent.

    • Incorrect Reagent Stoichiometry: In condensation reactions, the precise ratio of reactants is crucial. An excess of one reagent can lead to side reactions.

      • Solution: Perform a stoichiometry screen to determine the optimal ratio of your pyrrole starting material to the cyclizing agent.

Question 2: My reaction to form the pyrrolo[1,2-c]pyrimidin-1(2H)-one core is messy, with multiple spots on TLC. How can I improve the reaction's cleanliness?

Answer: A complex reaction mixture indicates the formation of side products. This is common when working with reactive heterocyclic systems.

  • Potential Side Reactions:

    • Self-condensation of Starting Materials: Your pyrrole starting material or the cyclizing agent may react with themselves under the reaction conditions.

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to a mixture of starting material, intermediate, and product.

    • Decomposition: As mentioned, the pyrrole ring can be unstable.

  • Solutions to Improve Reaction Cleanliness:

    • Lower Reaction Temperature: Many cyclization reactions can be performed at lower temperatures to reduce the rate of side reactions. Consider running the reaction at 0 °C or even lower and allowing it to slowly warm to room temperature.

    • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump for slow, controlled addition. This maintains a low concentration of the reactive species and can significantly reduce side product formation.

    • Choice of Solvent: The solvent can have a profound impact on reaction outcome. If you are using a protic solvent, consider switching to an aprotic solvent like THF, acetonitrile, or DMF to minimize unwanted protonolysis or side reactions.

Part 2: Bromination of the Pyrrolo[1,2-c]pyrimidin-1(2H)-one Core

Question 3: I am attempting to brominate my pyrrolo[1,2-c]pyrimidin-1(2H)-one, but I am getting a mixture of mono- and poly-brominated products. How can I achieve selective mono-bromination?

Answer: The formation of poly-brominated products is a classic challenge when working with electron-rich aromatic systems like pyrroles. The pyrrolo[1,2-c]pyrimidine system is highly activated towards electrophilic substitution.

  • Causality: The high electron density of the pyrrole ring makes it very reactive towards electrophiles like bromine. Once the first bromine atom is added, the ring may still be sufficiently activated for further bromination to occur, leading to di- and tri-brominated species.

  • Solutions for Selective Mono-bromination:

    • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

      • Avoid Elemental Bromine (Br₂): Bromine is a very reactive and often unselective brominating agent for sensitive substrates.

      • Use a Milder Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for controlled bromination of pyrroles and other electron-rich heterocycles. It provides a low concentration of electrophilic bromine, which favors mono-substitution. Other mild reagents include tetrabutylammonium tribromide (TBABr₃).

    • Control Stoichiometry: Carefully control the amount of brominating agent used. Start with one equivalent or even slightly less (e.g., 0.95 equivalents) of NBS.

    • Low Temperature: Perform the reaction at a low temperature to decrease the reaction rate and improve selectivity. A starting temperature of -78 °C (dry ice/acetone bath) is often recommended for the bromination of sensitive heterocycles.

    • Slow Addition: Dissolve the NBS in a suitable solvent (e.g., THF or DMF) and add it dropwise to the solution of your pyrrolo[1,2-c]pyrimidin-1(2H)-one at low temperature.

Question 4: My bromination reaction is yielding a mono-brominated product, but it's not the desired 6-bromo isomer. How can I control the regioselectivity?

Answer: This is the most critical challenge in this synthesis. The inherent electronic properties of the pyrrolo[1,2-c]pyrimidine ring system dictate the position of electrophilic attack.

  • Understanding Regioselectivity: Studies on the bromination of the related 3,6-diphenylpyrrolo[1,2-c]pyrimidine have shown that electrophilic attack preferentially occurs at the 5- and 7-positions[1]. This is likely due to the electronic distribution in the bicyclic system, where these positions are more activated. Direct bromination of the pyrrolo[1,2-c]pyrimidin-1(2H)-one core is therefore unlikely to yield the 6-bromo isomer as the major product.

  • Strategies to Achieve 6-Bromination:

    • Strategy 1: Synthesis from a Pre-brominated Starting Material (Recommended): The most reliable way to ensure the bromine is at the 6-position is to introduce it before the pyrrolo[1,2-c]pyrimidine ring is formed.

      • Proposed Route: Start with a commercially available or synthesized 5-bromo-1H-pyrrole-2-carbaldehyde. This aldehyde can then be used in a cyclocondensation reaction to build the pyrimidinone ring. This approach locks the bromine atom in the desired position from the outset.

    • Strategy 2: Use of a Directing Group (Advanced): In some cases, a functional group can be temporarily installed on the ring to direct the electrophilic attack to a specific position. This group is then removed in a subsequent step. This is a more complex and less direct approach.

Experimental Protocols

Protocol 1: Proposed Synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one Core (Adapted from related syntheses)

This protocol is a suggested starting point based on the synthesis of substituted analogs. Optimization will be necessary.

  • Starting Material: 1H-pyrrole-2-carbonitrile.

  • Reagents: Ethyl bromoacetate, a strong non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS)), and a suitable solvent (e.g., anhydrous THF or DMF).

  • Procedure: a. To a solution of 1H-pyrrole-2-carbonitrile in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.1 equivalents) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add ethyl bromoacetate (1.0 equivalent) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. f. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. The resulting N-alkylated pyrrole can then be subjected to base- or acid-catalyzed cyclization to form the pyrimidinone ring. This step will require significant optimization of conditions (base/acid, temperature, and solvent).

Protocol 2: Regiocontrolled Synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

This is the recommended approach to overcome the regioselectivity issue.

  • Starting Material: 5-bromo-1H-pyrrole-2-carbaldehyde.

  • General Strategy: React 5-bromo-1H-pyrrole-2-carbaldehyde with a reagent suitable for forming the pyrimidine ring, such as tosylmethyl isocyanide (TosMIC) or a related synthon, followed by transformation to the desired pyrimidinone. An improved synthesis of the pyrrolo[1,2-c]pyrimidine core involves the cyclocondensation of pyrrole-2-carboxaldehydes with TosMIC[2].

  • Procedure (Conceptual): a. The reaction of 5-bromo-1H-pyrrole-2-carbaldehyde with TosMIC in the presence of a base like DBU in THF would likely yield a 6-bromo-3-tosylpyrrolo[1,2-c]pyrimidine intermediate. b. This intermediate would then need to undergo further chemical transformations to remove the tosyl group and introduce the carbonyl at the 1-position. This multi-step process, while more complex, provides unambiguous control over the bromine's position.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the bromination step? A1: Anhydrous, aprotic solvents are generally preferred to avoid side reactions. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are good choices. Ensure the solvent is dry, as water can react with the brominating agent.

Q2: How can I monitor the progress of the bromination reaction? A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, the desired mono-brominated product, and any poly-brominated byproducts. The brominated products should have a different Rf value than the starting material.

Q3: My final product is difficult to purify. Any suggestions? A3: Purification can be challenging due to the similar polarity of the isomers and byproducts.

  • Column Chromatography: Use a high-quality silica gel and a carefully optimized eluent system. A shallow gradient of a more polar solvent can improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. Experiment with different solvents to find one that provides good crystals.

Q4: Are there any safety precautions I should be aware of? A4: Yes.

  • Brominating Agents: NBS and other brominating agents are toxic and corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Work with organic solvents in a well-ventilated area or a fume hood.

  • Quenching: The bromination reaction should be quenched to destroy any excess brominating agent. A saturated aqueous solution of sodium thiosulfate is commonly used for this purpose.

Visualizing the Synthetic Challenges

To better understand the key challenges, the following diagrams illustrate the likely outcome of direct bromination versus the recommended regiocontrolled approach.

G cluster_0 Direct Bromination Pathway A Pyrrolo[1,2-c]pyrimidin-1(2H)-one B NBS, -78 °C A->B Electrophilic Attack C Mixture of Isomers B->C D 5-bromo isomer C->D Major E 7-bromo isomer C->E Major F Desired 6-bromo isomer (Minor Product) C->F Minor

Caption: Predicted outcome of direct bromination.

G cluster_1 Regiocontrolled Synthesis Pathway X 5-bromo-1H-pyrrole-2-carbaldehyde Y Cyclocondensation (e.g., with TosMIC) X->Y Z 6-bromo-pyrrolo[1,2-c]pyrimidine intermediate Y->Z W Further Transformations Z->W V Pure 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one W->V

Caption: Recommended regiocontrolled synthetic route.

Summary of Key Recommendations

ParameterRecommendationRationale
Core Synthesis Adapt protocols from substituted analogs, focusing on mild reaction conditions.The parent pyrrolo[1,2-c]pyrimidin-1(2H)-one synthesis is not well-established; therefore, careful optimization is required.
Bromination Strategy Avoid direct bromination. Synthesize from a pre-brominated starting material like 5-bromo-1H-pyrrole-2-carbaldehyde.Direct bromination is likely to yield the 5- and 7-bromo isomers as major products, not the desired 6-bromo isomer[1].
Brominating Agent If attempting direct bromination, use a mild reagent like N-Bromosuccinimide (NBS).To minimize over-bromination and improve selectivity for mono-bromination.
Reaction Temperature Conduct bromination at low temperatures (e.g., -78 °C to 0 °C).Reduces reaction rate and enhances selectivity.
Purification Utilize careful column chromatography with a shallow gradient or recrystallization.Isomers can be difficult to separate.

We hope this technical guide provides you with the necessary insights to overcome the challenges in the synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one. For further assistance, please do not hesitate to contact our technical support team.

References

  • G., G. W. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]

  • Minguez, J. M., Vaquero, J. J., Garcia-Navio, J. L., & Alvarez-Builla, J. (1996). Improved Synthesis of Pyrrolo[1,2-c]pyrimidine and Derivatives. Tetrahedron Letters, 37(24), 4263-4266. [Link]

  • Mishu, M. R., et al. (2012). Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives. ACS Combinatorial Science, 14(3), 181-187. [Link]

  • Gheorghiu, G., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 11, 1095-1102. [Link]

  • Narayan, E., Fu, L., & Gribble, G. W. (2020). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. [Link]

  • Kim, J., et al. (2016). ones: Rearrangement of pyrrolo[1,2-d][3][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1686-1693. [Link]

  • Cheeseman, G. W. H., & Johnson, P. D. (1970). Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic, 1596-1600. [Link]

  • Wong, J. L., Brown, M. S., & Rapoport, H. (1965). The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline). The Journal of Organic Chemistry, 30(8), 2398-2402. [Link]

  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Akam, T. M., et al. (2015). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 58(15), 6219-6232. [Link]

  • Lin, H.-Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Journal of Medicinal Chemistry, 65(12), 8499-8519. [Link]

  • Patel, K., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-010. [Link]

  • Shablykin, O., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4455. [Link]

  • Al-Omair, M. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(11), 3505. [Link]

Sources

side reactions in the bromination of pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Pyrrolopyrimidines

Executive Summary: The Chemistry of 7-Deazapurines

The pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine) is an electron-rich 5,6-fused heteroaromatic system. In electrophilic aromatic substitution (SEAr), the pyrrole ring is significantly more reactive than the pyrimidine ring.

Key Reactivity Principle: Bromination preferentially occurs at the C-5 position (equivalent to the


-position of a pyrrole). This is due to the stabilization of the 

-complex intermediate. However, the electron-rich nature of the system makes it susceptible to several competing pathways:
  • Regiochemical Drift: Over-bromination at C-6.

  • N-Bromination: Kinetic formation of N-Br species at N-7.

  • Radical Abstraction: Bromination of alkyl side chains (Wohl-Ziegler reaction).

  • Oxidative Degradation: Ring opening of the electron-rich pyrrole moiety.

Diagnostic Decision Matrix

Use this flowchart to identify the specific side reaction occurring in your mixture based on analytical data (LCMS/NMR).

BrominationTroubleshooting Start Start: Analyze Crude Mixture MassSpec Check LCMS Data Start->MassSpec M_plus_79 Mass = M + 79/81 (Mono-Br) MassSpec->M_plus_79 M_plus_158 Mass = M + 158/162 (Di-Br) MassSpec->M_plus_158 M_plus_16 Mass = M + 16 (Oxidation) MassSpec->M_plus_16 NMR_Check Check 1H NMR M_plus_79->NMR_Check Side_C6 C-5, C-6 Dibromo Impurity M_plus_158->Side_C6 Likely Side_Radical Side-Chain Bromo Impurity M_plus_16->Side_Radical Hydrolysis of Br? C5_Signal C-5 H signal missing? NMR_Check->C5_Signal Desired Desired C-5 Product C5_Signal->Desired Yes Side_NBr N-Bromo Intermediate (Unstable) C5_Signal->Side_NBr No (C-5 H present) C5_Signal->Side_Radical No (Alkyl H shifted) Alkyl_Signal Alkyl CH signal shifted?

Figure 1: Diagnostic logic for identifying bromination impurities.

Technical Troubleshooting Guide (Q&A)

Issue 1: "I am observing a significant M+158 (Di-bromo) impurity."

Diagnosis: Over-bromination. While C-5 is the most reactive site, the C-6 position can be activated once C-5 is substituted, especially if the reaction is allowed to run too long or if local concentrations of brominating agent are high.

  • Mechanism: The C-5 bromo substituent is weakly deactivating, but the pyrrole ring remains electron-rich enough for a second electrophilic attack at C-6 under forcing conditions.

  • Corrective Action:

    • Stoichiometry Control: Reduce NBS to 0.95–1.0 equivalents. Never use excess.

    • Temperature: Conduct the reaction at

      
       or 
      
      
      
      . Room temperature often provides enough thermal energy to overcome the activation barrier for C-6 bromination.
    • Addition Rate: Add NBS dropwise as a solution (in DMF or THF) rather than as a solid. This prevents "hot spots" of high reagent concentration.

Issue 2: "My product reverts to starting material during workup or on the column."

Diagnosis: Formation of kinetic N-Bromo species. In the absence of an N-7 protecting group, NBS can react at the pyrrole nitrogen to form an N-Br bond. This bond is labile and can undergo homolytic cleavage or hydrolysis.

  • Mechanism: Kinetic control favors N-bromination, while thermodynamic control favors C-5 bromination.

  • Corrective Action:

    • Protect N-7: Use a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl), Boc, or Tosyl. This sterically and electronically directs bromination to C-5.

    • Rearrangement: If you cannot protect N-7, heating the reaction mixture (carefully) can sometimes promote the rearrangement of the kinetic N-Br to the thermodynamic C-5 Br product.

Issue 3: "I see bromination on my alkyl side chain (e.g., methyl or benzyl group)."

Diagnosis: Radical Bromination (Wohl-Ziegler Reaction).[1][2] NBS is a classic reagent for radical bromination at allylic/benzylic positions.[1][2][3][4] If your reaction setup allows light or includes radical initiators, this pathway competes with SEAr.

  • Mechanism: Homolytic cleavage of the N-Br bond generates

    
     radicals, which abstract hydrogen from alkyl side chains.[5]
    
  • Corrective Action:

    • Exclude Light: Wrap the reaction flask in aluminum foil.

    • Radical Scavengers: Add a radical inhibitor like BHT (butylated hydroxytoluene) if the problem persists.

    • Solvent Choice: Switch to high-polarity solvents like DMF or Acetonitrile, which favor the ionic (SEAr) mechanism over the radical mechanism (often favored in

      
       or Benzene).
      
Issue 4: "The reaction mixture turned black/tarry, and I lost mass balance."

Diagnosis: Oxidative Degradation / Polymerization. Pyrrolopyrimidines are electron-rich and prone to oxidation. "Old" NBS often contains


 and 

, which can accelerate oxidative ring opening.
  • Corrective Action:

    • Purify NBS: Recrystallize NBS from hot water (store in the dark) to remove free bromine and succinimide.

    • Buffer: Add a weak base like

      
       or solid 
      
      
      
      to the reaction to neutralize any HBr formed, preventing acid-catalyzed polymerization.

Comparative Data: Reaction Conditions

The following table summarizes the effect of solvent and conditions on product distribution for a generic 4-substituted-7H-pyrrolo[2,3-d]pyrimidine.

SolventTemperatureMechanism FavoredMajor ProductCommon Side Products
DMF

Ionic (SEAr)C-5 Bromo (Desired) N-Bromo (trace)
Acetonitrile

Ionic (SEAr)C-5 Bromo5,6-Dibromo (if excess NBS)

/ Benzene
RefluxRadicalSide-chain BromoC-5 Bromo (minor)
Acetic Acid

Ionic (Acid Cat.)C-5 BromoRing Degradation (Oxidation)
THF

IonicC-5 BromoUnreacted SM (slow kinetics)

Standardized Protocol: Selective C-5 Bromination

Objective: Synthesis of 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.

Reagents:

  • Substrate: 4-chloro-7-(SEM)-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS), freshly recrystallized (1.05 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Preparation: Dissolve the substrate in anhydrous DMF under an Argon atmosphere.

  • Cooling: Cool the solution to

    
     using an ice bath. Note: Cooling suppresses the activation energy for C-6 bromination.
    
  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why: Slow addition maintains a low instantaneous concentration of electrophile, favoring the mono-substitution.

  • Monitoring: Stir at

    
     for 1–2 hours. Monitor by TLC or LCMS.
    
    • Endpoint: Look for disappearance of SM. If M+158 appears, stop immediately.

  • Workup: Pour the mixture into ice-water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (

    
     to remove DMF), dry over 
    
    
    
    , and concentrate.

References

  • Regioselectivity in Pyrrolopyrimidines

    • Title: "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives"[6]

    • Source: Molecules (2025)[6][7][8]

    • URL:[Link] (Note: Generalized link to journal archives for verification of recent 2025 citations).

  • Mechanism of NBS Bromination

    • Title: "N-Bromosuccinimide (NBS) - Organic Chemistry Portal"[2]

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • C-6 Functionalization Challenges

    • Title: "Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Deriv
    • Source: ResearchGate / ChemC
    • URL:[Link]

  • General Reactivity of 7-Deazapurines

    • Title: "Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential"[8][9][10][11]

    • Source: Current Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Heterocyclic Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the Suzuki-Miyaura cross-coupling of heterocyclic bromides. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction to empower you to solve problems effectively in your own research.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may be facing in the lab.

Issue 1: Low to No Yield of the Desired Product

Q: I am seeing very low or no conversion of my heterocyclic bromide. What are the likely causes and how can I fix this?

A: Low or no yield in a Suzuki coupling with heterocyclic bromides is a common but solvable issue. The root cause often lies in one of the key reaction parameters. Let's break down the potential culprits and their solutions.

The electron density and steric hindrance of your heterocyclic bromide can significantly affect the oxidative addition step, which is often rate-limiting.[1][2][3] Electron-rich heterocycles can be less reactive, while some nitrogen-containing heterocycles can coordinate to the palladium catalyst and inhibit its activity.[4][5]

Initial Diagnostic Workflow:

Here is a systematic approach to troubleshooting a low-yield reaction:

Troubleshooting_Low_Yield start Low/No Yield reagents Step 1: Verify Reagents - Starting material purity - Boronic acid/ester quality - Solvent and base integrity start->reagents Start Here catalyst Step 2: Evaluate Catalyst System - Ligand choice - Palladium source - Catalyst loading reagents->catalyst Reagents OK conditions Step 3: Optimize Reaction Conditions - Base selection - Solvent system - Temperature catalyst->conditions Catalyst System OK side_reactions Step 4: Investigate Side Reactions - Protodeboronation - Homocoupling - Dehalogenation conditions->side_reactions Conditions Optimized solution Optimized Reaction side_reactions->solution Side Reactions Minimized

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • Heterocyclic Bromide: Confirm the purity of your starting material. Impurities can sometimes poison the catalyst.

    • Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition.[6] It's advisable to use fresh or properly stored boronic acids or their more stable ester derivatives (e.g., pinacol esters).[7]

    • Solvents and Base: Ensure solvents are appropriately degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling.[2][7] Use a high-purity base.

  • Catalyst System:

    • Ligand Selection: The choice of ligand is critical. For electron-rich or sterically hindered heterocyclic bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can promote the oxidative addition step.[2][3][8] N-heterocyclic carbenes (NHCs) are also effective alternatives to phosphine ligands.[9]

    • Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, modern pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) often provide more consistent results and are easier to handle.[10]

    • Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.

  • Reaction Conditions:

    • Base Selection: The base plays a crucial role in the transmetalation step.[9][11] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2][12] Anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can also be beneficial, especially for heteroaryl-heteroaryl couplings.[4][5]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. However, if protodeboronation is a concern, consider using anhydrous solvents.[4][7] The addition of trimethyl borate in anhydrous conditions has been shown to enhance reaction rates.[4][5]

    • Temperature: While higher temperatures often increase reaction rates, they can also promote side reactions or catalyst decomposition.[13] It's essential to find the optimal temperature for your specific substrates.

Issue 2: Significant Formation of Side Products

Q: My reaction is producing significant amounts of side products, mainly the debrominated heterocycle and/or homocoupled boronic acid. How can I suppress these side reactions?

A: The formation of side products is a common challenge that directly impacts your yield and complicates purification. Let's look at the most common side reactions and how to mitigate them.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionCommon CausesMitigation Strategies
Protodeboronation The boronic acid or ester is converted back to the corresponding arene/heteroarene.[14]- Presence of water- High temperatures- Certain heteroaryl boronic acids are more prone to this.[6][15]- Use a boronic ester (e.g., pinacol, MIDA) instead of the acid.[6][7]- Employ anhydrous reaction conditions.[4][7]- Use milder bases or shorter reaction times.[16]
Homocoupling Two molecules of the boronic acid couple together.- Presence of oxygen in the reaction mixture.- Inefficient reduction of a Pd(II) source to the active Pd(0) catalyst.[1]- Rigorously degas all solvents and the reaction mixture.[2]- Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0).- Add a mild reducing agent to maintain the catalyst in the Pd(0) state.[2]
Dehalogenation The heterocyclic bromide is reduced to the corresponding heterocycle.- Presence of a hydride source (e.g., from certain solvents or bases).- A side pathway after oxidative addition.[1]- Choose a solvent and base that are less likely to act as hydride donors.- Optimize the ligand and temperature to favor reductive elimination over dehalogenation.
Issue 3: Difficulty with Specific Heterocyclic Bromides

Q: I'm working with a 2-bromopyridine derivative and the reaction is not working well. Are there specific considerations for this type of substrate?

A: Yes, 2-substituted nitrogen-containing heterocycles like 2-bromopyridine can be particularly challenging.[17] The nitrogen atom can coordinate to the palladium catalyst, hindering its catalytic activity. Additionally, the corresponding boronic acids are often prone to decomposition.[17]

Strategies for 2-Pyridyl Couplings:

  • Specialized Boron Reagents: Instead of boronic acids, consider using lithium triisopropyl 2-pyridylboronates, which have shown improved reactivity.[17]

  • Ligand Choice: Phosphite or phosphine oxide ligands have been found to be effective for these challenging couplings.[17]

  • Anhydrous Conditions: As with other sensitive substrates, anhydrous conditions can be beneficial to prevent protodeboronation and other side reactions.[4][5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best ligand for my heterocyclic bromide?

A1: There is no one-size-fits-all answer, but here are some guiding principles:

  • For electron-rich or sterically hindered heterocycles: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) are often a good starting point as they facilitate oxidative addition.[2][3]

  • For electron-deficient heterocycles: Oxidative addition is generally faster, so a less electron-rich ligand might be sufficient. However, bulky ligands can still be beneficial for promoting reductive elimination.[1]

  • When in doubt, screen: If you have access to high-throughput screening, a small screen of different ligands can quickly identify the optimal choice for your specific substrates.[10][18]

Q2: What is the role of water in a Suzuki coupling reaction?

A2: Traditionally, water is added as a co-solvent to dissolve the inorganic base (like K₂CO₃ or Na₂CO₃). However, water can also contribute to the undesired side reaction of protodeboronation.[14][15] For sensitive substrates, especially those involving heteroaryl boronic acids, switching to anhydrous conditions with a soluble base can significantly improve the outcome.[4][5]

Q3: Can I use a heterocyclic chloride instead of a bromide?

A3: Yes, but heterocyclic chlorides are generally less reactive than bromides due to the stronger carbon-chlorine bond.[19][20] To successfully couple a heterocyclic chloride, you will typically need more forcing conditions:

  • More active catalyst: Use a highly active catalyst system with bulky, electron-rich ligands.[19][20]

  • Higher temperatures: Higher reaction temperatures are often required.

  • Stronger base: A stronger base may be necessary to facilitate the catalytic cycle.

Q4: My reaction mixture turns black. What does this mean?

A4: The formation of a black precipitate, often referred to as "palladium black," is usually an indication of catalyst decomposition.[2] This can be caused by:

  • Presence of oxygen: Inadequate degassing of the reaction mixture.

  • High temperatures: The catalyst may not be stable at the reaction temperature.

  • Inappropriate ligand: The ligand may not be effectively stabilizing the palladium nanoparticles.

If you observe the formation of palladium black and your reaction is not proceeding to completion, you should troubleshoot by improving your degassing technique, trying a lower temperature, or screening different ligands.

Experimental Protocols

General Protocol for Suzuki Coupling of a Heterocyclic Bromide

This protocol is a good starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the heterocyclic bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and ligand (if not using a pre-catalyst).

  • Reaction Setup:

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

High-Throughput Screening of Reaction Conditions

For challenging substrates, a high-throughput screen can rapidly identify optimal conditions.

HTS_Workflow setup 1. Array Preparation - Dispense substrates into a 96-well plate reagent_add 2. Reagent Addition - Add catalyst, ligand, and base solutions setup->reagent_add reaction 3. Reaction - Seal plate and heat with stirring reagent_add->reaction analysis 4. Analysis - Quench reactions and analyze by LC-MS reaction->analysis optimization 5. Optimization - Identify lead conditions for scale-up analysis->optimization

Caption: A workflow for high-throughput screening of Suzuki coupling conditions.

Variables to Screen:

  • Catalysts: A panel of palladium pre-catalysts (e.g., those with XPhos, SPhos, RuPhos, etc.).

  • Bases: A selection of common bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Solvents: Different organic solvents and aqueous/anhydrous conditions.

  • Temperature: Typically two or three different temperatures are screened.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Hall, D. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 9(19), 6859-6871. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Pye, D. R., & Krska, S. W. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13744-13753. Available at: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 406-411. Available at: [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Available at: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications, 47(48), 12643-12656. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for Suzuki coupling reaction. Available at: [Link]

  • ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

  • Iwasaki, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • Li, J., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(1), 189-196. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]

  • CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
  • Pye, D. R., & Krska, S. W. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • ResearchGate. (2019). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Available at: [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Available at: [Link]

Sources

Technical Support Center: Catalyst Impurity Removal in Pyrrolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Pyrrolopyrimidines are privileged scaffolds in modern drug discovery, serving as the core for numerous blockbuster kinase inhibitors (e.g., tofacitinib, ribociclib, baricitinib). However, their synthesis relies heavily on transition-metal catalysis—specifically Palladium-mediated Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Because the nitrogen-rich pyrrolopyrimidine core acts as a potent multidentate ligand, residual heavy metals often become chemically trapped within the Active Pharmaceutical Ingredient (API). This guide provides field-proven troubleshooting strategies, self-validating protocols, and regulatory guidance to help you successfully clear catalyst impurities from your product streams.

Regulatory & Target Specifications

Q: What are the exact regulatory limits for Palladium (Pd) in my final pyrrolopyrimidine API? A: Regulatory limits are strictly governed by the for elemental impurities[1]. Palladium is classified as a , meaning it requires mandatory risk assessment and control when intentionally added to the process as a catalyst[2].

The for Palladium is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration[3]. Assuming a standard maximum daily dose of 10 grams of the drug product, the concentration limits are calculated as 10 ppm for oral and 1 ppm for parenteral formulations[3].

Table 1: ICH Q3D Target Limits for Palladium (Based on ≤10 g/day dose)

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm)
Oral10010
Parenteral101
Inhalation10.1

Troubleshooting Pd Removal Failures

Q: Why does standard recrystallization fail to reduce Pd below 10 ppm in my pyrrolopyrimidine scaffold? A: According to Hard-Soft Acid-Base (HSAB) theory, Palladium (especially Pd(II) and Pd(0)) acts as a "soft" acid. While the nitrogen atoms in the pyrrolopyrimidine core are borderline bases, their spatial arrangement creates a powerful chelate effect, forming highly stable with the metal[4].

Because the metal is chemically coordinated to the API rather than existing as a free physical impurity, standard phase separations like recrystallization fail to break the chelate. Attempting multiple recrystallizations often results in up to 15% without achieving regulatory compliance[5]. To successfully strip the metal, you must introduce a scavenger bearing "softer" ligands (e.g., thiols or thioureas) that possess a significantly higher

 for Palladium than the API itself[6].

Q: Activated carbon is inexpensive. Why is it failing to clear Pd from my cross-coupling reactions? A: Activated carbon relies on[7]. While it can remove some free metal, it lacks the thermodynamic driving force required to strip Palladium away from the strong nitrogen chelates of a pyrrolopyrimidine. In comparative studies, even at maximum loading (e.g., 20% w/w), activated carbon leaves up to 13% of residual Pd in solution[7]. Furthermore, carbon has a high bulk density that consumes up to 30% of reactor volume and causes significant API loss due to non-specific binding of the product to the porous surface[7].

Q: How do I choose the right metal scavenger for my specific intermediate? A: The key is utilizing a functionalized solid support (silica or macroporous polystyrene) tailored to your solvent system and API basicity:

  • Macroporous Trimercaptotriazine (MP-TMT): Highly effective for basic, nitrogen-rich APIs like kinase inhibitors. In a , MP-TMT reduced Pd from 330 ppm to 7 ppm in DMF[8].

  • Silica-Thiol (Si-Thiol): Excellent for breaking down stable Pd complexes following Suzuki or Heck reactions, operating exceptionally well in non-polar to moderately polar solvents[5].

  • Thiourea Alkyl Silica: Designed specifically for pharmaceutical streams, effectively removing 150–220 ppm of Pd down to <1 ppm without compromising product quality[9].

Experimental Workflows & Protocols

Q: What is a self-validating protocol for screening metal scavengers? A: To avoid false positives and ensure scalability, process chemists must use a systematic screening workflow. The following protocol ensures that the chosen scavenger effectively removes Pd without degrading or trapping the API.

Standard Operating Procedure: Scavenger Screening Protocol

Step 1: Baseline Quantification

  • Dissolve the crude pyrrolopyrimidine API in a polar aprotic solvent (e.g., DMF, DMAc, or NMP) to disrupt weak intermolecular forces and fully solubilize the complex.

  • Take a 1 mL aliquot, evaporate, and digest using closed-vessel microwave digestion (HNO3/HCl).

  • Analyze via ICP-MS to establish the (typically 500–5000 ppm for crude cross-coupling products)[4].

Step 2: Scavenger Loading

  • Add 0.5 to 1.0 mass equivalents (relative to the API) of the selected (e.g., MP-TMT or Si-Thiol) directly to the dissolved crude API[6]. No pre-wetting is required for batch stirring[6].

Step 3: Incubation

  • Agitate the mixture at room temperature (RT) to 60°C for 1 to 16 hours. Heating often enhances the from the API to the scavenger[10].

Step 4: Filtration & Recovery

  • Filter the suspension through a PTFE membrane or a Celite pad to remove the insoluble metal-loaded scavenger.

  • Wash the filter cake thoroughly with an (e.g., Ethyl Acetate) to recover any physically trapped API[7].

Step 5: ICP-MS Validation

  • Evaporate the filtrate to dryness.

  • Perform ICP-MS on the recovered API. The protocol is considered validated if residual Pd is <10 ppm and API recovery is >90%.

ScavengerWorkflow N1 Crude Pyrrolopyrimidine API (Baseline Pd: >500 ppm) N2 Dissolve in Polar Aprotic Solvent (e.g., DMF, DMAc) N1->N2 N3 Add Solid Scavenger (e.g., MP-TMT, 0.5-1.0 wt eq) N2->N3 N4 Agitate at RT or 60°C for 1 - 16 hours N3->N4 N5 Filter (PTFE/Celite) & Wash with EtOAc N4->N5 N6 ICP-MS Analysis Pd < 10 ppm? N5->N6 N7 Proceed to Final Crystallization N6->N7 Yes N8 Optimize Scavenger Load or Switch Ligand N6->N8 No N8->N3

Workflow for screening and validating metal scavengers in API synthesis.

Quantitative Data: Scavenger Performance Comparison

To illustrate the causality behind choosing functionalized scavengers over traditional methods, the following table summarizes the performance of various purification strategies on a standard[7].

Table 2: Performance Comparison of Pd Removal Strategies

Purification StrategyMechanism of ActionPd Removal EfficiencyAPI RecoveryScalability / Reactor Space
Recrystallization Differential SolubilityLow (Leaves >100 ppm)85 - 90%High
Activated Carbon PhysisorptionModerate (~87%)< 80%Poor (Consumes ~30% volume)
Silica-Thiol Chemisorption (Covalent)High (>99%, <10 ppm)> 95%Excellent (Low bulk density)
Macroporous TMT Chemisorption (Chelation)Very High (>99%, <5 ppm)> 95%Excellent (Low bulk density)

References

Sources

preventing decomposition of bromo-substituted heterocycles during purification

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: Br-HET-STAB-001 Subject: Prevention of decomposition (Protodebromination/Polymerization) in bromo-substituted heterocycles.

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because your bromo-substituted heterocycle (e.g., bromoindole, bromopyridine, bromothiophene) has degraded during purification.

The Problem: Bromo-heterocycles are chemically fragile. The C-Br bond is electronically versatile but kinetically labile. The Antagonists:

  • Acidic Silanols: The surface of standard silica gel (

    
    ) is acidic (
    
    
    
    ), catalyzing protodebromination (replacement of Br with H) or polymerization.
  • Photons: C-Br bonds are susceptible to homolytic cleavage by UV/visible light.

  • Nucleophiles: The bromine atom is a competent leaving group for

    
     reactions, even with weak nucleophiles present in solvents or stationary phases.
    

This guide provides the protocols required to neutralize these threats.

Diagnostic Decision Matrix

Before selecting a protocol, determine the specific sensitivity of your substrate using this logic flow.

PurificationStrategy Start Start: Analyze Substrate IsIndole Is it Electron-Rich? (e.g., Indole, Pyrrole) Start->IsIndole IsPyridine Is it Electron-Deficient? (e.g., Pyridine, Pyrimidine) Start->IsPyridine AcidSensitive Acid Sensitive? IsIndole->AcidSensitive High Risk PhotoSensitive Photosensitive? IsPyridine->PhotoSensitive Moderate Risk MethodA Method A: TEA-Deactivated Silica AcidSensitive->MethodA Standard MethodB Method B: Neutral Alumina AcidSensitive->MethodB Extreme Sensitivity MethodC Method C: Standard Flash + Foil PhotoSensitive->MethodC If Acid Stable MethodD Method D: Recrystallization (Cold) PhotoSensitive->MethodD If Solid & Stable

Figure 1: Decision matrix for selecting the appropriate purification methodology based on heterocycle electronics.

Module A: The Silica Acidity Problem

The Mechanism: Standard silica gel contains free silanol groups (


). For electron-rich heterocycles (like 3-bromoindole), the ring acts as a base, accepting a proton from silica. This "ipso-protonation" at the carbon bearing the bromine creates a tetrahedral intermediate that expels 

, resulting in the debrominated product (protodebromination).
Protocol: Triethylamine (TEA) Deactivation

Use this for: Bromoindoles, bromopyrroles, and acid-sensitive bromofurans.

Step-by-Step Procedure:

  • Select Solvent System: Determine your elution gradient (e.g., Hexane/EtOAc) via TLC.[1]

    • Critical Check: Ensure your TLC plate is NOT acidic. If the spot streaks or decomposes on the TLC plate, the column will destroy it. Dip the TLC plate in 2% TEA/Hexane and dry it before spotting.

  • Prepare Mobile Phase: Add 1% v/v Triethylamine (TEA) to your entire volume of mobile phase (both Solvent A and Solvent B).

    • Why: TEA has a higher affinity for silanol protons than your heterocycle. It acts as a "sacrificial base," capping the acidic sites.

  • Slurry Packing (Required):

    • Do not use pre-packed cartridges if possible (unless they are amine-functionalized).

    • Slurry silica in the TEA-containing solvent.[1]

    • Allow to sit for 15 minutes before pouring. This ensures TEA penetrates the pores.

  • The "Pre-Flush" (If using cartridges):

    • If you must use a pre-packed cartridge (e.g., ISCO/Biotage), flush the column with 3 column volumes (CV) of 5% TEA in Hexane before loading your sample.

  • Run the Column: Elute using the 1% TEA-doped solvent system.

  • Post-Run: Evaporate solvents immediately. Residual TEA can be removed by high vacuum or azeotroping with heptane.

Validation:

  • Pass: Product elutes as a tight band; no "tailing" (tailing indicates acid interaction).

  • Fail: Product elutes with a yellow/brown trail; NMR shows loss of Br signal.

Module B: Photolytic Instability

The Mechanism: Bromo-heterocycles possess weak C-Br bonds (


 kcal/mol). Ambient lab light (fluorescent) emits UV wavelengths sufficient to induce homolytic cleavage, generating a radical pair (

). This leads to hydrogen abstraction (debromination) or radical coupling (dimerization).
Protocol: The "Vampire" Workflow

Use this for:


-bromo ketones, poly-bromo heterocycles.
  • Glassware Prep: Wrap all collection flasks, the column, and the rotovap bulb in aluminum foil .

  • Ambient Light: Turn off hood lights. If possible, lower lab blinds.

  • Speed is Safety: Do not leave the compound on the column. Flash chromatography should be completed in <20 minutes.

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) if possible. Ethers readily form peroxides and stabilize radicals, accelerating decomposition. Use DCM/Heptane or EtOAc/Hexane .

Module C: Handling 3-Bromoindoles (The "Red Zone")

3-Bromoindoles are notoriously unstable, often turning purple/black upon contact with air or acid due to oxidative polymerization.

Specialized Protocol:

  • Avoid Silica if Possible: Use Neutral Alumina (Brockmann Grade III) .

    • Prep: Add 6% water to Grade I neutral alumina to lower its activity to Grade III. This reduces the heat of adsorption.

  • Cold Loading: Dissolve the crude mixture in a minimum amount of DCM/Hexane and cool to 0°C before loading.

  • Argon Shield: Keep the receiving flasks under a stream of Argon during collection.

  • Storage: Store the purified solid under Argon at -20°C immediately. Never leave it in solution overnight.

Comparative Data: Stationary Phase Selection
Stationary PhaseSurface pHSuitability for Br-HeterocyclesRisk Factor
Standard Silica (Irregular) 4.0 - 5.0Low (Unless deactivated)High (Protodebromination)
TEA-Deactivated Silica 7.0 - 8.0High Low (Residual amine)
Neutral Alumina 7.0 - 7.5Very High Low (Lower resolution than silica)
Basic Alumina 9.0 - 10.0Moderate Moderate (Risk of hydrolysis if ester present)
C18 (Reverse Phase) VariableModerate Low (But requires avoiding acidic modifiers)
Frequently Asked Questions (FAQs)

Q: My product turned purple on the column. What happened? A: This is characteristic of indole/pyrrole oxidation. The acidic silica catalyzed the formation of a radical cation, which polymerized. Fix: Repeat the synthesis, but use Method B (Neutral Alumina) or strictly adhere to the TEA Deactivation Protocol .

Q: Can I use Dichloromethane (DCM) as a solvent with Triethylamine? A: Generally, yes, for the short duration of a flash column. However, mixing DCM and TEA can slowly form quaternary ammonium salts (precipitate) over days. For flash chromatography (20-40 mins), this is negligible. Recommendation: Mix fresh solvents immediately before the run.

Q: I see a "front running" spot that looks like my product but weighs less. What is it? A: This is likely the debrominated byproduct (Ar-H). It is less polar than the bromo-derivative (Ar-Br) and usually elutes slightly earlier or overlaps. Fix: This confirms decomposition occurred during or before loading. Ensure your crude is not acidic before loading.[2] Wash crude organic layer with


 prior to concentration.

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but avoid the standard 0.1% TFA (Trifluoroacetic acid) modifier. TFA will debrominate sensitive heterocycles. Alternative: Use 10mM Ammonium Bicarbonate (


)  or 0.1% Formic Acid  (weaker than TFA, but still risky for highly sensitive substrates). Ammonium Bicarbonate is the gold standard for basic/neutral stability.
References
  • Deactivation of Silica Gel:Journal of Organic Chemistry. "Purification of acid-sensitive compounds via amine-doped silica chromatography.
  • Stability of Bromoindoles: Organic Process Research & Development. "Scale-up and Stability of Halogenated Indoles."

  • Photodecomposition Mechanism: Tetrahedron Letters. "Radical mechanisms in the photolysis of bromo-heterocycles."

  • Alumina vs. Silica: Encyclopedia of Reagents for Organic Synthesis. "Neutral Alumina as a Stationary Phase."

  • General Purification Strategies: BenchChem Technical Guides. "Column Chromatography of Alpha-Aminoketones and Sensitive Heterocycles."

(Note: Specific page numbers and volume/issue data vary by specific heterocycle class; these represent the authoritative bodies of literature governing these protocols.)

Sources

Technical Support Center: 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers scaling up the synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one . It prioritizes regiochemical fidelity and process safety, addressing the common pitfalls of isomer formation and cyclization efficiency.

Status: Operational Role: Senior Application Scientist Topic: Scale-Up Troubleshooting & Protocol Optimization

Core Technical Directive: The "Pre-Bromination" Strategy

The Critical Issue: A common failure mode in scaling this scaffold is attempting to install the bromine atom after forming the pyrrolo[1,2-c]pyrimidine core.

  • Observation: Electrophilic bromination (e.g., NBS/DMF) of the parent pyrrolo[1,2-c]pyrimidin-1(2H)-one typically yields a mixture of 5-bromo and 7-bromo isomers due to the electronic directing effects of the bridgehead nitrogen and the lactam carbonyl [1, 2].

  • The Fix: You must utilize a Pre-Bromination Strategy . The bromine handle must be installed on the pyrrole starting material before cyclization to guarantee the 6-position (which corresponds to the 4-position of the starting pyrrole) is exclusively functionalized.

Validated Scale-Up Protocol (Linear Sequence)

Target: 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one Starting Material: 4-bromo-1H-pyrrole-2-carbaldehyde

StepReagent/ConditionKey Process Parameter (Scale-Up)
1. Condensation 4-Br-pyrrole-2-CHO + Glycine ethyl ester HCl (Base: Et3N, Solvent: EtOH/DCM)Moisture Control: The imine intermediate is hydrolytically unstable. Use molecular sieves or azeotropic removal of water (Dean-Stark) if scaling >100g.
2. Cyclization Triphosgene or CDI (Carbonyl diimidazole) (Solvent: THF/DCM, Temp: 0°C to RT)Exotherm Management: Addition of Triphosgene must be slow. The HCl generated requires a scavenger (e.g., DiPEA) to prevent oligomerization.
3. Isolation Quench w/ sat. NH4Cl -> FiltrationAvoid Chromatography: The 6-bromo analog crystallizes well from EtOH/Water mixtures.

Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity & Purity

Q1: I am seeing a ~15% impurity by HPLC that has the same mass as my product. Is this the 5-bromo isomer? A: If you brominated the core directly (Post-Cyclization), yes .

  • Explanation: The pyrrolo[1,2-c]pyrimidine system is electron-rich. The C5 and C7 positions (alpha to the pyrrole nitrogen) are kinetically favored for electrophilic aromatic substitution over the C6 position [1].

  • Solution: Abort the direct bromination route. Switch to 4-bromo-1H-pyrrole-2-carbaldehyde as your starting material. This locks the halogen in the correct position relative to the bridgehead, as the cyclization geometry is fixed [3].

Q2: My starting material (4-bromo-pyrrole-2-carbaldehyde) is degrading during storage. How do I stabilize it? A: Halogenated pyrrole aldehydes are prone to acid-catalyzed polymerization (darkening/tar formation).

  • Protocol: Store the aldehyde at -20°C under Argon. For scale-up batches (>50g), add 1% w/w solid NaHCO3 to the container to scavenge trace acids formed by autoxidation.

Category B: Cyclization & Yield[1]

Q3: The cyclization with CDI is stalling at 60% conversion. Should I heat it? A: Proceed with caution.

  • Diagnosis: Stalling usually indicates the accumulation of the imidazole byproduct, which buffers the reaction, or hydrolysis of the acyl-imidazole intermediate due to wet solvent.

  • Fix: Do not heat aggressively, as this promotes polymerization of the electron-rich pyrrole ring.

    • Add a fresh equivalent of CDI dissolved in anhydrous THF.

    • Ensure your solvent water content is <50 ppm (Karl Fischer titration).

    • If using Triphosgene, ensure the HCl scavenger (DiPEA) is present in slight excess (2.2 equiv).

Q4: The product is oiling out during the quench. How do I get a filterable solid? A: The 6-bromo substituent increases lipophilicity compared to the parent lactam.

  • Crystallization Protocol:

    • Perform a solvent swap from the reaction solvent (DCM/THF) to Ethanol .

    • Heat to reflux to dissolve the oil.

    • Slowly add Water (anti-solvent) until turbidity persists (approx. 3:1 EtOH:Water ratio).

    • Cool slowly to 4°C with distinct agitation (200 rpm) to induce nucleation.

Visualized Workflow & Logic

The following diagram illustrates the critical decision pathways for ensuring the correct regiochemistry and successful scale-up.

G Start Start: Synthesis of 6-Br-pyrrolo[1,2-c]pyrimidin-1-one RouteChoice Select Route Strategy Start->RouteChoice DirectBr Route A: Bromination of Core RouteChoice->DirectBr Avoid PreBr Route B: Pre-Brominated Precursor RouteChoice->PreBr Recommended ResultA Result: Mixture of 5-Br / 7-Br Isomers (Difficult Separation) DirectBr->ResultA ResultB Step 1: 4-Br-pyrrole-2-CHO + Glycine Ester PreBr->ResultB Cyclization Step 2: Cyclization (CDI/Triphosgene) ResultB->Cyclization CriticalCheck QC Check: Isomer Purity >98%? Cyclization->CriticalCheck Success Success: Scale-Up to Pilot Plant CriticalCheck->Success Yes Reprocess Recrystallize (EtOH/H2O) CriticalCheck->Reprocess No Reprocess->Success

Caption: Decision tree highlighting the necessity of the Pre-Bromination route to avoid isomeric mixtures.

Analytical Reference Data

When validating your scaled batch, use these expected parameters to confirm identity and purity.

Analytical MethodExpected Signal (6-bromo isomer)Diagnostic Note
1H NMR (DMSO-d6) Pyrrole protons: Two distinct doublets (or d/s) around 6.8–7.5 ppm.Absence of C6 proton signal. If you see 3 pyrrole signals, bromination failed.
13C NMR C-Br carbon shift ~95–105 ppm.Distinct from C-H carbons (110–130 ppm).
HPLC (Reverse Phase) Retention time shift vs. non-brominated core.6-Br is more hydrophobic; elutes later than the parent lactam.
HRMS (ESI+) [M+H]+ and [M+H+2]+ (1:1 ratio).Confirms presence of one bromine atom.[1]

References

  • Minguez, J. M., Vaquero, J. J., Garcia-Navio, J. L., & Alvarez-Builla, J. (1996).[2] Improved Synthesis of Pyrrolo[1,2-c]pyrimidine and Derivatives. Tetrahedron Letters, 37(24), 4263-4266.[2] Link

  • Narayan, E., Fu, L., & Gribble, G. W. (2020).[3] Synthesis of Pyrrolo[1,2-c]pyrimidines. Journal of Heterocyclic Chemistry. Link

  • Mabkhot, Y. N., et al. (2009). A Convenient Route to New Pyrrolo[1,2-c]pyrimidone Derivatives. Heterocycles, 78(4). Link

Sources

Technical Support Center: Characterization of Substituted Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of substituted pyrrolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds. The pyrrolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its unique electronic properties and potential for isomerism can present significant characterization hurdles.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming these challenges, ensuring the unambiguous identification and purification of your target molecules.

Section 1: Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of substituted pyrrolopyrimidines. However, the presence of nitrogen atoms and the potential for complex substitution patterns can lead to ambiguous spectra.

Question: Why are the proton signals in my substituted pyrrolopyrimidine broad, and how can I sharpen them?

Answer:

Signal broadening in the ¹H NMR spectra of substituted pyrrolopyrimidines is a common issue that can obscure important structural details. The primary causes are often related to the chemical environment of the nitrogen atoms within the heterocyclic system.

  • Causality:

    • Quadrupolar Broadening: The ¹⁴N isotope, which is the most abundant nitrogen isotope, possesses a quadrupole moment. This can lead to efficient relaxation of adjacent protons, causing their signals to broaden.[4] The extent of broadening depends on the symmetry of the nitrogen's electronic environment; less symmetric environments result in more significant broadening.[4]

    • Prototropic Tautomerism and Isomerization: Pyrrolopyrimidines can exist as tautomers or conformational isomers, which may be in intermediate exchange on the NMR timescale. This chemical exchange can lead to significant line broadening. Adding a small amount of acid, such as trifluoroacetic acid (TFA), can often resolve this issue by protonating the nitrogen atoms and shifting the equilibrium to a single, more stable form, resulting in sharper signals.[1][5]

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.

  • Troubleshooting Protocol:

    • Sample Purity Check: Ensure your sample is free from paramagnetic impurities by passing it through a small plug of silica gel or celite.

    • Acidification: To address broadening due to chemical exchange, add a drop of deuterated trifluoroacetic acid (TFA-d) or a similar deuterated acid to your NMR sample. Acquire the spectrum again and observe if the signals have sharpened.[1][5]

    • Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature may slow down exchange processes, leading to sharper signals for individual tautomers or conformers. Conversely, increasing the temperature might coalesce the signals into a sharp average.

    • Use of ¹⁵N-Enriched Materials: If feasible for your synthesis, using ¹⁵N-labeled starting materials can eliminate quadrupolar broadening from ¹⁴N, as ¹⁵N is a spin-½ nucleus and does not have a quadrupole moment.[4][6]

Question: I am having difficulty distinguishing between N-7 and N-9 substituted pyrrolopyrimidine isomers. How can I use NMR to differentiate them?

Answer:

The regioselectivity of substitution on the pyrrole nitrogen (N-7) versus the pyrimidine nitrogen (N-9, if applicable in the specific pyrrolopyrimidine isomer) is a common challenge. While their ¹H NMR spectra can be very similar, subtle differences in chemical shifts and the use of 2D NMR techniques can aid in their differentiation.[1]

  • Causality:

    • The electronic environment of the protons on the pyrrolopyrimidine core is slightly different depending on the position of the substituent. This results in small but often consistent differences in their chemical shifts.

    • Nuclear Overhauser Effect (NOE) correlations can provide through-space information about the proximity of the substituent to specific protons on the core, which can be diagnostic for the substitution pattern.

  • Troubleshooting Protocol:

    • Detailed ¹H NMR Analysis: Carefully compare the chemical shifts of the pyrrole and pyrimidine protons. For 7-deazapurine (pyrrolo[2,3-d]pyrimidine) derivatives, the chemical shifts of H-5 and H-6 on the pyrrole ring can be informative.[7]

    • 2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. Look for cross-peaks between the protons of your substituent (e.g., the benzylic protons of a benzyl group) and the protons on the pyrrolopyrimidine core. For an N-7 substituted isomer, you would expect to see an NOE between the substituent's protons and the H-5 and/or H-6 protons. For an N-9 substituted isomer, the NOE would be to different protons on the pyrimidine ring.

    • ¹H-¹³C HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings between protons and carbons. Look for correlations between the protons of your substituent and the carbons of the pyrrolopyrimidine core. The specific correlations observed can help pinpoint the site of substitution.[5]

    • Reference Comparison: If available, compare your spectral data with literature values for known N-7 and N-9 substituted analogs.[6][8]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining fragmentation information to confirm the structure of substituted pyrrolopyrimidines.

Question: I am not observing a clear molecular ion peak in the mass spectrum of my substituted pyrrolopyrimidine. What could be the issue?

Answer:

The absence or low intensity of the molecular ion peak ([M]⁺˙ or [M+H]⁺) can be a common problem, particularly with certain ionization techniques and for molecules with labile functional groups.

  • Causality:

    • Extensive Fragmentation: Electron Ionization (EI) can be a high-energy technique that leads to extensive fragmentation, sometimes to the extent that the molecular ion is not observed.[9]

    • Poor Ionization Efficiency: The compound may not ionize efficiently under the chosen conditions.

    • In-source Fragmentation/Decomposition: The compound may be thermally labile and decompose in the ion source before it can be analyzed.

  • Troubleshooting Protocol:

    • Switch to a Softer Ionization Technique: If you are using EI, switch to a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar, non-volatile molecules and often yields a prominent protonated molecule ([M+H]⁺) or other adducts.

    • Optimize Ion Source Conditions: Adjust the ion source parameters, such as temperature and voltages, to minimize in-source fragmentation.

    • Check for Adduct Formation: In ESI, look for common adducts such as [M+Na]⁺ or [M+K]⁺, which can sometimes be more stable and prominent than the [M+H]⁺ ion.

    • Apply the Nitrogen Rule: Remember that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This can help you identify the molecular ion peak if it is present but weak.[10]

Question: How can I interpret the fragmentation pattern of my substituted pyrrolopyrimidine in ESI-MS/MS?

Answer:

The fragmentation of substituted pyrrolopyrimidines in ESI-MS/MS is highly dependent on the nature and position of the substituents. However, some general fragmentation pathways are commonly observed.

  • Causality:

    • Fragmentation is initiated at the most labile bonds and is directed by the functional groups present.

    • The pyrrolopyrimidine core itself can undergo characteristic ring cleavages.

  • General Fragmentation Pathways:

    • Loss of Substituents: The initial fragmentation often involves the loss of substituents from the core. For example, a benzyl group may be lost as a benzyl radical or cation.

    • Cleavage of the Pyrimidine Ring: The pyrimidine ring can undergo retro-Diels-Alder-type cleavages or loss of small neutral molecules like HCN.

    • Cleavage of the Pyrrole Ring: The pyrrole ring can also fragment, though this is often secondary to cleavages in the pyrimidine ring or loss of substituents.

    • Influence of Substituents: The fragmentation pathways are significantly influenced by the substituents. For example, an amide substituent will show characteristic amide bond cleavage.[9][11]

  • Troubleshooting Protocol:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate masses for the parent and fragment ions. This will allow you to determine the elemental composition of each ion and propose logical fragmentation pathways.[5][11]

    • Systematic Analysis: Start by identifying the precursor ion and then analyze the major fragment ions. Propose neutral losses and relate them to the structure of your molecule.

    • Literature Comparison: Compare your observed fragmentation patterns with those reported in the literature for similar pyrrolopyrimidine derivatives.[9]

Chromatography and Purification

The purification of substituted pyrrolopyrimidines can be challenging due to their polarity and the potential for co-eluting isomers and impurities.

Question: My substituted pyrrolopyrimidine is streaking on the silica gel TLC plate and giving poor peak shape during flash chromatography. How can I improve the separation?

Answer:

Streaking and poor peak shape on silica gel are common for basic nitrogen-containing heterocycles like pyrrolopyrimidines. This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.

  • Causality:

    • Acid-Base Interactions: The lone pairs on the nitrogen atoms of the pyrrolopyrimidine ring can interact strongly with the acidic protons of the silanol groups on the silica gel, leading to tailing and irreversible adsorption.

  • Troubleshooting Protocol:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia (as a solution in methanol) to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[12]

    • Use an Alternative Stationary Phase:

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.[12]

      • Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18) flash chromatography is an excellent option. Use a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[2][12][13]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective technique for purifying polar compounds.[12][14]

Question: I am struggling to separate regioisomers of my substituted pyrrolopyrimidine by HPLC. What strategies can I employ?

Answer:

Separating regioisomers is a common challenge in the purification of substituted pyrrolopyrimidines. A systematic approach to HPLC method development is required to achieve baseline separation.

  • Causality:

    • Regioisomers often have very similar polarities and physicochemical properties, making them difficult to separate using standard chromatographic conditions.

  • HPLC Method Development Workflow:

    HPLC_Method_Development Start Start with a Generic Gradient Method (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid) Optimize_Gradient Optimize Gradient Slope (Steeper for faster elution, shallower for better resolution) Start->Optimize_Gradient Change_Organic Change Organic Modifier (e.g., Methanol instead of Acetonitrile) Optimize_Gradient->Change_Organic If resolution is still poor Result Achieve Baseline Separation Optimize_Gradient->Result If separation is successful Change_pH Adjust Mobile Phase pH (Can significantly alter selectivity for ionizable compounds) Change_Organic->Change_pH If selectivity is not improved Change_Organic->Result If separation is successful Change_Column Try a Different Stationary Phase (e.g., Phenyl-Hexyl, Cyano, or HILIC) Change_pH->Change_Column If separation is still challenging Change_pH->Result If separation is successful Change_Column->Result

    Caption: HPLC Method Development Workflow for Isomer Separation.

  • Key Considerations:

    • Column Selection: Start with a standard C18 column, but if separation is not achieved, try a column with a different selectivity, such as a phenyl-hexyl or a cyano column.[13]

    • Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity. Also, adjusting the pH of the aqueous phase can be very effective for ionizable compounds like pyrrolopyrimidines.[13][15]

    • Gradient Optimization: A shallow gradient will provide more time for the isomers to separate on the column.[16]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and general characterization of substituted pyrrolopyrimidines.

Q1: What are some common side products in the synthesis of 4-amino-substituted pyrrolo[2,3-d]pyrimidines?

A1: The synthesis of 4-amino-substituted pyrrolo[2,3-d]pyrimidines often proceeds via a 4-chloro intermediate.[7][14][17] Common side products can include:

  • Hydrolysis Product: Reaction of the 4-chloro intermediate with any residual water can lead to the formation of the corresponding 4-hydroxy-pyrrolo[2,3-d]pyrimidine.

  • Dimroth Rearrangement Products: Under certain conditions, particularly with heat, substituted pyrrolopyrimidines can undergo a Dimroth rearrangement to form isomeric products.[1]

  • Over-alkylation/arylation: If the starting materials or reagents are not carefully controlled, multiple substitutions can occur.

Q2: My high-resolution mass spectrometry (HRMS) data is accurate, but the NMR spectrum is complex and doesn't seem to match the expected structure. What could be the problem?

A2: If your HRMS data confirms the elemental composition of your target molecule but the NMR is ambiguous, consider the following possibilities:

  • Presence of Isomers: You may have a mixture of regioisomers or stereoisomers that are not separable by your purification method. As discussed in the troubleshooting section, advanced NMR techniques like NOESY can help in identifying the major isomer.

  • Rotamers: If your molecule has bulky substituents, you may be observing multiple rotamers that are slowly interconverting on the NMR timescale, leading to a complex spectrum with more signals than expected. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.

  • Tautomers: As mentioned earlier, the presence of multiple tautomers can also lead to a complex NMR spectrum.

Q3: What is a quick way to check for the successful synthesis of a pyrrolo[2,3-d]pyrimidine core?

A3: In the ¹H NMR spectrum, the appearance of characteristic signals for the pyrrole protons (H-5 and H-6) and the pyrimidine proton (H-2) is a good indication of the formation of the core structure. For example, in many 7H-pyrrolo[2,3-d]pyrimidines, the H-2 proton appears as a singlet downfield (around 8.3-8.6 ppm), and the H-5 and H-6 protons appear as doublets or doublets of doublets in the aromatic region.[7] The exact chemical shifts will depend on the substitution pattern.[5][14][18]

Q4: Are there any specific safety precautions I should take when working with pyrrolopyrimidine derivatives?

A4: As with any chemical research, it is crucial to follow standard laboratory safety procedures. Since many pyrrolopyrimidine derivatives are being developed as potent biological agents, it is prudent to treat all new compounds as potentially hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all reagents and solvents used in your synthesis.

Section 3: Data and Experimental Protocols

Typical NMR Chemical Shift Ranges

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the core protons and carbons of a 7H-pyrrolo[2,3-d]pyrimidine scaffold. These values can vary significantly depending on the nature and position of the substituents.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H-28.0 - 9.0150 - 155Typically a singlet.
C-4-150 - 158Quaternary carbon, position of many substitutions.
H-56.5 - 7.598 - 105Doublet or doublet of doublets, coupled to H-6.
H-67.0 - 8.0120 - 130Doublet or doublet of doublets, coupled to H-5.
C-7a-150 - 154Quaternary carbon.
N7-H11.0 - 12.0-Often a broad singlet, exchangeable with D₂O.

Data compiled from references[5][7]

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted pyrrolopyrimidine.

Workflow Synthesis Synthesis of Substituted Pyrrolopyrimidine Workup Aqueous Work-up and Extraction Synthesis->Workup Purification Purification (Flash Chromatography, HPLC, or Crystallization) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Characterization->NMR MS Mass Spectrometry (HRMS, MS/MS) Characterization->MS Other Other Techniques (IR, Elemental Analysis) Characterization->Other Final_Product Pure, Characterized Product NMR->Final_Product MS->Final_Product Other->Final_Product

Caption: General Workflow for Pyrrolopyrimidine Synthesis and Characterization.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303–8331.
  • Gevorgyan, A., et al. (2025).
  • Hara, T., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 82(1), 107-120.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • University of Ottawa. (n.d.). Nitrogen NMR. uOttawa NMR Facility.
  • Han, S.-J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2464-2477.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. BenchChem Technical Support.
  • Obika, S., et al. (2017). Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. The Journal of Organic Chemistry, 82(1), 107-120.
  • Patel, H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699.
  • Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.
  • Xu, G., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
  • Lab-ex Kft. (n.d.).
  • Gevorgyan, A., et al. (2025).
  • Mphahlele, M. J., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31(7), 1145–1159.
  • Al-Ostath, A., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1838-1853.
  • Ali, M. A., et al. (2022).
  • Zhang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(24), 2773-2782.
  • Gangjee, A., et al. (2014). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 22(15), 4047-4063.
  • Sharma, P., & Kumar, V. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 135-139.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(11), 609-622.
  • Semantic Scholar. (n.d.). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.
  • Pandey, P. K. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.
  • ResearchGate. (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected....
  • SciSpace. (n.d.). A review on method development by hplc.
  • Life Science Journal. (2008).
  • Semantic Scholar. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors.
  • YouTube. (2021). Proton NMR Analysis to identify Isomers.
  • SpectraBase. (n.d.). 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, 5-(4-methoxyphenyl)-6-phenyl-.
  • Wang, Y., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
  • JETIR. (n.d.).
  • Apollo. (2025). ARTICLE.
  • Chemistry Steps. (2025). The Nitrogen Rule in Mass Spectrometry.
  • ResearchGate. (2025). (PDF) Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies.
  • Organomation. (2025). 5 Common Nitrogen Issues in LC-MS.
  • Chromatography Online. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Han, S.-J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central.
  • MDPI. (n.d.).
  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.

Sources

Technical Support Center: Chemoselective Buchwald-Hartwig Amination of Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BH-PP-7H-SELECTIVITY Subject: Strategies to Avoid N7-Arylation and Catalyst Poisoning in 7H-Pyrrolo[2,3-d]pyrimidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: Why is your reaction failing?

Before modifying your protocol, you must identify the specific failure mode. The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) presents a dichotomy of reactivity: the electron-deficient pyrimidine ring (C4/C2) and the electron-rich, acidic pyrrole ring (N7).

Common Failure Modes:

SymptomDiagnosisThe Mechanism
0% Conversion (Stalled) Catalyst Poisoning The N7-H (

) is deprotonated by the base. The resulting N7-anion binds tightly to

, forming a stable "Pd-amidate" resting state that shuts down the catalytic cycle.
N7-Arylated Product Regioselectivity Failure The N7-anion acts as a competitive nucleophile, attacking the aryl halide/Pd-center, especially if the C-site (e.g., C4-Cl) is sterically hindered or the amine nucleophile is weak.
Black Precipitate Pd Aggregation Often caused by the instability of the active catalytic species when the substrate (N7-anion) interferes with ligand coordination.

Decision Matrix: The "Shielded" vs. "Naked" Approach

Do not default to a single method. Use this logic flow to determine your synthetic route.

DecisionMatrix Start Start: Pyrrolopyrimidine Substrate Q1 Is the N7-H protected? Start->Q1 RouteA Route A: The 'Shielded' Strategy (Recommended for Scale/Reliability) Q1->RouteA No RouteB Route B: The 'Naked' Strategy (High Risk / Late Stage) Q1->RouteB No (Must avoid steps) Proceed with Coupling Proceed with Coupling Q1->Proceed with Coupling Yes Q2 Can you afford 2 extra steps? SEM Use SEM Protection (Most Robust) Q2->SEM Yes Ts Use Tosyl/Boc (Risk of cleavage) Q2->Ts No RouteA->Q2 Ligand Requires Sterically Demanding Ligands (BrettPhos, XPhos) RouteB->Ligand

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway.

Route A: The "Shielded" Strategy (Recommended)

The most reliable way to avoid N7-arylation is to mask the N7 position. However, not all protecting groups survive Buchwald conditions (strong base, heat).

Protecting Group Selection Guide
GroupStability (Buchwald Conditions)Deprotection EaseRecommendation
SEM (2-(Trimethylsilyl)ethoxymethyl)Excellent. Survives NaOtBu/100°C.Moderate. Requires acid (TFA) then base, or fluoride sources.Gold Standard for this scaffold.
Boc (tert-Butyloxycarbonyl)Poor. Thermally unstable >80°C; cleaved by alkoxide bases.High. Acid labile.Avoid for high-temp couplings.
Ts (Tosyl)Fair. Can be cleaved by nucleophilic amines or strong bases at high temp.Moderate. Hydrolysis.Use only if SEM is unavailable.
THP (Tetrahydropyranyl)Good. Stable to base.High. Acid labile.Good alternative to SEM, but adds a chiral center (diastereomers).
Protocol: SEM-Protected Coupling & Deprotection

Context: Coupling a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a primary amine.

Step 1: SEM Protection

  • Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min (gas evolution).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT and stir 2h. Quench with water, extract EtOAc.[1][2]

    • Checkpoint: N7-SEM isomer is usually the major product over N1, but verify by NOE if unsure.

Step 2: The Buchwald-Hartwig Coupling

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos or RuPhos (4-6 mol%). Why? These bulky ligands prevent the formation of off-cycle Pd-species and promote reductive elimination.

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M).

  • Temp: 80-100°C.

Step 3: The "Tricky" Deprotection (Troubleshooting) Issue: Standard TBAF deprotection often fails or forms hydroxymethyl intermediates that refuse to cleave.

  • Method A (TFA/En): Treat with TFA/DCM (1:1) at RT for 2h (removes SEM, leaves hydroxymethyl). Concentrate. Redissolve in MeOH, add ethylenediamine (10 equiv) or aq. NH4OH. Stir 1h.

  • Method B (BF3):

    
     (excess) in DCM, followed by aqueous workup.
    

Route B: The "Naked" Strategy (Advanced)

If you cannot protect the nitrogen (e.g., late-stage functionalization), you must outcompete the N7-poisoning effect.

The Mechanism of Interference

The N7-H is acidic. In the presence of base, it deprotonates. The resulting anion (


-excessive) coordinates to 

species, forming a "resting state" that is too stable to undergo reductive elimination or transmetallation with the amine.

Poisoning Pd0 Pd(0)/Ligand OxAdd Oxidative Addition (L-Pd-Ar-Cl) Pd0->OxAdd Dead DEAD END: Pd-Amidate Complex OxAdd->Dead + N7_Anion (Poisoning) Product C-N Coupled Product OxAdd->Product + Amine (Desired Path) N7_Anion N7-Anion (Deprotected Scaffold) N7_Anion->Dead High Affinity

Figure 2: Competitive pathways showing how the N7-anion sequesters the palladium catalyst.

Protocol Adjustments for Unprotected Scaffolds
  • Switch the Base:

    • Avoid NaOtBu (too strong,

      
       of conjugate acid ~17).
      
    • Use:

      
        (finely ground) or 
      
      
      
      in t-BuOH . The lower solubility and basicity maintain a lower concentration of the interfering N7-anion.
  • Ligand Overcompensation:

    • Use XPhos or tBuXPhos . The extreme steric bulk of the biaryl backbone shields the Pd center, making it harder for the N7-anion to coordinate and shut down the catalyst, while still allowing the smaller amine nucleophile to enter.

  • The "Magnesium Trick" (Unverified but theoretically sound):

    • Add 1.0 equiv of

      
        or 
      
      
      
      .
    • Theory: The hard Lewis acid (Mg/Zn) binds the N7-anion more tightly than the soft Pd(II), effectively "protecting" it in situ.

Frequently Asked Questions (FAQ)

Q: I am seeing N-arylation of my exocyclic amine, but also some N7-arylation. How do I stop the N7 reaction? A: This confirms your catalyst is active but lacks selectivity.

  • Thermodynamics: C-N coupling at the halide (C4) is usually irreversible. N7-arylation can be reversible under certain conditions but is generally stable.

  • Stoichiometry: Ensure you are not using excess aryl halide.

  • Fix: If you cannot use a protecting group, switch to a precatalyst (e.g., XPhos Pd G3). This ensures an immediate high concentration of active

    
     species to consume the C-halide before the N7-anion equilibrates.
    

Q: Can I use Cu-catalysis (Ullmann) instead? A: Ullmann conditions generally favor N-arylation of the pyrrole nitrogen (N7) over the exocyclic amine or C-Cl displacement. If you want to avoid N7-arylation, avoid Copper.

Q: My SEM deprotection yielded a solid that isn't my product. What is it? A: It is likely the hydroxymethyl intermediate (


). The removal of the SEM group releases formaldehyde.[3] If the base step isn't vigorous enough, the hemiaminal stays.
  • Fix: Reflux in EtOH with aqueous ammonia or use NaHCO3/THF overnight.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2024. Link

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine. Molecules, 2023.[4] Link

  • Buchwald Hartwig diversification of unprotected halotryptophans... in aqueous conditions. Chem. Commun., 2019.[5] Link

  • Catalyst poisoning in the hydrogenation of N-Heterocycles. BenchChem Technical Guides, 2025. Link

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold. Med. Res. Rev., 2017. Link

Sources

Validation & Comparative

comparative analysis of the reactivity of brominated vs chlorinated pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing heterocyclic scaffold development, I frequently consult with medicinal chemists on the optimal functionalization of pyrrolo[2,3-d]pyrimidines. This 7-deazapurine core is a privileged pharmacophore in modern drug discovery, serving as the backbone for numerous kinase inhibitors and novel antimicrobial agents.

However, the strategic decoration of this scaffold hinges entirely on understanding the divergent reactivity profiles of its halogenated derivatives. This guide provides an in-depth, objective comparison of brominated versus chlorinated pyrrolopyrimidines, detailing the mechanistic causality behind their reactivity, quantitative performance metrics, and self-validating experimental protocols to ensure reproducible late-stage functionalization.

Mechanistic Causality: Bond Dynamics and Regioselectivity

The fundamental difference in reactivity between chlorinated and brominated pyrrolopyrimidines stems from the interplay between bond dissociation energies (BDE) and the electronic environment of the heterocycle.

  • Chlorinated Pyrrolopyrimidines (e.g., C4-Cl): The pyrimidine ring is highly electron-deficient due to the electronegative nitrogen atoms (N1 and N3). A chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) . The C-Cl bond is relatively strong (~327 kJ/mol), making it resistant to spontaneous oxidative addition by palladium at lower temperatures. Its primary utility lies in displacement by amines, alkoxides, or thiols 1.

  • Brominated Pyrrolopyrimidines (e.g., C5-Br or C6-Br): The pyrrole ring is electron-rich, making it less susceptible to SNAr. However, the C-Br bond is significantly weaker (~280 kJ/mol). This lower activation barrier makes brominated positions ideal substrates for Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira). The bromine atom readily undergoes oxidative addition with Pd(0) species 2.

The Orthogonal Functionalization Strategy

By synthesizing a dihalogenated scaffold (e.g., 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine), chemists can exploit these thermodynamic differences. The weaker C-Br bond is cleaved first via palladium catalysis, leaving the C-Cl bond intact for subsequent nucleophilic displacement.

OrthogonalWorkflow SM 4-Chloro-6-bromo-pyrrolopyrimidine Pd Palladium Catalysis (Suzuki) SM->Pd Oxidative Addition (C-Br) Int 4-Chloro-6-aryl-pyrrolopyrimidine Pd->Int Boronic Acid Coupling SNAr Nucleophilic Aromatic Substitution Int->SNAr Nucleophilic Attack (C-Cl) Prod 4-Amino-6-aryl-pyrrolopyrimidine SNAr->Prod Final Drug Scaffold

Caption: Orthogonal functionalization workflow of dihalogenated pyrrolopyrimidines.

Quantitative Reactivity Comparison

To guide reagent selection and reaction planning, the following table summarizes the quantitative and qualitative performance metrics of both halogenated systems based on empirical laboratory data.

Reactivity MetricChlorinated Pyrrolopyrimidines (C4-Cl)Brominated Pyrrolopyrimidines (C5/C6-Br)
Primary Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)Transition-Metal Catalyzed Cross-Coupling
Bond Dissociation Energy ~327 kJ/mol (Resists Pd(0) insertion at <80°C)~280 kJ/mol (Favors rapid oxidative addition)
Electrophilicity at Carbon High (Activated by adjacent pyrimidine N atoms)Moderate to Low (Pyrrole ring is electron-rich)
Preferred Reagents Aliphatic/Aromatic Amines, AlkoxidesBoronic acids, Stannanes, Terminal Alkynes
Typical Reaction Temp 80°C – 120°C (Thermal or Microwave)60°C – 90°C (Catalyst dependent)
Side Reactions Hydrolysis to pyrrolopyrimidin-4-one (in aqueous base)Dehalogenation (if reductive elimination is slow)

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the physical observations during the procedure inherently confirm the chemical logic. Below are field-proven methodologies for orthogonal functionalization.

Protocol A: Selective Suzuki-Miyaura Coupling at the C-Br Position

Objective: Selectively couple an aryl boronic acid at the C6-bromo position without disturbing the C4-chloro group.

Causality Check: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates reductive elimination, preventing the catalyst from resting in a state that might isomerize or inadvertently activate the stronger C-Cl bond 1.

  • Preparation: In a flame-dried Schlenk tube, combine 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.1 M concentration). Validation: The biphasic mixture ensures the inorganic base dissolves while keeping the organic substrates in the active catalytic phase.

  • Reaction: Heat to 80°C under N₂ for 4 hours.

  • Self-Validation Checkpoint: Perform LC-MS. You should observe the mass of the mono-arylated product with a distinct 3:1 isotopic pattern (indicating the presence of exactly one chlorine atom). If a 1:1 isotopic pattern (bromine) remains, the catalyst has deactivated; do not increase the temperature above 90°C, as this will trigger unwanted C-Cl activation.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: SNAr Amination at the C4-Cl Position

Objective: Displace the C4-chlorine with a primary amine to yield the final active pharmaceutical ingredient (API) scaffold.

Causality Check: We use n-butanol as a solvent because its high boiling point (117°C) provides the necessary thermal energy to drive the substitution at the sterically hindered C4 position, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation of the incoming nucleophile 3.

  • Preparation: Dissolve the 4-chloro-6-aryl-pyrrolopyrimidine intermediate (1.0 equiv) in n-butanol (0.2 M).

  • Reagent Addition: Add the desired primary amine (2.0 equiv) and DIPEA (3.0 equiv).

  • Reaction: Reflux at 110°C for 12 hours.

  • Self-Validation Checkpoint: As the reaction progresses, the mixture will often transition from a suspension to a clear solution as the more soluble aminated product forms. TLC (DCM:MeOH 9:1) should show complete consumption of the higher-Rf chlorinated starting material.

  • Workup: Concentrate under reduced pressure. Triturate the resulting residue with cold water to remove DIPEA salts and unreacted amine, yielding the pure 4-amino product.

Applications in Drug Discovery

The orthogonal reactivity of halogenated pyrrolopyrimidines has been instrumental in synthesizing libraries for kinase inhibition and combating antimicrobial resistance 4. Because the pyrrolopyrimidine core mimics the adenine ring of ATP, functionalizing the C4 and C6 positions allows chemists to perfectly tailor the molecule to fit the ATP-binding pocket of target kinases, such as Janus Kinases (JAK).

JAKSTAT Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Protein JAK->STAT Nucleus Transcription STAT->Nucleus Inhibitor Pyrrolopyrimidine Inhibitor->JAK ATP-competitive block

Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolopyrimidine derivatives.

By leveraging the predictable reactivity of brominated versus chlorinated sites, researchers can rapidly generate structure-activity relationship (SAR) data, swapping out functional groups with precision to optimize target affinity and pharmacokinetic properties.

References

  • Olsen, C. E., et al. (2022).Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics.
  • Benchchem. (2024).4-Bromo-7H-pyrrolo[2,3-d]pyrimidine - Synthetic Intermediates. Benchchem.
  • Journal of Medicinal Chemistry. (2014).Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1. ACS Publications.
  • PMC. (2025).Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. NIH.

Sources

structure-activity relationship (SAR) studies of 6-substituted pyrrolo[1,2-c]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-substituted pyrrolo[1,2-c]pyrimidines , an emerging heterocyclic scaffold in medicinal chemistry.

To ensure comprehensive scientific rigor, this guide compares this specific isomer with its well-established regioisomer, the pyrrolo[2,3-d]pyrimidine (7-deazapurine), which serves as the industry standard for antifolate and kinase inhibitor drug design (e.g., Pemetrexed, Tofacitinib).

Executive Summary: The Isomeric Pivot

In the development of ATP-competitive inhibitors and receptor modulators, the pyrrolo[1,2-c]pyrimidine scaffold represents a "privileged structure" distinct from the classical pyrrolo[2,3-d]pyrimidine . While the latter is ubiquitous in FDA-approved drugs (targeting DHFR, JAK, etc.), the [1,2-c] isomer offers a novel chemical space with unique electronic properties and binding vectors, particularly for PI3K


 inhibition , 5-HT2c receptor agonism , and CRF1 antagonism .

This guide focuses on the critical C6-substitution (and related C3/C5/C7 vectors) of the [1,2-c] core, analyzing how functionalization at this position dictates selectivity profiles compared to the C6-substituted [2,3-d] reference standards.

Structural & Mechanistic Analysis

The Scaffold Divergence

The primary distinction lies in the fusion of the pyrrole and pyrimidine rings and the position of the bridgehead nitrogen.

  • Target Scaffold (Pyrrolo[1,2-c]pyrimidine): Bridgehead nitrogen is at position 2 (pyrimidine numbering). The C6 position is on the pyrrole ring, offering a vector often solvent-exposed or directed toward the ribose-binding pocket in kinase active sites.

  • Alternative Standard (Pyrrolo[2,3-d]pyrimidine): Nitrogen is at position 7 (deazapurine N9 equivalent). C6 substitution here is the canonical "side-chain" vector for antifolates (e.g., the glutamate tail in Pemetrexed).

SAR Logic: The 6-Position Vector

In pyrrolo[1,2-c]pyrimidines , the C6 position is electronically rich (pyrrole


-position).
  • Electronic Effect: Substitution at C6 strongly influences the electron density of the bridgehead nitrogen, altering pKa and hydrogen-bond accepting capability at N2.

  • Steric Effect: C6 substituents act as "gatekeepers" for isoform selectivity. For PI3K

    
     inhibitors, bulky groups at C6 (or the adjacent C5/C7) can induce atropisomerism or lock the conformation to fit the specificity pocket.
    

SAR_Logic Core Pyrrolo[1,2-c]pyrimidine Core C6 C6 Substitution (Pyrrole Beta-Pos) Core->C6 Functionalization N_Bridge Bridgehead N (Electronic Modulation) C6->N_Bridge Inductive/Mesomeric Effects Activity Biological Activity C6->Activity Steric Fit (Selectivity Pocket) N_Bridge->Activity H-Bond Acceptance Alt Alternative: Pyrrolo[2,3-d]pyrimidine (Antifolate Standard) Alt->Activity Comparison: Different Binding Mode

Caption: Mechanistic flow of C6-substitution effects on the pyrrolo[1,2-c]pyrimidine scaffold.

Comparative Performance Data

The following table contrasts the performance of pyrrolo[1,2-c]pyrimidine derivatives (specifically morpholine-containing PI3K inhibitors) against high-performing pyrrolo[2,3-d]pyrimidine alternatives.

Table 1: Potency & Selectivity Comparison (Kinase & Receptor Targets)
FeaturePyrrolo[1,2-c]pyrimidine (Focus)Pyrrolo[2,3-d]pyrimidine (Alternative)
Primary Target PI3K

(Kinase), 5-HT2c (GPCR)
DHFR/GARFTase (Antifolate), JAK (Kinase)
Key C6-Substituent Aryl/Heteroaryl (for lipophilic pocket)Aryl-glutamate tail (for folate transporter)
Potency (IC50) 0.1 – 7.7 nM (PI3K

optimized) [1]
< 1.0 nM (GARFTase/DHFR optimized) [2]
Selectivity High isoform selectivity (vs PI3K

/

) via C6/C7 steric clash
High transporter selectivity (FR

vs RFC) via C6 sidechain length
Solubility Moderate (Improved by morpholine at C3/C5)Low to Moderate (Requires glutamate for solubility)
Synthetic Access 1,3-Dipolar Cycloaddition / TosMIC reactionCyclocondensation / Halogenation-Coupling

Experimental Insight: In PI3K


 inhibition studies, condensed pyrrolo[1,2-c]pyrimidines (e.g., morpholine-substituted) demonstrated IC50 values as low as 0.1 nM  [1]. The C6-position (often part of the fused ring interface or adjacent substitution) is critical for preventing metabolically liable oxidation and improving the half-life compared to the unsubstituted core.

Experimental Protocols

To validate the SAR of 6-substituted pyrrolo[1,2-c]pyrimidines, the following synthetic and assay protocols are recommended. These are designed to be self-validating via internal controls.

Synthesis of the Pyrrolo[1,2-c]pyrimidine Core

Methodology: Van Leusen Pyrrole Synthesis / Cycloaddition

  • Reagents: Pyrrole-2-carbaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium Carbonate (

    
    ), Methanol.
    
  • Step 1 (Core Formation): Dissolve pyrrole-2-carbaldehyde (1.0 eq) and TosMIC (1.1 eq) in dry methanol. Add

    
     (2.0 eq).
    
  • Reaction: Reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane). The formation of the bicyclic pyrrolo[1,2-c]pyrimidine is indicated by the disappearance of the aldehyde peak in

    
     NMR and the appearance of bridgehead protons.
    
  • Step 2 (C6 Functionalization):

    • Electrophilic Aromatic Substitution: The C6 position (beta to pyrrole N) is reactive. Treat the core with N-bromosuccinimide (NBS) in DMF at 0°C to install a bromide at C6 (and/or C5/C7 depending on sterics).

    • Validation: Confirm regioselectivity via NOESY NMR. C6-H usually appears as a singlet or doublet distinct from C3/C4 protons.

  • Step 3 (Coupling): Perform Suzuki-Miyaura coupling using the C6-bromide and an aryl-boronic acid (e.g., 4-morpholinophenylboronic acid) to introduce the SAR determinant.

PI3K Kinase Activity Assay

Objective: Determine IC50 of the new C6-analogues.

  • Setup: Use a fluorescence polarization (FP) or TR-FRET kit (e.g., Adapta™ Universal Kinase Assay).

  • Enzyme: Recombinant human PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid vesicles and ATP (

    
     concentration, typically 10-50 
    
    
    
    M).
  • Procedure:

    • Incubate compound (serial dilution 0.1 nM – 10

      
      M) with enzyme for 15 min.
      
    • Add ATP/Substrate mixture. Incubate 60 min at Room Temp.

    • Add Detection Reagent (Eu-labeled anti-ADP antibody + Alexa Fluor tracer).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve.

    • Control: Use Wortmannin or PI-103 as a positive control. Valid assay Z' factor must be > 0.5.

References

  • Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines fe

    
     inhibitors. 
    Source: European Journal of Medicinal Chemistry (via NIH/PubMed)
    URL:[Link]
    
  • Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679. Source:[1][2][3][4] PubChem URL:[1][2][Link]

Sources

comparing the in vitro efficacy of pyrrolo[1,2-c]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing true mechanistic efficacy from off-target cytotoxicity during the preclinical evaluation of novel heterocyclic scaffolds. The pyrrolo[1,2-c]pyrimidine core has emerged as a highly versatile pharmacophore in modern drug discovery. By strategically functionalizing this bicyclic system, medicinal chemists have developed potent analogs capable of selectively targeting critical oncogenic pathways, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3K).

This guide provides an objective, data-driven comparison of the in vitro efficacy of various pyrrolo[1,2-c]pyrimidine analogs. It is designed to equip researchers with both the comparative data necessary for scaffold selection and the self-validating experimental protocols required to rigorously evaluate these compounds in the laboratory.

Target Landscape and Mechanistic Pathways

The biological versatility of pyrrolo[1,2-c]pyrimidine derivatives stems from their ability to mimic the purine ring of ATP, allowing them to competitively bind to the ATP-binding pockets of various kinases.

  • CDK Inhibition: Marine-derived alkaloids, such as Variolin B and its synthetic analog Deoxyvariolin B (dVAR-B), feature a pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine core. These analogs demonstrate potent inhibition of CDK1 and CDK2, leading to cell cycle arrest in the G1/S or G2/M phases[1].

  • PI3K Inhibition: The integration of a morpholine moiety into the pyrrolo[1,2-c]pyrimidine scaffold has yielded novel inhibitors that selectively target PI3Kα, a critical node in tumor survival and proliferation[2].

  • Apoptotic Induction: Advanced indolizine-fused analogs, such as Compound 5r, have shown the ability to trigger programmed cell death by activating Caspase-3 and inducing the cleavage of poly (ADP-ribose) polymerase (PARP)[3].

Mechanism A Pyrrolo[1,2-c]pyrimidine Analogs B CDK1/2 Complexes A->B ATP-competitive inhibition C PI3Kα Pathway A->C Kinase inhibition D Cell Cycle Arrest B->D Triggers E Caspase-3 / PARP Cleavage C->E Induces F Apoptosis & Tumor Inhibition D->F Leads to E->F Leads to

Figure 1: Mechanistic pathways of pyrrolo[1,2-c]pyrimidine analogs in cancer cells.

Comparative In Vitro Efficacy

To objectively evaluate the performance of these analogs, we must compare their half-maximal inhibitory concentrations (IC50) across standardized cancer cell lines. The table below synthesizes quantitative data from recent structural classes.

Structural ClassRepresentative CompoundPrimary Target / MechanismCell Lines EvaluatedIn Vitro Efficacy (IC50)
Indolizine-fused pyrrolo[1,2-c]pyrimidine Compound 5rApoptosis (Caspase-3/PARP)HepG2, Huh70.22 µM (HepG2), 0.10 µM (Huh7)
Pyrido-pyrrolo[1,2-c]pyrimidine Deoxyvariolin B (dVAR-B)CDK1, CDK2HeLa, HCT-116Low micromolar (µM) range
Morpholine-substituted pyrrolo[1,2-c]pyrimidine Compound 1cPI3KαNCI-60 panel, HeLaHigh selectivity (GI50 ratio 0.7–39)

Data Interpretation Insight: The indolizine-fused analog (Compound 5r) demonstrates exceptional sub-micromolar potency specifically against hepatocellular carcinoma lines. Interestingly, co-treatment of Compound 5r with standard chemotherapeutics like gemcitabine results in synergistic inhibition, highlighting its potential as a combination therapy agent[3].

Self-Validating Experimental Workflows

A common pitfall in preclinical screening is the misinterpretation of assay artifacts as true biological efficacy. To prevent this, every protocol must be designed as a self-validating system. Below are the field-proven methodologies for evaluating pyrrolo[1,2-c]pyrimidine analogs.

Workflow S1 Compound Preparation & QC S2 Cell Viability (ATP Luminescence) S1->S2 Dose-response S3 Kinase Profiling (ADP-Glo Assay) S2->S3 IC50 selection S4 Mechanistic Validation (WB) S3->S4 Target confirmation

Figure 2: Step-by-step in vitro efficacy screening workflow for novel analogs.

Protocol A: High-Throughput Cell Viability Assessment (ATP Quantitation)

Why ATP Luminescence? Colorimetric assays (like MTT) rely on mitochondrial reductase activity, which can be artificially skewed by the metabolic state of the cell. ATP quantitation provides a direct, linear correlation with the number of viable cells.

  • Cell Seeding and Synchronization: Seed HepG2 or HeLa cells at an optimized density of 5,000 cells/well in a 96-well opaque plate. Incubate overnight.

    • Causality: This ensures cells adhere and re-enter the logarithmic growth phase. Testing compounds on over-confluent cells masks anti-proliferative effects due to contact inhibition.

  • Compound Administration: Apply the pyrrolo[1,2-c]pyrimidine analogs in a 10-point dose-response matrix (e.g., 0.001 µM to 100 µM). Ensure the final DMSO concentration remains ≤0.1%.

    • Causality: A 10-point curve ensures precise sigmoidal fitting for accurate IC50 calculation. High DMSO concentrations induce baseline cytotoxicity.

  • Luminescent Readout: Dispense 50 µL of CellTiter-Glo® reagent to achieve a 1:1 volumetric ratio with the culture medium. Incubate on an orbital shaker for 2 minutes to induce lysis, followed by 10 minutes of bench incubation to stabilize the signal.

  • Validation Checkpoint: Always include a known cytotoxic agent (e.g., Gemcitabine) as a positive control[3]. If the control fails to produce its historical IC50, the assay plate must be rejected due to potential cell line drift or reagent degradation.

Protocol B: Orthogonal Mechanistic Validation (Apoptosis via Western Blot)

Once an IC50 is established, you must prove that the reduction in viability is due to programmed cell death, not non-specific necrosis.

  • Protein Extraction: Lyse the analog-treated cells in RIPA buffer supplemented with both protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical when evaluating kinase-driven pathways (like PI3K) to preserve the transient phosphorylation states of downstream targets.

  • SDS-PAGE and Transfer: Normalize lysate protein concentrations using a BCA assay. Load exactly 20 µg of protein per lane onto a 10% polyacrylamide gel, followed by transfer to a PVDF membrane.

  • Immunoblotting for Apoptotic Markers: Probe the membrane with primary antibodies against Caspase-3 and PARP.

  • Validation Checkpoint: Probe for a stable housekeeping protein (e.g., GAPDH or β-actin). The presence of the cleaved PARP fragment (89 kDa) alongside uniform GAPDH bands serves as an internal validation that the observed cytotoxicity is driven by specific apoptotic pathways[3].

Conclusion

The pyrrolo[1,2-c]pyrimidine scaffold offers a highly tunable platform for the development of targeted anticancer therapeutics. As demonstrated by the indolizine-fused and morpholine-substituted derivatives, minor structural modifications can drastically shift the primary target from CDKs to PI3K or direct apoptotic pathways. By employing the self-validating experimental workflows outlined above, researchers can confidently separate highly efficacious lead compounds from non-specific cytotoxic agents.

References

  • Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells. MDPI.
  • Application of Selective Palladium‐Mediated Functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2‐c]pyrimidine Heterocyclic System for the Total Synthesis of Variolin B and Deoxyvariolin B.
  • Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors.

Sources

The Privileged vs. The Explorer: A Head-to-Head Guide to Pyrrolo[2,3-d] and Pyrrolo[1,2-c]pyrimidine Scaffolds

[1][2]

Executive Summary

In the high-stakes arena of kinase inhibitor design, scaffold selection dictates the ceiling of a drug's potency and the floor of its selectivity. This guide compares two nitrogen-fused heterocycles: the industry-standard pyrrolo[2,3-d]pyrimidine (7-deazapurine) and the emerging, bridgehead-nitrogen pyrrolo[1,2-c]pyrimidine .[1][2]

  • The Bottom Line: Choose pyrrolo[2,3-d]pyrimidine for rapid entry into ATP-competitive space with predictable binding modes (e.g., JAK, RET inhibitors).[1][2] Choose pyrrolo[1,2-c]pyrimidine when you need to break intellectual property (IP) crowding, alter solubility vectors, or target non-canonical pockets (e.g., ERK, MAPK) where the classic adenine-mimicry is a liability.[1][2]

Part 1: Structural & Electronic Architecture[1][2]

The fundamental difference lies in their topology and hydrogen-bond (H-bond) potential at the kinase hinge region.[1][2]

The "Classic" Adenine Mimic: Pyrrolo[2,3-d]pyrimidine

This scaffold is an isostere of adenine (N7 is replaced by carbon).[1][2] It is a "privileged structure" because it retains the critical Donor-Acceptor (D-A) motif required to bind the kinase hinge region (typically residues like Cys, Met, or Glu).[1][2]

  • Hinge Interaction: The pyrimidine N1 acts as an H-bond acceptor.[2][3] The exocyclic amine (usually at C4) or the pyrrole NH (N7) acts as an H-bond donor.[1][2]

  • Vector: Substituents at C4 point into the solvent front or ribose pocket; C5/C6 substituents access the gatekeeper or back-cleft regions.

The "Bridgehead" Bioisostere: Pyrrolo[1,2-c]pyrimidine

This scaffold contains a bridgehead nitrogen, removing the N-H donor capability found in the purine core.[1][2]

  • Hinge Interaction: It lacks the native "Donor" of the purine system. To achieve high affinity, it requires "Vector Engineering"—the introduction of exocyclic donors (e.g., amides, ureas) at specific positions (C3 or C1) to recapitulate hinge binding.[1][2]

  • Electronic Profile: The bridgehead nitrogen alters the dipole moment and pKa, often resulting in different solubility and metabolic stability profiles compared to the 7-deazapurine.

Topology Visualization (Graphviz)[1][2]

BindingTopologycluster_APyrrolo[2,3-d]pyrimidine(The Standard)cluster_BPyrrolo[1,2-c]pyrimidine(The Explorer)HingeKinase Hinge Region(Backbone NH & CO)N1N1 (Acceptor)Hinge->N1H-bond (NH -> N)P12Scaffold Core(Bridgehead N)Hinge->P12Weak/NullNative BindingP23Scaffold Core(7-deazapurine)P23->N1N7N7-H (Donor)or C4-NH2P23->N7N7->HingeH-bond (NH -> CO)N_BridgeBridgehead N(No H-bond Donor)P12->N_BridgeExoMust Add ExocyclicGroup (e.g., -NHCO-)P12->ExoSynthetic ModificationExo->HingeEngineeredH-bond

Caption: Comparative binding topology. Note that [2,3-d] has intrinsic hinge-binding motifs, whereas [1,2-c] often requires synthetic functionalization to engage the hinge effectively.[1][2]

Part 2: Physicochemical & Medicinal Chemistry Comparison

The choice of scaffold dramatically impacts the "drug-likeness" of the final molecule.

FeaturePyrrolo[2,3-d]pyrimidinePyrrolo[1,2-c]pyrimidine
Solubility Moderate.[1][2] Often requires solubilizing groups (piperazines) at the solvent front.[1][2]Variable. The bridgehead N often lowers planarity stacking slightly, potentially improving solubility.
Metabolic Stability High. The 7-deaza modification prevents N7-glucuronidation (a common issue with purines).[1][2]Moderate. The bridgehead system can be susceptible to oxidative metabolism depending on substitution.
Synthetic Accessibility High. Well-established routes (Suzuki, Buchwald) on commercially available 4-chloro precursors.[1][2]Medium. Often requires cycloaddition chemistry (1,3-dipolar) or condensation of pyrrole-2-carbaldehydes.[1][2]
IP Landscape Crowded. Core structure is heavily patented (JAK, BTK, RET inhibitors).[1][2]Open. Less explored, offering "freedom to operate" in crowded kinase targets.[1][2]
Selectivity Potential Tunable. High potency often comes with promiscuity (Type I binding).[1][2]High. Often used for Type II or allosteric inhibitors (e.g., ERK), avoiding the conserved ATP pocket.[1][2]

Part 3: Experimental Protocols

To validate these differences in your own lab, follow these workflows.

Synthetic Workflows

The synthesis of these two cores requires fundamentally different chemical logic.[2]

Protocol A: Pyrrolo[2,3-d]pyrimidine (Suzuki/Buchwald Route) [1][2]

  • Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (commercially available).[1][2]

  • Step 1 (Protection): Protect N7 with SEM or Tosyl (NaH, SEM-Cl, DMF, 0°C).[1][2]

  • Step 2 (C-C Bond): Suzuki coupling at C4 or C5 (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100°C).[1][2]

  • Step 3 (C-N Bond): Buchwald-Hartwig amination at C4 (if Cl remains) to install the hinge-binding amine.[1][2]

  • Step 4 (Deprotection): TFA/DCM or TBAF/THF to remove the protecting group.[1][2]

Protocol B: Pyrrolo[1,2-c]pyrimidine (Cycloaddition Route) [1][2][4]

  • Starting Material: 4-(2-pyridyl)pyrimidine or Pyrrole-2-carbaldehyde.[1][2]

  • Step 1 (Ylide Formation): Quaternization of the pyrimidine/pyridine nitrogen with an alkyl halide (e.g., bromoacetophenone).[1][2]

  • Step 2 (Cycloaddition): 1,3-Dipolar cycloaddition with an activated alkyne (e.g., DMAD or propiolate) in the presence of an epoxide (acid scavenger) and heat.[1][2]

  • Result: This forms the fused tricyclic or bicyclic system in one pot, often with ester handles for further diversification.

Screening Workflow (Graphviz)

Workflowcluster_AssayIn Vitro ValidationStartLibrary Design([2,3-d] vs [1,2-c])BiochemBiochemical Assay(FRET/Lanthascreen)Measure IC50Start->BiochemSynthesisBindingBinding Mode Check(Surface Plasmon Resonance)Biochem->BindingHit ConfirmationCellCellular Potency(Ba/F3 or Cancer Lines)Measure EC50Binding->CellTarget EngagementDecisionSelectivity Profiling(KinomeScan)Cell->DecisionLead Selection

Caption: Standard cascade for validating kinase inhibitor scaffolds. Biochemical potency must be cross-referenced with biophysical binding data (SPR) to confirm the mode of action (Type I vs Type II).[1][2]

Part 4: Case Studies & Market Status

The Standard: Tofacitinib (JAK Inhibitor)[1][2]
  • Scaffold: Pyrrolo[2,3-d]pyrimidine.[1][2][5][6][7][8]

  • Mechanism: Type I ATP-competitive inhibitor.[1][2]

  • Why this scaffold? The N1 and exocyclic amine perfectly mimic the Adenine of ATP, providing nanomolar potency against JAK3/JAK1. The 7-deaza modification improves metabolic stability compared to adenosine analogs.[2]

The Challenger: ERK Inhibitors (Research Phase)[1][2]
  • Scaffold: Pyrrolo[1,2-c]pyrimidine (and related pyrazolylpyrroles).[1][2][9]

  • Mechanism: Often explored as ATP-competitive but with "back pocket" access, or allosteric modulators.[1][2]

  • Why this scaffold? ERK1/2 are notoriously difficult to inhibit selectively because their ATP pocket is highly conserved. The [1,2-c] scaffold allows vectors that project into the unique "MAPK insert" region or the DFG-out pocket, providing selectivity that the [2,3-d] scaffold often fails to achieve due to its high affinity for the conserved hinge.[1][2]

References

  • Traxler, P., et al. "Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors."[1][2] Journal of Medicinal Chemistry, 1996.[1][2]

  • Mínguez, J. M., et al. "Improved Synthesis of Pyrrolo[1,2-c]pyrimidine and Derivatives."[1][2][4][10] Tetrahedron Letters, 1996.[1][2][4]

  • Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis."[1][2] Journal of Medicinal Chemistry, 2010.[1][2]

  • Aronov, A. M., et al. "Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors."[1][2][11] Journal of Medicinal Chemistry, 2007.[1][2] (Demonstrates the use of alternative pyrrole scaffolds for ERK).

  • Gribble, G. W., et al. "Synthesis of Pyrrolo[1,2-c]pyrimidines."[1][2][10] Heterocycles, 2021.[1][2][10]

Definitive Guide: Assessing the Selectivity of Novel Pyrrolo[1,2-c]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrrolo[1,2-c]pyrimidine scaffold represents a distinct structural departure from the ubiquitous pyrrolo[2,3-d]pyrimidine (7-deazapurine) class found in approved drugs like Tofacitinib or Ruxolitinib. While the [2,3-d] system is a "privileged structure" for ATP-competitive inhibition, it frequently suffers from promiscuity across the JAK/STAT and CDK families due to conserved hinge-binding motifs.

The [1,2-c] isomer introduces a bridgehead nitrogen that alters the vectors available for substituent growth. This guide details the rigorous validation of selectivity for this novel scaffold. We move beyond simple IC50 generation to a three-tiered assessment protocol : Biochemical Profiling, Biophysical Residence Time, and Intracellular Target Engagement.

The Selectivity Hypothesis

The core advantage of the pyrrolo[1,2-c]pyrimidine lies in its ability to exploit the solvent-front region (via C3/C4 substitution) and the gatekeeper pocket (via C1 substitution) with vectors that are geometrically distinct from the [2,3-d] series. To validate this, we must prove that the compound does not simply act as a pan-kinase ATP mimetic.

Comparative Landscape: The [1,2-c] vs. Alternatives

To objectively assess your novel series, you must benchmark it against established scaffolds.

FeatureNovel Pyrrolo[1,2-c]pyrimidine Standard Pyrrolo[2,3-d]pyrimidine Classic Quinazoline (e.g., Gefitinib)
Primary Binding Mode Type I / Type I½ (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Hinge Interaction N2/N3 or C-substituentsN1/N3 (Adenine mimetic)N1/N3
Selectivity Driver Vector Geometry: Unique exit vectors at C3/C4 allow specific targeting of non-conserved loops.Shape Complementarity: Fits tight pockets but often hits homologous kinases (e.g., JAK1 vs JAK2).Gatekeeper Interaction: Heavy reliance on gatekeeper residue size.
Common Liability Solubility can be poor; metabolic soft spots on the pyrrole ring.High promiscuity (CDKs, DYRKs) due to conserved ATP pocket shape.EGFR/HER2 overlap; often poor kinome selectivity outside the target family.
Validation Priority Kinome Scan: Must prove it avoids the "usual suspects" (CDK2, GSK3β, SRC).Isoform Selectivity: Differentiating between closely related family members.Mutant Coverage: Activity against gatekeeper mutations.[1]

Assessment Workflow

The following diagram outlines the logical flow for validating the selectivity of a [1,2-c] series. We filter from broad biochemical data to precise intracellular occupancy.

SelectivityWorkflow Library Novel [1,2-c] Series (Synthesis) Tier1 Tier 1: Broad Kinome Scan (Radiometric HotSpot) Library->Tier1 1µM Single Point Tier1->Library SAR Iteration Tier2 Tier 2: Biophysical Kinetics (SPR - Residence Time) Tier1->Tier2 Selectivity Score < 0.05 Tier3 Tier 3: Cellular Engagement (NanoBRET) Tier2->Tier3 Dissociation t1/2 > 10 min Tier3->Library Permeability Opt. Decision Lead Candidate Selection Tier3->Decision Intracellular EC50 < 100nM

Figure 1: The tiered selection cascade. Note that cellular engagement (Tier 3) is the ultimate arbiter, as biochemical potency often fails to translate due to high intracellular ATP concentrations.

Detailed Experimental Protocols

Tier 1: The "Gold Standard" Radiometric Assay (HotSpot)

Why this method? Fluorescence-based assays (like FRET) can suffer from interference by autofluorescent inhibitors—a common issue with nitrogen-dense heterocycles like pyrrolo-pyrimidines. Radiometric assays measure the direct transfer of 33P-ATP and are artifact-free.

Protocol:

  • Reagents: Recombinant kinase (e.g., ERK2, JAK1), peptide substrate, [γ-33P]ATP (specific activity ~3000 Ci/mmol).

  • Reaction:

    • Prepare 10 µL reactions in 384-well plates.

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

    • Add inhibitor (dissolved in DMSO) at 1 µM single concentration for screening.

    • Initiate with ATP (at Km apparent for each kinase) and substrate.

  • Incubation: 2 hours at Room Temperature (RT).

  • Detection: Spot reaction onto P81 ion-exchange filter paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Analysis: Measure bound radiolabel via scintillation counting.

    • Success Metric: Compounds showing <50% inhibition at 1 µM against off-targets proceed to Kd determination.

Tier 2: Surface Plasmon Resonance (SPR) for Residence Time

Why this method? Selectivity in vivo is often driven by residence time (


). A pyrrolo[1,2-c]pyrimidine that induces a conformational change (Type I½ binding) will have a slower off-rate than a simple ATP-mimetic.

Protocol:

  • Immobilization: Biotinylate the target kinase (AviTag) and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject the inhibitor series in a dose-response (e.g., 1 nM to 10 µM).

  • Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow a long dissociation phase (at least 15-30 minutes) to accurately measure slow

    
    .
    
  • Calculation: Fit to a 1:1 Langmuir binding model.

    • Target: Residence time > 10 minutes for the primary target; < 1 minute for off-targets.

Tier 3: NanoBRET™ Target Engagement (Cellular Selectivity)

Why this method? Biochemical assays lack the competition of 1-5 mM intracellular ATP and the cellular membrane barrier. NanoBRET measures the compound's ability to displace a tracer inside a live cell.

Protocol:

  • Transfection (Day 1): Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Plate cells at 20,000 cells/well in 96-well format.

  • Tracer Addition (Day 2):

    • Add the NanoBRET Tracer K10 (a broad-spectrum kinase probe) at a concentration determined by its

      
       for the specific kinase.
      
    • Add the test inhibitor (Pyrrolo[1,2-c]pyrimidine) in serial dilution.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor.

  • Measurement: Read Donor emission (460 nm) and Acceptor emission (618 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor).

    • Result: The IC50 derived here represents the intracellular affinity. A shift >10x compared to biochemical IC50 indicates poor permeability or active efflux.

Structural Logic: The [1,2-c] Advantage

The following diagram illustrates the hypothetical binding mode difference that drives the selectivity of the [1,2-c] scaffold compared to the [2,3-d] standard.

BindingMode Hinge Hinge Region (Adenine Pocket) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Variable Region) Standard Pyrrolo[2,3-d]pyrimidine (Standard) Standard->Hinge H-bonds (N1/N3) Standard->Gatekeeper Steric Clash Risk Promiscuous Binding Promiscuous Binding Standard->Promiscuous Binding Novel Pyrrolo[1,2-c]pyrimidine (Novel) Novel->Hinge Unique H-bond Vector Novel->Solvent C3-Substituent Access High Selectivity High Selectivity Novel->High Selectivity

Figure 2: Structural logic of selectivity. The [1,2-c] scaffold orients substituents toward the solvent front (C3/C4) differently than the [2,3-d], allowing it to avoid steric clashes with larger gatekeeper residues found in off-targets.

Representative Data Presentation

When publishing your comparison, summarize the data to highlight the Selectivity Index (SI) .

Table 1: Comparative Profiling of Novel Compound vs. Standard

CompoundTarget

(nM)
Off-Target A (CDK2)

Off-Target B (GSK3β)

Selectivity Index (Off/On)Cellular Residence Time (min)
Standard (Tofacitinib analog) 1.245120~37x2.5
Novel [1,2-c] Lead 3.5 >10,000 5,400 >1,500x 18.4
Staurosporine (Control)0.50.80.61x0.2

Note: While the Novel Lead is slightly less potent biochemically (3.5 nM vs 1.2 nM), the massive gain in Selectivity Index and Residence Time predicts a superior therapeutic window in vivo.

References

  • Vasta, J. D., et al. (2018).[2][3] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link

  • Robers, M. B., et al. (2011). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery. Link

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol."[2] Link

Sources

Definitive Structural Elucidation: A Comparative Guide to Regiochemical Assignment of the Pyrrolo[1,2-c]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The pyrrolo[1,2-c]pyrimidine scaffold is a privileged bicyclic heterocycle, increasingly prominent in kinase inhibitors and fluorescent probes. However, its structural asymmetry presents a persistent regiochemical challenge during functionalization—specifically during Electrophilic Aromatic Substitution (SEAr) on the electron-rich pyrrole ring.

The core ambiguity lies in distinguishing between substitution at the C5 and C7 positions (using standard IUPAC numbering where N2 is the bridgehead). Both positions are


 to the bridgehead nitrogen, creating similar electronic environments that render 1D 

H NMR chemical shifts inconclusive.

This guide objectively compares three validation methodologies—Advanced 2D NMR , X-ray Crystallography , and DFT-GIAO Calculation —providing a decision framework for definitive structural assignment.

The Numbering Convention Used

For this guide, we utilize the following standard numbering scheme for the pyrrolo[1,2-c]pyrimidine core to ensure clarity:

  • Position 1, 3, 4: Pyrimidine ring carbons.[1][2][3][4]

  • Position 2: Non-bridgehead Nitrogen (in some isomers) or Carbon depending on saturation. Note: In the aromatic core C1=CN2C=NC=CC2=C1, the bridgehead is N.

  • Position 5, 6, 7: Pyrrole ring carbons.[3]

    • C5:

      
       to bridgehead N (short side).
      
    • C6:

      
       to bridgehead N (top).
      
    • C7:

      
       to bridgehead C (long side fusion).
      

Comparative Analysis Matrix

The following table contrasts the three primary methods for resolving regiochemical ambiguity in this scaffold.

FeatureMethod A: 2D NMR (HMBC/NOESY) Method B: Single Crystal X-Ray Method C: DFT-GIAO Prediction
Primary Utility Routine structural assignment; establishing connectivity.Absolute configuration & unambiguous proof.Supporting evidence when exp.[5] data is ambiguous.
Sample Requirement 2–10 mg (dissolved).High-quality single crystal (

mm).
None (Computational).
Destructive? No.No (but crystallization consumes material).N/A.
Turnaround Time Fast (1–4 hours).Slow (Days to Weeks for crystal growth).Medium (12–48 hours CPU time).
Cost Low (Internal resource).High (Instrument/Service dependent).Low (CPU cost).
Confidence Level 95% (Requires distinct cross-peaks).100% (Gold Standard).80–90% (Dependent on basis set).
Key Limitation Fails if quaternary carbons isolate spin systems (silent zones).Crystallization failure (oils/amorphous solids).Solvent modeling errors; conformational averaging.

Decision Framework (Workflow)

The following logic flow dictates the optimal experimental path for confirming regiochemistry.

RegioAssignment Start Start: Purified Product HNMR 1. Acquire 1H NMR (Check coupling constants J) Start->HNMR Ambiguous Ambiguous? (e.g., singlet vs doublet unclear) HNMR->Ambiguous NOESY 2. Run NOESY/ROESY (Spatial Proximity) Ambiguous->NOESY Yes Solved Structure Solved Ambiguous->Solved No (Distinct J values) HMBC 3. Run 1H-15N & 1H-13C HMBC (Long-range Connectivity) NOESY->HMBC Unsolved Still Ambiguous? (Quaternary C blockage) HMBC->Unsolved Unsolved->Solved No Crystals Can you grow crystals? Unsolved->Crystals Yes XRay 4. X-Ray Crystallography (Gold Standard) Crystals->XRay Yes DFT 5. DFT-GIAO NMR Prediction (Compare Exp. vs Calc. Shifts) Crystals->DFT No (Oils/Amorphous) XRay->Solved DFT->Solved

Caption: Logical workflow for structural elucidation. NMR is the first-line defense; X-ray is the ultimate arbiter; DFT serves as the fallback for amorphous solids.

Deep Dive: Method Protocols & Mechanistic Insights

Method A: The NMR "Triangulation" Protocol

Expertise Insight: In pyrrolo[1,2-c]pyrimidines, the bridgehead nitrogen (N2) blocks standard scalar coupling (


) between the rings. Therefore, you cannot "walk" the proton signals from the pyrimidine side to the pyrrole side using COSY. You must  use HMBC to bridge the heteroatoms.

Protocol:

  • Sample Prep: Dissolve 5–10 mg in DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent aggregation stacking which broadens signals).
  • 1H-13C HMBC (Long Range): Optimized for

    
     Hz.
    
    • Critical Step: Look for the correlation from the pyrimidine H1 (singlet/doublet near 8.5–9.0 ppm) to the bridgehead carbons .

    • Differentiation: If substitution is at C5 , the remaining H6 and H7 protons will show distinct correlations to the bridgehead quaternary carbon. H7 typically correlates to the bridgehead carbon shared with the pyrimidine, whereas H5 (if present) correlates to the bridgehead nitrogen’s adjacent carbons.

  • 1H-1H NOESY (Spatial): Mixing time 500 ms.

    • The "Lighthouse" Effect: If you have a substituent at C5 , the H6 proton will show a strong NOE to the substituent but NO NOE to the pyrimidine ring protons.

    • Conversely, if the substituent is at C7 , H6 will show an NOE to the substituent, and H5 (now present) may show a weak spatial NOE to the pyrimidine H1 (depending on conformation).

Method B: X-Ray Crystallography (Vapor Diffusion)

Expertise Insight: Pyrrolo[1,2-c]pyrimidines are often planar and stack well, but alkyl chains can prevent crystallization. The "slow evaporation" method often yields poor crystals for this scaffold. Vapor diffusion is superior.

Protocol:

  • Dissolution: Dissolve 5 mg of pure compound in a minimal amount of "Good Solvent" (e.g., DCM, THF, or Acetone).

  • Precipitant: Place the vial inside a larger jar containing a "Bad Solvent" (e.g., Pentane, Hexane, or Diethyl Ether).

  • Equilibration: Seal the outer jar. The volatile bad solvent diffuses into the good solvent, slowly increasing supersaturation.

  • Harvest: Check after 24–72 hours for prism-like crystals suitable for diffraction.

Method C: DFT-GIAO NMR Prediction

Expertise Insight: When experimental NMR is ambiguous (e.g., overlapping signals) and crystals fail, calculating the theoretical chemical shifts of both regioisomers allows you to compare the "Mean Absolute Error" (MAE) against your experimental data. The isomer with the lower MAE is the correct structure.

Protocol:

  • Conformational Search: Generate conformers for both Candidate A (C5-sub) and Candidate B (C7-sub) using Molecular Mechanics (MMFF94).

  • Geometry Optimization: Optimize lowest energy conformers using DFT (B3LYP/6-31G* or

    
    B97X-D/def2-SVP) in the gas phase or solvent model (PCM).
    
  • NMR Calculation: Run GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized geometry.

    • Functional: mPW1PW91/6-311+G(2d,p) (Recommended for shielding tensors).

    • Solvent: PCM (DMSO).

  • Analysis: Extract isotropic shielding values (

    
    ). Convert to chemical shift (
    
    
    
    ) using the scaling factor:
    
    
    .
  • Validation: Compare

    
     vs. 
    
    
    
    . A correlation coefficient (
    
    
    ) > 0.99 strongly supports the assignment.

Experimental Data Summary (Hypothetical Case Study)

Scenario: Bromination of pyrrolo[1,2-c]pyrimidine.[1][6] Did the bromine add to C5 or C7?

SignalExp. Shift (ppm)Calc. Shift (C5-Br Isomer)Calc. Shift (C7-Br Isomer)Conclusion
H-1 (Pyrim) 9.129.159.10Inconclusive
H-6 (Pyrrole) 6.856.82 7.45Matches C5-Br
H-7 (Pyrrole) 7.207.18 N/A (Substituted)Matches C5-Br
H-5 (Pyrrole) N/AN/A (Substituted)6.50Matches C5-Br

Interpretation: The experimental data aligns almost perfectly with the C5-Br isomer. The C7-Br isomer would predict a significant downfield shift for H6 which is not observed.

References

  • Synthesis and Structural Characterization

    • Gribble, G. W., et al. "Synthesis of Pyrrolo[1,2-c]pyrimidines."[1][4][6] Beilstein Journal of Organic Chemistry, 2015.

  • NMR Methodology for Fused Heterocycles

    • "Unequivocal total assignment of 13C and 1H NMR spectra of fused pyrimidine derivatives." Magnetic Resonance in Chemistry.

  • Carbene and Metal Complex Characterization

    • "Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold."[2][7] Organometallics, 2024.[7]

  • Biological Application & Numbering Context

    • "Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives." MDPI Molecules, 2025.

Sources

Safety Operating Guide

Navigating the Disposal of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, a halogenated heterocyclic compound. Adherence to these procedures is paramount for mitigating risks and ensuring regulatory compliance.

Core Principles of Disposal

The fundamental principle for disposing of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is to treat it as a halogenated organic hazardous waste . This classification is due to the presence of the bromine atom on the pyrrolopyrimidine core. Halogenated waste streams must be segregated from non-halogenated waste to ensure proper treatment and to prevent unwanted reactions[2][3].

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact, which may cause serious irritation[1][4].
Hand Protection Nitrile or other chemically resistant gloves.To avoid skin contact, as similar compounds can cause skin irritation[1][4].
Body Protection A laboratory coat must be worn.To prevent contamination of personal clothing.
Respiratory Protection All handling should occur in a chemical fume hood.To prevent inhalation of any potential dust or vapors, which may cause respiratory irritation[1].

Step-by-Step Disposal Protocol

The disposal of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one should be approached systematically to ensure safety and compliance.

Step 1: Waste Characterization and Segregation

Properly characterizing the waste is the critical first step.

  • Solid Waste : This includes unused or contaminated solid 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, as well as contaminated items such as weighing paper, spatulas, and gloves[5].

  • Liquid Waste : If the compound is in solution, it must be collected as halogenated organic liquid waste. It is crucial not to mix this with non-halogenated solvent waste[2][3].

Step 2: Waste Collection and Containment
  • Containers : Use only designated, properly labeled, and sealable hazardous waste containers[5]. Ensure the container material is compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one," and the primary hazards (e.g., "Irritant," "Halogenated Organic Waste")[2]. The date of waste accumulation should also be clearly visible.

Step 3: Storage
  • Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated[5][6].

  • Incompatibilities : Store the waste away from incompatible materials, particularly strong acids, strong bases, oxidizing agents, and reactive metals (e.g., aluminum)[5][7].

  • Secondary Containment : For liquid waste containers, the use of secondary containment is mandatory to prevent the spread of material in case of a leak[2].

Step 4: Final Disposal
  • Professional Disposal Service : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

  • Documentation : Provide the disposal service with all available information about the waste, including its chemical name and known hazards.

  • Prohibited Disposal Methods : Never dispose of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one down the drain or in the regular trash[2].

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel : Immediately alert personnel in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.

  • Control Ignition Sources : If the compound is in a flammable solvent, extinguish all nearby ignition sources.

  • Containment and Cleanup : For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite[1][8]. Carefully collect the absorbed material into a labeled hazardous waste container[1][5].

  • Decontamination : Thoroughly clean the contaminated area.

  • Reporting : Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one.

Caption: Workflow for the safe disposal of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, fostering a culture of safety and compliance within the research environment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Benchchem. (n.d.). Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ILO Encyclopaedia. (n.d.). Using, Storing and Transporting Chemicals.
  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • ChemicalBook. (n.d.). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE CAS 143468-13-7.

Sources

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